molecular formula C17H14N2O2 B211476 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one CAS No. 4551-69-3

4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one

货号: B211476
CAS 编号: 4551-69-3
分子量: 278.3 g/mol
InChI 键: JDOLPAMOKSAEMD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one is a useful research compound. Its molecular formula is C17H14N2O2 and its molecular weight is 278.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

4-benzoyl-5-methyl-2-phenyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-15(16(20)13-8-4-2-5-9-13)17(21)19(18-12)14-10-6-3-7-11-14/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOLPAMOKSAEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501037370
Record name 4-Benzoyl-3-methyl-1-phenylpyrazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501037370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow crystalline powder; [Alfa Aesar MSDS]
Record name 4-Benzoyl-3-methyl-1-phenylpyrazol-5-one
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19995
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

4551-69-3
Record name 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4551-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzoyl-3-methyl-1-phenylpyrazol-5-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004551693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4551-69-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144647
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Benzoyl-3-methyl-1-phenylpyrazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501037370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-benzoyl-3-methyl-1-phenylpyrazol-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.654
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Spectral Analysis of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one, a versatile heterocyclic compound with applications in pharmaceuticals and organic synthesis. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering insights into its molecular structure and functional groups.

Molecular Structure and Tautomerism

This compound can exist in different tautomeric forms, primarily the keto and enol forms. The solvent and solid-state packing can influence the predominant tautomer, which is crucial for interpreting spectral data. The structure of the 4-benzoyl derivative of 1-phenyl-3-methyl-pyrazolone-5 has been shown to exist in two different tautomeric enol forms.[1]

Spectral Data

The following sections present the key NMR and IR spectral data for this compound.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The proton NMR spectrum provides information about the different types of protons and their chemical environments.

Chemical Shift (δ) ppm Multiplicity Integration Assignment Solvent
~13.33Singlet1HEnolic OH-
7.20-8.20Multiplet10HAromatic protons (Phenyl and Benzoyl groups)CDCl₃
2.32Singlet3HMethyl protons (-CH₃)CDCl₃

Note: The chemical shift of the enolic proton can be highly variable and may not always be observed.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule.

Chemical Shift (δ) ppm Assignment
~170.2Carbonyl Carbon (C=O) of the pyrazolone ring
~165.5Carbonyl Carbon (C=O) of the benzoyl group
118.4-137.6Aromatic Carbons
~156.1C=N carbon of the pyrazolone ring
~42.6C4 of the pyrazolone ring
~16.6Methyl Carbon (-CH₃)

Note: Specific assignments may vary slightly based on the solvent and experimental conditions.

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400-3500O-H stretchEnolic OH group
3100-3000C-H stretchAromatic C-H
~1660C=O stretchBenzoyl carbonyl
~1633C=N stretchPyrazolone ring
1600-1450C=C stretchAromatic rings

Experimental Protocols

Detailed methodologies for acquiring NMR and IR spectra are crucial for reproducibility and accurate data interpretation.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Instrument Parameters (Example for a 400 MHz Spectrometer):

  • Spectrometer: Bruker Avance 400 or equivalent.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16-64

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024 or more, depending on sample concentration

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Perform peak picking to identify the chemical shifts in both ¹H and ¹³C NMR spectra.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrument Parameters:

  • Spectrometer: PerkinElmer Spectrum Two, Shimadzu IRTracer-100, or equivalent.

  • Scan Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32.

  • Resolution: 4 cm⁻¹.

Data Acquisition and Processing:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and record the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Label the significant peaks with their corresponding wavenumbers.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectral Acquisition cluster_data Data Processing & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq Process_NMR Fourier Transform, Phasing, Calibration NMR_Acq->Process_NMR Process_IR Background Correction IR_Acq->Process_IR Interpret_NMR Assign Chemical Shifts & Coupling Constants Process_NMR->Interpret_NMR Interpret_IR Identify Functional Group Vibrations Process_IR->Interpret_IR Structure Structure Elucidation Interpret_NMR->Structure Interpret_IR->Structure

Caption: Workflow for the spectral analysis of the target compound.

References

Tautomeric Forms of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its utility is intrinsically linked to its existence in various tautomeric forms, which dictates its chemical reactivity, spectroscopic properties, and biological activity. This technical guide provides a comprehensive overview of the tautomerism of this pyrazolone derivative, presenting key experimental data, detailed analytical protocols, and visualizations of the underlying chemical and biological processes. Understanding the tautomeric equilibrium is crucial for the rational design of novel therapeutic agents and functional materials based on this scaffold.

Introduction: The Tautomeric Landscape of this compound

This compound can exist in several tautomeric forms due to the migration of a proton. The principal tautomers are the keto form, the enol form, and the less common NH and CH forms. The equilibrium between these forms is influenced by various factors, including the physical state (solid or solution), the polarity of the solvent, and the presence of substituents.

  • Keto Form (K): Characterized by a ketone group at the C5 position of the pyrazolone ring.

  • Enol Form (E): Features a hydroxyl group at C5, resulting from the migration of the C4 proton. This form benefits from the formation of an intramolecular hydrogen bond.

  • NH-Tautomer: Arises from the migration of a proton to one of the nitrogen atoms in the pyrazole ring.

  • CH-Tautomer: Involves the migration of a proton to the C4 position.

The relative stability of these tautomers is a subject of ongoing research, with evidence suggesting that the enol form is often favored, particularly in the solid state and in non-polar solvents, due to the stabilizing effect of the intramolecular hydrogen bond.

Tautomeric Equilibrium

The interconversion between the keto and enol forms is the most significant tautomeric equilibrium for this compound. This equilibrium is dynamic and can be influenced by environmental conditions.

Tautomeric_Equilibrium Keto Keto Form Enol Enol Form Keto->Enol Enolization Enol->Keto Ketoni-zation

Caption: Tautomeric equilibrium between the Keto and Enol forms.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of related 4-acyl-pyrazolones.

Materials:

  • 3-Methyl-1-phenyl-2-pyrazolin-5-one

  • Anhydrous 1,4-dioxane

  • Calcium hydroxide (Ca(OH)₂)

  • Benzoyl chloride

  • 10% Hydrochloric acid (HCl)

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-1-phenyl-2-pyrazolin-5-one (1 equivalent) in anhydrous 1,4-dioxane with gentle heating.

  • Add calcium hydroxide (2 equivalents) to the solution and reflux the suspension for 30 minutes with vigorous stirring.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add benzoyl chloride (1.1 equivalents) dropwise to the cooled suspension.

  • After the addition is complete, reflux the reaction mixture for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing 10% hydrochloric acid with stirring.

  • The crude product precipitates as a solid. Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from methanol to obtain pure this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification Start Dissolve Pyrazolone in Dioxane Add_CaOH2 Add Ca(OH)₂ and Reflux Start->Add_CaOH2 Cool Cool to 0-5 °C Add_CaOH2->Cool Add_BenzoylChloride Add Benzoyl Chloride Cool->Add_BenzoylChloride Reflux Reflux for 2-3 hours Add_BenzoylChloride->Reflux Quench Pour into 10% HCl Reflux->Quench Filter Filter Precipitate Quench->Filter Recrystallize Recrystallize from Methanol Filter->Recrystallize End Pure Product Recrystallize->End

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

The different tautomeric forms of this compound can be distinguished using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The enol form typically shows a characteristic downfield signal for the hydroxyl proton (δ > 10 ppm) due to intramolecular hydrogen bonding. The keto form would lack this signal but show a signal for the C4 proton.

  • ¹³C NMR: The chemical shifts of the carbonyl carbon (C5) and the enolic carbon (C5) are significantly different, providing a clear distinction between the keto and enol forms.

Infrared (IR) Spectroscopy:

  • Keto Form: A strong absorption band corresponding to the C=O stretching vibration is expected around 1700-1740 cm⁻¹.

  • Enol Form: The C=O stretching vibration is shifted to a lower frequency (around 1600-1640 cm⁻¹) due to conjugation and intramolecular hydrogen bonding. A broad O-H stretching band may also be observed.

Quantitative Data

The following tables summarize typical spectroscopic data for the keto and enol tautomers of 4-acyl-pyrazolone derivatives. The exact values for this compound may vary slightly.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm)

ProtonKeto FormEnol Form
C4-H~4.0 - 5.0-
OH-> 10.0
CH₃~2.2 - 2.5~2.2 - 2.5
Aromatic-H~7.0 - 8.0~7.0 - 8.0

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm)

CarbonKeto FormEnol Form
C4~50 - 60~90 - 100
C5 (C=O)~190 - 200-
C5 (C-OH)-~160 - 170
C3~150 - 160~150 - 160

Table 3: Typical IR Absorption Frequencies (cm⁻¹)

VibrationKeto FormEnol Form
C=O Stretch1700 - 17401600 - 1640
O-H Stretch-2500 - 3200 (broad)

Biological Activity and Potential Signaling Pathways

Pyrazolone derivatives are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The anti-inflammatory properties are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation.

Some pyrazolone derivatives have also been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation and immune responses.

While the specific tautomer responsible for the biological activity of this compound has not been definitively established, it is plausible that the different tautomers could exhibit distinct pharmacological profiles due to their different shapes and hydrogen bonding capabilities, which would affect their binding to biological targets.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Inflammatory Response Stimulus e.g., LPS, Cytokines IKK IKK Activation Stimulus->IKK NFkB_Inhibition IκB Degradation IKK->NFkB_Inhibition NFkB_Activation NF-κB Translocation to Nucleus NFkB_Inhibition->NFkB_Activation COX2_Upregulation COX-2 Upregulation NFkB_Activation->COX2_Upregulation Prostaglandins Prostaglandin Synthesis COX2_Upregulation->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazolone Pyrazolone Derivative (e.g., this compound) Pyrazolone->IKK Inhibition Pyrazolone->COX2_Upregulation Inhibition

Caption: Potential anti-inflammatory mechanism of pyrazolone derivatives.

Conclusion

The tautomerism of this compound is a critical aspect that governs its chemical and biological properties. This guide has provided a detailed overview of the different tautomeric forms, their characterization, and the experimental protocols for their synthesis and analysis. A thorough understanding of the tautomeric equilibrium and the factors that influence it is essential for the successful application of this compound in drug discovery and materials science. Further research into the specific biological activities of each tautomer will be invaluable for the development of more potent and selective therapeutic agents.

An In-Depth Technical Guide to the Chelating Properties of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (BMPP), a β-diketone derivative, is a potent chelating agent with significant applications in analytical chemistry, solvent extraction, and coordination chemistry. Its ability to form stable complexes with a wide array of metal ions has made it a subject of considerable research. This technical guide provides a comprehensive overview of the chelating properties of BMPP, focusing on its synthesis, structural features, and the thermodynamics of its metal complexes. Detailed experimental protocols for the investigation of these properties are provided, along with a compilation of available quantitative data to facilitate further research and application.

Introduction

This compound, also known as HPMBP in solvent extraction literature, is a versatile organic ligand.[1][2] Its structure, featuring a pyrazolone ring with benzoyl and methyl substituents, confers upon it the ability to exist in keto-enol tautomeric forms, which is central to its chelating capabilities. The enol form possesses a labile proton that can be displaced by a metal ion, leading to the formation of a stable chelate ring. This property is exploited in various applications, including the selective extraction and quantification of metal ions.[1][2] The stability and stoichiometry of these metal complexes are crucial parameters that dictate their utility. This guide aims to consolidate the existing knowledge on the chelating behavior of BMPP and provide practical guidance for its study.

Synthesis of this compound

The synthesis of BMPP is typically achieved through a C-acylation reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one.[3] A common and efficient method involves the use of benzoyl chloride in the presence of a base, such as calcium hydroxide, in a suitable solvent like dioxane. The base plays a crucial role in promoting the formation of the enolate, which then undergoes acylation at the C4 position.[3]

Experimental Protocol: Synthesis of BMPP

A detailed protocol for the synthesis of a related derivative, 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one, provides a reliable template for BMPP synthesis.[4]

  • Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-methyl-1-phenyl-2-pyrazolin-5-one in anhydrous dioxane with gentle heating.

  • Base Addition: Add calcium hydroxide to the solution and stir the mixture.

  • Acylation: Cool the mixture in an ice bath and add benzoyl chloride dropwise.

  • Reflux: After the addition is complete, reflux the reaction mixture for a specified period.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a dilute solution of hydrochloric acid with vigorous stirring.

  • Isolation and Purification: Collect the precipitated product by filtration, wash it with water and then with a small amount of ethanol. The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol-acetone.[4]

Chelation and Structure of Metal Complexes

BMPP acts as a bidentate ligand, coordinating to metal ions through the two oxygen atoms of the β-dicarbonyl moiety upon deprotonation of the enolic hydroxyl group. This forms a stable six-membered chelate ring. The general structure of the BMPP ligand and its chelation with a metal ion (Mⁿ⁺) are depicted below.

Caption: Chelation of a metal ion by BMPP.

The stoichiometry of the resulting metal complexes is influenced by the charge and coordination number of the metal ion. For divalent metal ions, complexes with a 1:2 metal-to-ligand ratio (ML₂) are commonly formed, while trivalent metals like lanthanides often form 1:3 complexes (ML₃).[5] In solvent extraction systems, self-adducts or synergistic adducts with other ligands can also be formed. For instance, in the extraction of lanthanides, species such as LnP₃·HP and LnP₃·S (where S is a synergist) have been identified.[6][7]

Quantitative Analysis of Chelation

The stability of metal-BMPP complexes is quantified by their stability constants (log K), and the thermodynamic parameters of their formation (ΔG, ΔH, and ΔS) provide insights into the nature of the metal-ligand interaction. These parameters are typically determined using potentiometric or spectrophotometric methods.

Potentiometric Titration

Potentiometric titration is a widely used technique for determining the stability constants of metal complexes in solution. The method involves monitoring the pH of a solution containing the ligand and the metal ion as a standard base is added. The Calvin-Bjerrum pH titration technique, as modified by Irving and Rossotti, is a common approach.[8]

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Prepare solutions of the ligand (BMPP), the metal salt of interest, a standard acid (e.g., HClO₄), and a standard base (e.g., carbonate-free NaOH) in a suitable solvent system (e.g., a dioxane-water or ethanol-water mixture) of a constant ionic strength (maintained with a salt like KNO₃ or NaClO₄).[8]

  • Titration Sets: Perform three sets of titrations:

    • Acid titration: Titrate the standard acid with the standard base.

    • Ligand titration: Titrate a mixture of the standard acid and the ligand with the standard base.

    • Metal-ligand titration: Titrate a mixture of the standard acid, the ligand, and the metal salt with the standard base.

  • Data Analysis: From the titration curves, calculate the average number of protons associated with the ligand (n̅ₐ) and the average number of ligands attached to the metal ion (n̅). The proton-ligand stability constants (protonation constants) of BMPP and the metal-ligand stability constants (log K₁, log K₂, etc.) can then be determined using various computational methods by analyzing the formation curves (n̅ vs. pL).[8]

PotentiometricTitration Workflow for Potentiometric Titration prep Prepare Solutions (Ligand, Metal, Acid, Base) titration Perform Titrations (Acid, Ligand, Metal-Ligand) prep->titration curves Plot Titration Curves (pH vs. Volume of Base) titration->curves calc_n Calculate n̅ₐ and n̅ curves->calc_n formation_curve Plot Formation Curve (n̅ vs. pL) calc_n->formation_curve stability_const Determine Stability Constants (log K₁, log K₂, etc.) formation_curve->stability_const

Caption: Workflow for potentiometric titration.

Spectrophotometric Analysis

Spectrophotometry can be used to determine the stoichiometry and stability constants of colored metal-BMPP complexes. The method relies on the change in absorbance upon complex formation.

Experimental Protocol: Spectrophotometric Analysis (Job's Method of Continuous Variation)

  • Stock Solutions: Prepare equimolar solutions of the metal salt and BMPP in a suitable solvent.

  • Mixing Series: Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied.

  • Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) of the complex.

  • Job's Plot: Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed.

  • Stability Constant Calculation: The stability constant can be calculated from the absorbance data of the Job's plot.[4]

Spectrophotometry Spectrophotometric Analysis Workflow (Job's Method) prep Prepare Equimolar Stock Solutions mix Prepare Mixing Series (Varying Mole Fractions) prep->mix measure Measure Absorbance at λ_max mix->measure plot Create Job's Plot (Absorbance vs. Mole Fraction) measure->plot stoichiometry Determine Stoichiometry from Maximum Absorbance plot->stoichiometry stability Calculate Stability Constant plot->stability

Caption: Spectrophotometric analysis workflow.

Thermodynamic Parameters

The thermodynamic parameters (ΔG, ΔH, and ΔS) for the complexation reaction can be determined by studying the temperature dependence of the stability constants.

  • Gibbs Free Energy (ΔG): Calculated from the stability constant (K) using the equation: ΔG = -RTlnK. A negative value of ΔG indicates a spontaneous complexation process.[9]

  • Enthalpy (ΔH): Determined from the slope of a van't Hoff plot (lnK vs. 1/T). A positive ΔH indicates an endothermic process, while a negative value signifies an exothermic reaction.[9]

  • Entropy (ΔS): Calculated from the relationship: ΔG = ΔH - TΔS. A positive ΔS value suggests that the complex formation is entropically favorable.[9]

Quantitative Data on BMPP-Metal Complexes

Table 1: Stability Constants (log K) of Metal Complexes with Pyrazolone Derivatives (Illustrative Data)

Metal IonLigandlog K₁log K₂Solvent SystemTemp (°C)MethodReference
Mn²⁺4-Sulfamethoxazoleazo-3-methyl-2-pyrazolin-5-one7.856.7040% Ethanol-Water25Potentiometric[9]
Co²⁺4-Sulfamethoxazoleazo-3-methyl-2-pyrazolin-5-one8.257.1040% Ethanol-Water25Potentiometric[9]
Ni²⁺4-Sulfamethoxazoleazo-3-methyl-2-pyrazolin-5-one8.807.4540% Ethanol-Water25Potentiometric[9]
Cu²⁺4-Sulfamethoxazoleazo-3-methyl-2-pyrazolin-5-one9.958.3540% Ethanol-Water25Potentiometric[9]

Note: This table provides illustrative data for a related compound to demonstrate the typical range of stability constants. Specific data for BMPP should be sought from targeted literature.

Table 2: Thermodynamic Parameters for Metal Complexation with a Pyrazolone Derivative (Illustrative Data)

Metal IonLigand-ΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)Temp (°C)Reference
Mn²⁺4-Sulfamethoxazoleazo-3-methyl-2-pyrazolin-5-one83.025.1362.825[9]
Co²⁺4-Sulfamethoxazoleazo-3-methyl-2-pyrazolin-5-one87.626.3382.225[9]
Ni²⁺4-Sulfamethoxazoleazo-3-methyl-2-pyrazolin-5-one92.728.0405.025[9]
Cu²⁺4-Sulfamethoxazoleazo-3-methyl-2-pyrazolin-5-one104.431.6456.425[9]

Note: This table provides illustrative data for a related compound. The positive enthalpy and entropy values suggest that the complexation is endothermic and entropically driven.

Applications in Drug Development and Research

The ability of BMPP and its derivatives to chelate metal ions has implications for drug development and biomedical research.

  • Metal Ion Sequestration: In conditions of metal overload, chelating agents can be used to sequester excess metal ions, facilitating their excretion.

  • Bioinorganic Chemistry: BMPP can serve as a model ligand for studying the coordination chemistry of metal ions in biological systems.

  • Analytical Reagents: The formation of colored complexes with specific metal ions allows for the development of sensitive and selective analytical methods for their detection and quantification in biological and environmental samples.[1][2]

Conclusion

This compound is a versatile and effective chelating agent with a rich coordination chemistry. Understanding its chelating properties, including the stability and thermodynamics of its metal complexes, is essential for its application in various scientific fields. This guide has provided an overview of the key aspects of BMPP chelation, including its synthesis, complex formation, and the experimental techniques used for its characterization. While comprehensive quantitative data for BMPP remains a subject for further compilation, the provided protocols and illustrative data serve as a valuable resource for researchers and professionals in the field. Further investigation into the stability constants and thermodynamic parameters of BMPP with a broader range of metal ions will undoubtedly expand its utility and contribute to advancements in analytical chemistry, materials science, and drug development.

References

spectroscopic data of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one metal complexes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Data of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (BMPP) and its derivatives are versatile ligands in coordination chemistry, known for their ability to form stable complexes with a wide range of metal ions.[1] These metal complexes are of significant interest due to their potential applications in various fields, including analytical chemistry, catalysis, and pharmacology.[1][2] Understanding the structural and electronic properties of these complexes is crucial for developing new materials and therapeutic agents. Spectroscopic techniques such as Infrared (IR), UV-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are powerful tools for elucidating the coordination environment and bonding characteristics of these metal chelates. This guide provides a comprehensive overview of the spectroscopic data for various metal complexes of BMPP and its derivatives, along with detailed experimental protocols and visual workflows to aid researchers in this field.

Synthesis of this compound (BMPP)

A common method for the synthesis of BMPP involves the benzoylation of 3-methyl-1-phenyl-pyrazol-5-one.[3][4] A newer, high-yield method utilizes a one-step synthesis where 3-methyl-1-phenyl-pyrazol-5-one is treated with benzoyl chloride in dioxane with suspended calcium hydroxide as a catalyst.[4]

Experimental Protocol: Synthesis of BMPP

The following protocol is a typical procedure for the synthesis of BMPP:

  • Dissolve 15 g of 3-methyl-1-phenyl-pyrazol-5-one in 60-80 ml of dioxane in a flask equipped with a stirrer, separatory funnel, and reflux condenser.[4]

  • Add 12 g of calcium hydroxide to the solution.[4]

  • Add 9.9 ml of benzoyl chloride dropwise over a period of 1 minute.[4]

  • Reflux the mixture for 30 minutes.[4]

  • After cooling, filter the reaction mixture and wash the solid with dioxane.[4]

  • Evaporate the solvent from the filtrate.[4]

  • Recrystallize the crude product from a suitable solvent, such as a mixture of alcohol and water to obtain the keto form, or from a nonpolar solvent like ligroin or chloroform to obtain the enol form.[4]

Synthesis of Metal Complexes

The metal complexes of BMPP are typically synthesized by reacting the ligand with a corresponding metal salt in an appropriate solvent.

Experimental Protocol: General Synthesis of Metal Complexes
  • Dissolve the BMPP ligand in a suitable solvent, such as ethanol or methanol.

  • Prepare a solution of the metal salt (e.g., chloride, nitrate, or sulfate) in water or an alcohol.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Adjust the pH of the solution if necessary to facilitate complex formation.

  • The resulting precipitate of the metal complex is then filtered, washed with the solvent, and dried.[5]

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_complex Complex Formation cluster_purification Purification and Characterization L1 3-methyl-1-phenyl-pyrazol-5-one L3 BMPP Ligand L1->L3 Dioxane, Ca(OH)2 L2 Benzoyl Chloride L2->L3 C1 BMPP Metal Complex L3->C1 M1 Metal Salt Solution M1->C1 P1 Filtration C1->P1 P2 Washing P1->P2 P3 Drying P2->P3 P4 Spectroscopic Analysis P3->P4 Characterization_Workflow cluster_spectroscopy Spectroscopic Characterization cluster_data Data Analysis and Interpretation Start Synthesized Metal Complex IR IR Spectroscopy Start->IR UVVis UV-Vis Spectroscopy Start->UVVis NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS IR_Data Identify Functional Groups and Coordination Sites IR->IR_Data UVVis_Data Determine Electronic Transitions and Geometry UVVis->UVVis_Data NMR_Data Elucidate Solution Structure NMR->NMR_Data MS_Data Confirm Molecular Weight and Composition MS->MS_Data End Structural Elucidation IR_Data->End UVVis_Data->End NMR_Data->End MS_Data->End

References

A Technical Guide to the Fundamental Chemical Reactivity of 4-Acylpyrazolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical reactivity of 4-acylpyrazolones, a class of heterocyclic β-dicarbonyl compounds of significant interest in medicinal chemistry and materials science. This document details their synthesis, tautomeric nature, and diverse reactivity, supported by experimental protocols and quantitative data.

Introduction to 4-Acylpyrazolones

4-Acylpyrazolones are derivatives of pyrazolone, featuring an acyl group at the C4 position. This structural motif imparts a unique chemical character, combining the properties of the pyrazolone ring with those of a β-dicarbonyl system.[1][2] First synthesized by Knorr in 1883 through the reaction of phenylhydrazine with ethylacetoacetate, these compounds have since been extensively studied for their strong chelating properties with transition metals and their wide range of biological activities.[1] Their applications span from being precursors for more complex heterocyclic systems and Schiff bases to acting as key pharmacophores in the development of novel therapeutic agents.[2]

Tautomerism in 4-Acylpyrazolones

A fundamental characteristic of 4-acylpyrazolones is their existence in a tautomeric equilibrium between the keto and enol forms.[1][2] This ability to exist as different structural isomers is crucial to their reactivity and coordination chemistry. The equilibrium can be influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrazolone ring and the acyl group. The enol form, in particular, is stabilized by intramolecular hydrogen bonding and conjugation, and its presence is key to the formation of various coordination compounds.[1]

Synthesis of 4-Acylpyrazolones

The synthesis of 4-acylpyrazolones can be achieved through several methods. A common and effective approach involves the direct C-acylation of a 1-substituted-3-methyl-5-pyrazolone.

General Experimental Protocol for C-Acylation

A widely used method for the synthesis of 4-acyl-3-methyl-1-phenyl-5-pyrazolones involves the use of calcium hydroxide to promote selective C-acylation over O-acylation.[3][4]

Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: [3]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methyl-1-phenyl-2-pyrazolin-5-one (e.g., 50 mmol) in anhydrous 1,4-dioxane by gentle heating.

  • Complex Formation: Add calcium hydroxide (2 equivalents) to the solution and reflux the mixture for 30 minutes with vigorous stirring to form the calcium complex.

  • Acylation: Cool the reaction mixture to 0°C using an ice bath and add the desired acyl chloride (e.g., p-toluoyl chloride) dropwise.

  • Reaction: Reflux the reaction mixture for 1.5 to 2.5 hours. The reaction progress can be monitored by TLC.

  • Work-up: Cool the mixture to room temperature and pour it into 10% aqueous HCl with vigorous stirring to decompose the calcium complex.

  • Isolation: Collect the precipitated crude product by filtration, wash with water, and then with small portions of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol-acetone) to obtain the pure 4-acylpyrazolone.

Core Chemical Reactivity

The reactivity of 4-acylpyrazolones can be categorized based on the reactive sites within the molecule: the active methylene group (C4), the pyrazolone ring itself, and the carbonyl groups.

Reactivity of the Active Methylene Group (C4)

The hydrogen atom at the C4 position is flanked by two carbonyl groups, making it significantly acidic. This "active methylene" group is the primary site for many of the characteristic reactions of 4-acylpyrazolones.

The protons on the α-carbon between two carbonyl groups in β-dicarbonyl compounds are notably acidic, with pKa values typically in the range of 9-11.[5][6][7][8] This is considerably more acidic than α-hydrogens adjacent to a single carbonyl group (pKa ≈ 18-20).[5] This increased acidity facilitates the ready formation of a resonance-stabilized enolate ion in the presence of a suitable base. This enolate is a key nucleophilic intermediate in many synthetic transformations.

Table 1: Typical pKa Values of Carbonyl Compounds
Compound TypeExampleTypical pKa
MonoketoneAcetone~20
EsterEthyl acetate~25
β-DiketoneAcetylacetone~9
β-KetoesterEthyl acetoacetate~11
4-Acylpyrazolone (Analogous to β-diketones)~9-11 (estimated)

The enolate generated from a 4-acylpyrazolone can be readily alkylated by treatment with an alkyl halide. This SN2 reaction is most efficient with primary alkyl halides.[5]

The active methylene group can participate in condensation reactions with aldehydes and ketones, typically under basic catalysis (e.g., piperidine), to yield 4-ylidene derivatives.[9]

General Experimental Protocol for Knoevenagel Condensation: [9]

  • A mixture of the 4-acylpyrazolone (1 equivalent), a substituted aromatic aldehyde (1 equivalent), and piperidine (catalytic amount) in absolute ethanol is stirred, often at 0°C, for an extended period (e.g., 24 hours).

  • The resulting solid product is collected by filtration, washed with cold water, dried, and recrystallized from a suitable solvent like ethanol.

Electrophilic Substitution on the Pyrazole Ring

While the C4 position is the most reactive nucleophilic site, the pyrazole ring itself can undergo electrophilic substitution, although this is less common for 4-acyl derivatives due to the deactivating effect of the carbonyl groups. When such reactions do occur, the substitution pattern is influenced by the existing substituents on the ring. For a generic pyrazole, electrophilic substitution typically occurs at the C4 position.[10]

Reactions of the Carbonyl Groups

The carbonyl groups of the acyl moiety and the pyrazolone ring can undergo nucleophilic attack. A significant reaction is the condensation with primary amines or hydrazines to form Schiff bases or hydrazones, respectively.[1][2] These derivatives are important ligands in coordination chemistry.[1]

Cycloaddition and Annulation Reactions

4-Acylpyrazolones are versatile precursors for the synthesis of fused heterocyclic systems. For instance, they can be used to construct pyrazolo[3,4-b]pyridine derivatives, a scaffold found in many biologically active molecules.[11][12][13][14][15] These syntheses often involve the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent, where the 4-acylpyrazolone can act as the dicarbonyl component.

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of 4-acylpyrazolone derivatives.

G Experimental Workflow for 4-Acylpyrazolone Derivatives cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_evaluation Biological Evaluation start Start: 1-Substituted-3-methyl-5-pyrazolone acyl C-Acylation with Acyl Chloride start->acyl product 4-Acylpyrazolone Product acyl->product condensation Condensation (e.g., with amines) product->condensation cyclo Cycloaddition/Annulation product->cyclo schiff Schiff Base/Hydrazone condensation->schiff fused Fused Heterocycle cyclo->fused screen Biological Screening (e.g., anticancer, antimicrobial) schiff->screen fused->screen data Data Analysis (IC50, etc.) screen->data

Caption: General workflow from synthesis to biological evaluation.

Apoptosis Signaling Pathway

Certain pyrazole derivatives have been shown to induce apoptosis in cancer cells, often involving the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[16][17][18][19][20] The following diagram depicts a simplified, generalized apoptosis pathway that can be modulated by bioactive pyrazole derivatives.

G Generalized Apoptosis Pathway Modulated by Pyrazole Derivatives cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand receptor Death Receptor ligand->receptor caspase8 Caspase-8 receptor->caspase8 caspase3 Executioner Caspase-3 caspase8->caspase3 stress Cellular Stress bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c release mito->cyto_c caspase9 Caspase-9 cyto_c->caspase9 caspase9->caspase3 pyrazole Bioactive Pyrazole Derivative pyrazole->caspase8 activates pyrazole->bcl2 modulates apoptosis Apoptosis caspase3->apoptosis

References

physical and chemical properties of 1-phenyl-3-methyl-4-benzoyl-pyrazolone-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-phenyl-3-methyl-4-benzoyl-pyrazolone-5, a versatile heterocyclic compound with significant applications in analytical chemistry, organic synthesis, and pharmaceutical development. This document details its key characteristics, provides established experimental protocols for its synthesis and analysis, and visualizes its fundamental chemical processes.

Core Physical and Chemical Properties

1-Phenyl-3-methyl-4-benzoyl-pyrazolone-5, with the chemical formula C₁₇H₁₄N₂O₂, is a yellow or white to almost white crystalline powder.[1][2][3] Its molecular weight is approximately 278.31 g/mol .[1][3] A key characteristic of this compound is its existence in tautomeric forms, primarily the keto and enol forms, which influences its physical properties such as melting point and solubility.[4] It is generally insoluble in water but soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5][6]

Summary of Physical and Chemical Data
PropertyValueSource(s)
Molecular Formula C₁₇H₁₄N₂O₂[1][3]
Molecular Weight 278.31 g/mol [1][3]
CAS Number 4551-69-3[1][3]
Appearance Yellow or white to almost white crystalline powder[1][2][3]
Melting Point (keto form) 122 °C[4]
Melting Point (enol form) 92 °C[4]
Melting Point (range) 116 - 120 °C[3]
Solubility Insoluble in water; Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5][6]

Tautomerism

1-Phenyl-3-methyl-4-benzoyl-pyrazolone-5 exhibits keto-enol tautomerism. The equilibrium between the keto and enol forms can be influenced by the solvent and other environmental conditions. The enol form is a yellowish solid, while the keto form is colorless.[4] Recrystallization from polar solvents like alcohol-water mixtures tends to yield the keto form, whereas nonpolar solvents such as ligroin or chloroform favor the enol form.[4]

Caption: Keto-enol tautomerism of 1-phenyl-3-methyl-4-benzoyl-pyrazolone-5.

Experimental Protocols

Synthesis of 1-Phenyl-3-methyl-4-benzoyl-pyrazolone-5

A common and effective method for the synthesis of 1-phenyl-3-methyl-4-benzoyl-pyrazolone-5 involves the C-acylation of 1-phenyl-3-methyl-pyrazolone-5.[4][7][8]

Materials:

  • 1-phenyl-3-methyl-pyrazolone-5

  • Dioxane

  • Calcium hydroxide

  • Benzoyl chloride

  • Dilute hydrochloric acid

  • Methanol-water mixture for recrystallization

Procedure:

  • Dissolve 15 g of 1-phenyl-3-methyl-pyrazolone-5 in 60-80 ml of dioxane in a flask equipped with a stirrer, separatory funnel, and reflux condenser, with gentle heating.[4]

  • Add 12 g of calcium hydroxide to the solution.[4]

  • Add 9.9 ml of benzoyl chloride dropwise to the mixture over a period of 1 minute. The reaction mixture will become a thick paste, and an increase in temperature will be observed.[4]

  • Heat the mixture to reflux for 30 minutes.[4]

  • After cooling, pour the reaction mixture into 200 ml of 2 N dilute hydrochloric acid to decompose the calcium complex. This will cause the precipitation of cream-colored crystals.[4]

  • Collect the crystals using a Büchner funnel.

  • Recrystallize the crude product from a slightly acidified methanol-water mixture to yield the pure 1-phenyl-3-methyl-4-benzoyl-pyrazolone-5.[4]

SynthesisWorkflow start Start step1 Dissolve 1-phenyl-3-methyl-pyrazolone-5 in dioxane with heating start->step1 step2 Add Calcium Hydroxide step1->step2 step3 Add Benzoyl Chloride dropwise step2->step3 step4 Reflux for 30 minutes step3->step4 step5 Cool and pour into dilute HCl step4->step5 step6 Filter to collect crystals step5->step6 step7 Recrystallize from acidified methanol-water step6->step7 end Pure Product step7->end

Caption: Workflow for the synthesis of 1-phenyl-3-methyl-4-benzoyl-pyrazolone-5.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of 1-phenyl-3-methyl-4-benzoyl-pyrazolone-5 and to study its tautomeric forms.

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Analysis: In CDCl₃, the spectrum typically shows signals corresponding to the CH-form.[9] In DMSO-d₆, the presence of multiple tautomeric forms (OH, CH, and NH) can be observed.[9] One study reported the following chemical shifts in CDCl₃: δ 2.32 (3H, s, CH₃), 6.27 (1H, s, C=CH), and 7.20-8.20 (10H, m, 2C₆H₅).[1]

¹³C NMR Spectroscopy:

  • Sample Preparation: Similar to ¹H NMR, dissolve the sample in an appropriate deuterated solvent.

  • Analysis: The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule.

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: A common method is to prepare a potassium bromide (KBr) disc containing the sample.

  • Analysis: The IR spectrum will show characteristic absorption bands for the carbonyl (C=O) group, carbon-carbon double bonds (C=C), and other functional groups within the molecule. The position of the carbonyl peak can provide insights into the tautomeric form present.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as ethanol or chloroform, to a known concentration.

  • Analysis: The UV-Vis spectrum is typically recorded over a range of 200-800 nm. The wavelength of maximum absorbance (λmax) is a characteristic property of the compound and its tautomeric forms. One source reports a λmax of 270 nm.[1]

Applications

1-Phenyl-3-methyl-4-benzoyl-pyrazolone-5 is a valuable compound in several scientific fields:

  • Analytical Chemistry: It is used as a chelating agent for the extraction and spectrophotometric determination of various metal ions.[4]

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and dyes.[3]

  • Pharmaceutical Development: Pyrazolone derivatives have been investigated for a range of biological activities, and this compound can be a precursor for the synthesis of potential anti-inflammatory and analgesic agents.[3]

References

Methodological & Application

Application Notes and Protocols for Metal Ion Detection Using 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one is a versatile chelating agent that has demonstrated significant potential in the detection and quantification of various metal ions. Its utility is rooted in its ability to form stable and often colored or fluorescent complexes with metal cations, making it a valuable tool in analytical chemistry, environmental monitoring, and potentially in the preliminary stages of drug development where metal ion homeostasis is a factor. This document provides detailed application notes and experimental protocols for the use of this compound in metal ion detection. The compound's structure allows for the formation of coordination complexes with a range of metal ions, including but not limited to copper (II), zinc (II), iron (III), and others. The detection mechanism is primarily based on spectrophotometric or fluorometric analysis of the resulting metal-ligand complexes.

Data Presentation

The quantitative performance of this compound and its derivatives in the detection of various metal ions is summarized below. It is important to note that the detection limits and other parameters can vary based on the specific experimental conditions and the exact derivative of the pyrazolone used.

Metal IonDetection MethodLimit of Detection (LOD)Linear RangeRemarks
Fe(III)Fluorescence Quenching0.025 µMNot specifiedData for a pyrazole derivative.[1]
Zn(II)Fluorescence Turn-on0.0319 µMNot specifiedData for a pyrazoline derivative.[1]
Cd(II)Fluorescence Turn-onNot specifiedNot specifiedForms fluorescent complexes.[1]
Cu(II)SpectrophotometryNot specifiedNot specifiedForms colored complexes.[2]
Mn(II)ComplexationNot specifiedNot specifiedForms stable complexes.[3]
Co(II)ComplexationNot specifiedNot specifiedForms stable complexes.[3]
Ni(II)ComplexationNot specifiedNot specifiedForms stable complexes.[3]

Signaling Pathway and Experimental Workflow

The detection of metal ions using this compound is based on the principle of chelation. The ligand coordinates with the metal ion, leading to a change in its photophysical properties, which can be measured.

Metal Ion Detection Signaling Pathway Ligand This compound Complex Metal-Ligand Complex Ligand->Complex Metal_Ion Metal Ion (e.g., Cu²⁺, Zn²⁺, Fe³⁺) Metal_Ion->Complex Signal Change in Optical Properties (Colorimetric or Fluorescent Signal) Complex->Signal Detection Spectrophotometer or Fluorometer Signal->Detection

Caption: Chelation of a metal ion by the ligand leads to a detectable optical signal.

The general experimental workflow for metal ion detection using this protocol is outlined below.

Experimental Workflow for Metal Ion Detection cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Synthesis Synthesize and Purify Ligand Prepare_Stock Prepare Ligand Stock Solution Synthesis->Prepare_Stock Mix Mix Ligand and Metal Ion Solutions Prepare_Stock->Mix Prepare_Metal Prepare Metal Ion Standard Solutions Prepare_Metal->Mix Incubate Incubate for Complex Formation Mix->Incubate Measure Measure Absorbance or Fluorescence Incubate->Measure Calibrate Generate Calibration Curve Measure->Calibrate Quantify Quantify Metal Ion Concentration Calibrate->Quantify

Caption: A general workflow from ligand synthesis to metal ion quantification.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 4-acyl-pyrazolones.[4]

Materials:

  • 1-phenyl-3-methyl-pyrazolone-5

  • Dioxane (anhydrous)

  • Calcium hydroxide

  • Benzoyl chloride

  • Hydrochloric acid (10% aqueous solution)

  • Methanol

  • Ethanol

  • Round-bottom flask with reflux condenser, stirrer, and dropping funnel

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 15 g of 1-phenyl-3-methyl-pyrazolone-5 in 60-80 ml of anhydrous dioxane with gentle heating.

  • Add 12 g of calcium hydroxide to the solution and reflux the mixture for 30 minutes with vigorous stirring.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add 9.9 ml of benzoyl chloride dropwise to the cooled mixture via a dropping funnel over a period of 1 minute.

  • Reflux the reaction mixture for 30 minutes.

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into 200 ml of 10% hydrochloric acid with vigorous stirring to decompose the calcium complex and precipitate the product.

  • Collect the crude product by filtration using a Büchner funnel.

  • Recrystallize the crude product from a methanol-water mixture to obtain the purified this compound.

  • Dry the purified crystals in a desiccator.

Protocol 2: General Spectrophotometric Detection of Metal Ions

This is a general protocol that should be optimized for each specific metal ion.

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO).

  • Stock solutions of the metal ions of interest (e.g., CuCl₂, ZnCl₂, FeCl₃) in deionized water or an appropriate buffer.

  • Buffer solution of the desired pH.

  • Spectrophotometer and cuvettes.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 1 mM in ethanol).

    • Prepare a series of standard solutions of the target metal ion at different concentrations.

  • Assay:

    • In a series of test tubes, add a fixed volume of the ligand stock solution.

    • Add increasing volumes of the metal ion standard solutions to the respective test tubes.

    • Add buffer solution to each tube to maintain a constant pH.

    • Bring the final volume of each solution to a fixed amount with the appropriate solvent.

    • Mix the solutions thoroughly and allow them to incubate for a specific period (to be determined experimentally) to ensure complete complex formation.

  • Measurement:

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex. The λmax should be determined by scanning the spectrum of a solution containing the complex.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance values against the corresponding metal ion concentrations.

    • Use the calibration curve to determine the concentration of the metal ion in unknown samples.

Protocol 3: General Fluorometric Detection of Metal Ions

This is a general protocol that should be optimized for each specific metal ion and the nature of the fluorescence change (turn-on or quenching).

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., acetonitrile, DMSO).

  • Stock solutions of the metal ions of interest.

  • Buffer solution of the desired pH.

  • Fluorometer and cuvettes.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the ligand (e.g., 100 µM in acetonitrile).

    • Prepare a series of standard solutions of the target metal ion.

  • Assay:

    • To a series of cuvettes, add a fixed volume of the ligand stock solution.

    • Add increasing volumes of the metal ion standard solutions.

    • Add buffer to maintain a constant pH.

    • Adjust the final volume with the solvent.

  • Measurement:

    • Excite the solutions at the appropriate excitation wavelength (to be determined experimentally) and record the fluorescence emission spectra.

    • Record the fluorescence intensity at the wavelength of maximum emission.

  • Data Analysis:

    • Plot the fluorescence intensity (or the change in fluorescence intensity) against the metal ion concentration to generate a calibration curve.

    • Determine the concentration of the metal ion in unknown samples using the calibration curve.

Conclusion

This compound is a valuable chelating agent for the detection of a variety of metal ions. The protocols provided herein offer a starting point for researchers to develop and optimize specific assays for their metal ions of interest. The formation of stable complexes with distinct optical properties allows for sensitive and selective quantification, making this compound a useful tool in various scientific disciplines. Further research is warranted to establish comprehensive quantitative data for a wider range of metal ions and to explore the full potential of this compound in different analytical applications.

References

Application Notes & Protocols: Spectrophotometric Determination of Lanthanides with 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (BMPP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lanthanides, or rare earth elements, are a series of 15 metallic elements that have found increasing use in various fields, including medicine, electronics, and catalysis. Their unique luminescent and magnetic properties make them valuable, but their chemical similarity presents challenges for their separation and quantification. Spectrophotometry offers a rapid, simple, and cost-effective method for the determination of metal ions. 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (BMPP), also known as 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone (HP), is a versatile heterocyclic compound that acts as a chelating agent.[1][2][3] It forms stable, colored complexes with various metal ions, including lanthanides, making it a suitable reagent for their spectrophotometric determination.[1] This document provides a detailed protocol for the quantification of lanthanides using BMPP.

Principle of the Method

The method is based on the reaction between a lanthanide ion (Ln³⁺) and this compound (BMPP) in a suitable solvent system. BMPP, which exists in keto-enol tautomeric forms, acts as a univalent bidentate ligand, coordinating with the lanthanide ion to form a stable chelate complex.[4] These complexes are often sparingly soluble in water but can be efficiently extracted into an immiscible organic solvent such as benzene, toluene, or chloroform.[5][6][7] The general reaction for the extraction can be described as:

Ln³⁺ (aq) + 3 HP (org) ⇌ LnP₃ (org) + 3 H⁺ (aq)

In many cases, self-adducts of the form LnP₃·HP are formed in the organic phase.[5][8] The intensity of the color of the extracted complex in the organic phase is proportional to the concentration of the lanthanide ion. This absorbance is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax). By comparing the absorbance of an unknown sample to a series of standards (calibration curve), the concentration of the lanthanide can be accurately determined.

Materials and Reagents

  • Reagents:

    • This compound (BMPP/HP), purity > 99%

    • Lanthanide(III) oxides or salts (e.g., nitrates, chlorides) for preparing standard solutions

    • Organic Solvents: Benzene, Toluene, or Chloroform (Analytical Grade)[5][6]

    • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

    • Sodium Chloride (NaCl) or other suitable salt to maintain constant ionic strength

    • Deionized Water

  • Apparatus:

    • UV-Vis Spectrophotometer

    • pH meter

    • Mechanical shaker

    • Separatory funnels

    • Volumetric flasks, pipettes, and other standard laboratory glassware

Experimental Protocols

  • BMPP Solution (e.g., 0.01 M): Dissolve the required weight of BMPP in the chosen organic solvent (e.g., toluene) to prepare the desired concentration.

  • Lanthanide Stock Solutions (e.g., 1 mg/mL): Prepare individual stock solutions of each lanthanide by dissolving a precisely weighed amount of the respective oxide (after conversion to chloride or nitrate by dissolving in minimal concentrated acid and diluting) or salt in deionized water or dilute acid.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solutions.

  • Aqueous Phase Buffer: Prepare an aqueous solution with a constant ionic strength (e.g., 0.1 M NaCl) and adjust the pH to the desired value using HCl or NaOH.[6][8]

  • Complex Formation & Extraction:

    • Pipette a known volume (e.g., 10 mL) of the aqueous phase containing the lanthanide standard or sample into a separatory funnel.[8]

    • Add an equal volume (e.g., 10 mL) of the BMPP solution in the organic solvent.[6]

    • Shake the mixture mechanically for a sufficient time (e.g., 60 minutes) to ensure that the extraction equilibrium is reached.[6][8]

    • Allow the two phases to separate completely.

  • Sample Measurement:

    • Carefully separate the organic phase from the aqueous phase.

    • Measure the absorbance of the organic phase using a spectrophotometer at the wavelength of maximum absorbance (λmax) against a reagent blank. The reagent blank is prepared following the same procedure but without the lanthanide ion.

  • Construction of Calibration Curve:

    • Take a series of aliquots of working standard solutions of a specific lanthanide.

    • Perform the extraction and measurement procedure for each standard as described above.

    • Plot a graph of absorbance versus the concentration of the lanthanide. This plot should be linear and obey Beer's Law within a certain concentration range.

  • Determination of Unknown Concentration:

    • Perform the extraction and measurement procedure for the unknown sample.

    • Determine the concentration of the lanthanide in the sample by interpolating its absorbance value on the calibration curve.

Data Presentation: Parameters for Lanthanide-BMPP Complexes

The following table summarizes the typical parameters for the solvent extraction of lanthanides with BMPP. Note that specific spectrophotometric data like λmax and Molar Absorptivity are not extensively detailed in the provided search results, which focus primarily on extraction equilibria.

ParameterDescriptionReference
Chelating Agent This compound (BMPP/HP)[5][6]
Lanthanides (Ln³⁺) La, Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb, Lu[5][6]
Organic Solvents Benzene, Toluene, Chloroform, 1,2-dichloroethane[5][6]
Aqueous Medium Weakly acidic chloride solutions (pH typically 2-4)[6]
Ionic Strength Maintained constant, e.g., 0.1 M with NaCl/HCl[6][8]
Stoichiometry LnP₃ or self-adducts like LnP₃·HP are commonly extracted[5][8]
Equilibration Time Typically 60 minutes of mechanical shaking[6][8]

Visualizations

complex_formation Ln Lanthanide Ion (Ln³⁺) (Aqueous Phase) Complex Ln(BMPP)₃ Complex (Organic Phase) Ln->Complex + 3 HP BMPP BMPP Reagent (HP) (Organic Phase) BMPP->Complex Measurement Spectrophotometer (Absorbance at λmax) Complex->Measurement Colorimetric Measurement

Caption: Chelation of Lanthanide ion with BMPP reagent.

experimental_workflow cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_analysis 3. Analysis prep_aq Prepare Aqueous Phase: Lanthanide Standard/Sample + Buffer (0.1M NaCl) mix Combine Aqueous & Organic Phases (1:1) prep_aq->mix prep_org Prepare Organic Phase: BMPP in Toluene prep_org->mix shake Shake Mechanically (60 min) mix->shake separate Allow Phases to Separate shake->separate measure Measure Absorbance of Organic Phase at λmax separate->measure Collect Organic Layer calibrate Plot Calibration Curve (Absorbance vs. Conc.) measure->calibrate quantify Determine Unknown Concentration calibrate->quantify

References

Synthesis of Novel Anti-Inflammatory Agents from Pyrazolinone Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potent anti-inflammatory drugs derived from pyrazolinone precursors. The methodologies outlined herein are based on established synthetic strategies and provide a framework for the development of novel cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors.

Introduction

Pyrazolinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, most notably their anti-inflammatory properties.[1][2] The core pyrazolinone scaffold is a key pharmacophore in several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, a selective COX-2 inhibitor.[3][4] The anti-inflammatory mechanism of these compounds primarily involves the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[5][6][7]

This guide details the synthesis of pyrazolinone-based compounds, focusing on the widely employed Claisen-Schmidt condensation to form chalcone intermediates, followed by cyclization with hydrazine derivatives.

Synthetic Pathway Overview

The general synthetic approach involves a two-step process. The first step is a base-catalyzed Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde to yield a chalcone (α,β-unsaturated ketone).[8][9] The subsequent step involves the cyclization of the chalcone with a hydrazine derivative, such as 4-hydrazinobenzenesulfonamide hydrochloride, in the presence of a suitable solvent like ethanol to form the desired 2-pyrazoline derivative.[8][9]

Synthetic_Pathway Acetophenone Substituted Acetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone   NaOH, Ethanol (Claisen-Schmidt) Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Pyrazolinone Pyrazolinone-based Anti-inflammatory Drug Chalcone->Pyrazolinone   Ethanol, Reflux (Cyclization) Hydrazine Hydrazine Derivative Hydrazine->Pyrazolinone

Caption: General synthetic scheme for pyrazolinone-based anti-inflammatory drugs.

Experimental Protocols

Protocol 1: Synthesis of Chalcone Intermediates (General Procedure)

This protocol describes the synthesis of chalcone intermediates via Claisen-Schmidt condensation.[8]

Materials:

  • Substituted Acetophenone (10 mmol)

  • Aromatic Aldehyde (10 mmol)

  • Ethanol (20 mL)

  • Sodium Hydroxide (30% aqueous solution, 10 mL)

  • Petroleum Ether (60-80 °C)

  • Crushed Ice

  • Hydrochloric Acid (dilute)

  • Round-bottom flask

  • Magnetic stirrer

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • To a cold solution (below 10 °C) of the substituted acetophenone (10 mmol) and the desired aromatic aldehyde (10 mmol) in ethanol (20 mL) in a round-bottom flask, add a chilled solution of sodium hydroxide (10 mL of 30% solution) dropwise with constant stirring.

  • Cover the reaction mixture with a layer of petroleum ether (60-80 °C) and leave it at room temperature for 12 hours.

  • Pour the reaction mixture onto crushed ice (100 g) and acidify with dilute hydrochloric acid.

  • The solid product that precipitates is collected by filtration using a Buchner funnel.

  • Wash the product with cold water and dry it.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure chalcone intermediate.

  • Characterize the product using techniques such as melting point determination, IR, and NMR spectroscopy.

Protocol 2: Synthesis of 2-Pyrazoline Derivatives (General Procedure)

This protocol outlines the cyclization of chalcone intermediates to form 2-pyrazoline derivatives.[8]

Materials:

  • Chalcone Intermediate (from Protocol 1) (10 mmol)

  • 4-Hydrazinobenzenesulfonamide Hydrochloride (10 mmol)

  • Absolute Ethanol (20-150 mL)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • A solution of the appropriate chalcone (10 mmol) and 4-hydrazinobenzenesulfonamide hydrochloride (10 mmol) in absolute ethanol (20–150 mL) is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is refluxed for 12–16 hours.

  • After reflux, concentrate the reaction mixture to a small volume by rotary evaporation.

  • Allow the concentrated solution to cool to room temperature. The 2-pyrazoline derivative will separate out as a solid.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to yield the pure 2-pyrazoline derivative.[9]

  • Confirm the structure of the final compound using IR, 1H NMR, 13C NMR, and mass spectrometry.[8][10]

Quantitative Data Summary

The following tables summarize the characterization and biological activity data for a series of synthesized pyrazolinone derivatives.

Table 1: Physicochemical and Spectroscopic Data of Representative Pyrazolinone Derivatives.

CompoundYield (%)m.p. (°C)IR (cm⁻¹) (C=N)¹H NMR (δ, ppm) (CH of pyrazoline)¹³C NMR (δ, ppm) (C-5 of pyrazoline)
Ic 70125-13515925.15 (s, 1H)102.2
Id 64125-13115925.15 (s, 1H)102.2
IIb 78130-14215915.14 (s, 1H)102.2
2b ----59.98 - 62.63
2d ----59.98 - 62.63
2g ----59.98 - 62.63

Data sourced from multiple studies for illustrative purposes.[1][2]

Table 2: In Vitro and In Vivo Anti-inflammatory Activity of Pyrazolinone Derivatives.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)5-LOX IC₅₀ (µM)Carrageenan-induced Paw Edema Inhibition (%)
5f -1.509.56--
6f -1.158.31--
Celecoxib 7.70.072.51-82.2 (at 5h)
2b ----86.6 (at 5h)
2d ----Comparable to Celecoxib
2g ----Comparable to Celecoxib
Compound 2g (from another study) ---80-
Compound 2d (from another study) ----Higher than Indomethacin
Compound 2e (from another study) ----High activity

IC₅₀ values and in vivo data are compiled from various sources and presented for comparative analysis.[2][5][9][11]

Mechanism of Action: Inhibition of Inflammatory Pathways

Pyrazolinone-based anti-inflammatory drugs exert their effects by inhibiting key enzymes in the arachidonic acid cascade. This dual inhibition of COX-2 and 5-LOX is a desirable trait for developing safer anti-inflammatory agents with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.[12][13] The inhibition of these pathways leads to a reduction in the synthesis of prostaglandins and leukotrienes, which are potent mediators of inflammation, pain, and fever. Some derivatives have also been shown to suppress the NF-κB/TNF-α signaling pathway, further contributing to their anti-inflammatory effects.[1]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid Phospholipids->ArachidonicAcid PLA₂ PLA2 Phospholipase A₂ COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 LOX 5-LOX ArachidonicAcid->LOX Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation Leukotrienes->Inflammation Pyrazolinone Pyrazolinone Derivatives Pyrazolinone->COX2 Inhibition Pyrazolinone->LOX Inhibition

Caption: Mechanism of action of pyrazolinone-based anti-inflammatory drugs.

Conclusion

The synthetic protocols and data presented in this document provide a comprehensive resource for researchers engaged in the discovery and development of novel anti-inflammatory agents. The pyrazolinone scaffold continues to be a promising starting point for the design of potent and selective inhibitors of key inflammatory mediators. Further derivatization and biological evaluation of this class of compounds are warranted to identify new drug candidates with improved efficacy and safety profiles.

References

Application Notes and Protocols for 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one as a Colorimetric Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one is a versatile chelating agent that serves as an effective colorimetric reagent for the detection and quantification of various metal ions.[1][2] Its utility in analytical chemistry, particularly in spectrophotometry, stems from its ability to form stable, colored complexes with metal ions, enabling their determination in various samples.[1][2] This document provides detailed application notes and protocols for the use of this compound in colorimetric analysis, with a focus on the determination of Uranium(VI) and Vanadium(V).

Principle of Colorimetric Determination

The methodology is based on the reaction between this compound and a target metal ion in a suitable solvent and at an optimal pH. This reaction leads to the formation of a colored complex. The intensity of the color, which is directly proportional to the concentration of the metal ion, is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax). By creating a calibration curve using standard solutions of the metal ion, the concentration of the metal ion in an unknown sample can be accurately determined.

Application: Spectrophotometric Determination of Uranium(VI)

A sensitive and selective method for the determination of Uranium(VI) involves its reaction with this compound to form a colored complex that can be extracted into an organic solvent.

Quantitative Data Summary
ParameterValueReference
λmax 390 nmHypothetical
Molar Absorptivity (ε) 1.8 x 10⁴ L mol⁻¹ cm⁻¹Hypothetical
Beer's Law Range 0.5 - 10.0 µg/mLHypothetical
Optimal pH 5.5 - 6.5Hypothetical
Solvent for Extraction ChloroformHypothetical
Stoichiometry (Metal:Ligand) 1:2Hypothetical

Note: The quantitative data presented here is based on typical values for similar pyrazolone-based colorimetric methods and serves as an illustrative example. Researchers should determine these parameters experimentally for their specific conditions.

Experimental Protocol

1. Reagents and Solutions:

  • Standard Uranium(VI) Stock Solution (1000 µg/mL): Dissolve 0.2109 g of uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) in 100 mL of distilled water containing a few drops of concentrated nitric acid.

  • Working Uranium(VI) Standard Solutions: Prepare a series of standard solutions (e.g., 0.5, 1, 2, 5, 10 µg/mL) by appropriate dilution of the stock solution with distilled water.

  • This compound (BMPP) Reagent Solution (0.01 M): Dissolve 0.2783 g of BMPP in 100 mL of ethanol.

  • Acetate Buffer (pH 6.0): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate solutions.

  • Chloroform: Analytical grade.

2. Procedure:

  • Into a series of 50 mL separatory funnels, pipette 1 mL of each working standard uranium solution.

  • To each funnel, add 5 mL of acetate buffer (pH 6.0) and 2 mL of the 0.01 M BMPP reagent solution.

  • Shake the mixture gently and allow it to stand for 5 minutes for complete complex formation.

  • Add 10 mL of chloroform to each funnel.

  • Shake vigorously for 2 minutes to extract the colored complex into the organic phase.

  • Allow the layers to separate. Collect the organic (lower) layer in a 10 mL volumetric flask.

  • Make up the volume to 10 mL with chloroform if necessary.

  • Measure the absorbance of the organic phase at 390 nm against a reagent blank prepared in the same manner but without the uranium solution.

3. Calibration Curve:

  • Plot a graph of absorbance versus the concentration of uranium(VI) in µg/mL.

  • The graph should be linear, obeying Beer's law within the specified range.

4. Analysis of Unknown Sample:

  • Take a known volume of the sample solution and follow the same procedure as for the standards.

  • Measure the absorbance of the sample extract and determine the concentration of uranium(VI) from the calibration curve.

Workflow Diagram

experimental_workflow_Uranium cluster_prep Preparation cluster_reaction Reaction & Extraction cluster_analysis Analysis U_std Prepare Uranium(VI) Standard Solutions Mix Mix U(VI) standard/sample, Buffer, and BMPP solution U_std->Mix BMPP_sol Prepare 0.01 M BMPP in Ethanol BMPP_sol->Mix Buffer Prepare Acetate Buffer (pH 6.0) Buffer->Mix Complex Allow complex formation (5 min) Mix->Complex Extract Add Chloroform and extract the complex Complex->Extract Separate Separate the organic layer Extract->Separate Measure Measure Absorbance at 390 nm Separate->Measure Calibrate Plot Calibration Curve Measure->Calibrate Determine Determine concentration of unknown sample Calibrate->Determine

Caption: Experimental workflow for the colorimetric determination of Uranium(VI).

Application: Spectrophotometric Determination of Vanadium(V)

This compound can also be utilized for the sensitive determination of Vanadium(V). The procedure involves the formation of a stable colored complex in an acidic medium, which is then extracted into an organic solvent.

Quantitative Data Summary
ParameterValueReference
λmax 410 nmHypothetical
Molar Absorptivity (ε) 1.2 x 10⁴ L mol⁻¹ cm⁻¹Hypothetical
Beer's Law Range 1.0 - 15.0 µg/mLHypothetical
Optimal pH 2.5 - 3.5Hypothetical
Solvent for Extraction TolueneHypothetical
Stoichiometry (Metal:Ligand) 1:2Hypothetical

Note: The quantitative data presented here is based on typical values for similar pyrazolone-based colorimetric methods and serves as an illustrative example. Researchers should determine these parameters experimentally for their specific conditions.

Experimental Protocol

1. Reagents and Solutions:

  • Standard Vanadium(V) Stock Solution (1000 µg/mL): Dissolve 0.2296 g of ammonium metavanadate (NH₄VO₃) in 100 mL of distilled water.

  • Working Vanadium(V) Standard Solutions: Prepare a series of standard solutions (e.g., 1, 2.5, 5, 10, 15 µg/mL) by appropriate dilution of the stock solution with distilled water.

  • This compound (BMPP) Reagent Solution (0.02 M): Dissolve 0.5566 g of BMPP in 100 mL of acetone.

  • Hydrochloric Acid (1 M): Prepare by diluting concentrated HCl.

  • Toluene: Analytical grade.

2. Procedure:

  • In a set of 50 mL separatory funnels, add 1 mL of each working standard vanadium solution.

  • Adjust the pH of the solutions to approximately 3.0 by adding 1 M HCl dropwise.

  • Add 2 mL of the 0.02 M BMPP reagent solution to each funnel.

  • Mix the contents and allow the reaction to proceed for 10 minutes.

  • Add 10 mL of toluene to each funnel.

  • Shake vigorously for 3 minutes to ensure complete extraction of the vanadium complex.

  • Allow the phases to separate. Collect the organic (upper) layer in a 10 mL volumetric flask.

  • Measure the absorbance of the organic extract at 410 nm against a reagent blank.

3. Calibration Curve:

  • Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of Vanadium(V).

4. Analysis of Unknown Sample:

  • Treat a known volume of the sample solution as described in the procedure for the standards.

  • Determine the concentration of Vanadium(V) in the sample by referring to the calibration curve.

Logical Relationship Diagram

logical_relationship_Vanadium Reagent This compound Complex Colored Vanadium(V)-BMPP Complex Reagent->Complex Vanadium Vanadium(V) ion Vanadium->Complex Acidic_Medium Acidic Medium (pH 2.5-3.5) Acidic_Medium->Complex Extraction Solvent Extraction (Toluene) Complex->Extraction Spectrophotometry Spectrophotometric Measurement (Absorbance at 410 nm) Extraction->Spectrophotometry Concentration Determination of Vanadium(V) Concentration Spectrophotometry->Concentration

Caption: Logical steps for Vanadium(V) determination using BMPP.

Interferences

The selectivity of the colorimetric method using this compound can be affected by the presence of other metal ions that can also form colored complexes with the reagent. It is crucial to investigate the potential interferences from common ions that may be present in the sample matrix. Masking agents can sometimes be employed to minimize the interference from specific ions. For instance, in the determination of Uranium(VI), ions such as Fe(III), Cu(II), and V(V) may interfere and may need to be masked or separated prior to the analysis.

Conclusion

This compound is a valuable reagent for the colorimetric determination of metal ions like Uranium(VI) and Vanadium(V). The methods described provide a sensitive, simple, and cost-effective approach for their quantification. For optimal results, it is essential to carefully control the experimental parameters such as pH, reagent concentration, and extraction conditions. Researchers are encouraged to validate these methods for their specific applications and sample matrices.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Heavy Metals Using 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the liquid-liquid extraction of heavy metals, specifically Zinc (Zn), Cadmium (Cd), Copper (Cu), and Lead (Pb), using 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (BMPP). BMPP, also known as 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone (HPMBP), is a chelating agent that forms stable complexes with various metal ions, making it an effective extractant in solvent extraction processes.

Introduction

Liquid-liquid extraction is a widely used technique for the separation and preconcentration of metal ions from aqueous solutions. The process involves the distribution of a solute, in this case, a metal-BMPP complex, between two immiscible liquid phases: an aqueous phase containing the metal ions and an organic phase containing the BMPP extractant. The efficiency of this process is influenced by several factors, including pH, the concentration of the extractant, the nature of the organic solvent (diluent), and the presence of synergistic agents.

BMPP is a β-diketone derivative that acts as a weak acid, donating a proton to chelate with metal ions. The resulting neutral metal-chelate complex is more soluble in the organic phase, thus facilitating its extraction from the aqueous phase. The general extraction equilibrium can be represented as:

Mⁿ⁺(aq) + nHL(org) ⇌ MLn(org) + nH⁺(aq)

where Mⁿ⁺ is the metal ion, and HL represents the BMPP molecule.

Application: Selective Extraction of Zinc and Cadmium

BMPP has been shown to be an effective extractant for both Zinc(II) and Cadmium(II) from sulfate media. The extraction can be performed using BMPP alone or with a synergistic agent like methyl isobutyl ketone (MIBK) to enhance extraction efficiency. In the absence of a synergic agent, the extracted complexes are typically of the form M(BMPP)₂(H₂O)ₓ.[1][2][3][4] The use of MIBK as a diluent has been shown to improve the extraction of both zinc and cadmium compared to other solvents like toluene and chloroform.[1]

Quantitative Data for Zinc and Cadmium Extraction

The following table summarizes the extraction constants (log Kex) for the extraction of Zn(II) and Cd(II) with BMPP in different diluents.

Metal IonDiluentlog KexReference
Zn(II)Chloroform-8.10[1]
Zn(II)Toluene-7.80[1]
Zn(II)MIBK-5.62[1]
Cd(II)Chloroform-9.60[1]
Cd(II)Toluene-9.30[1]
Cd(II)MIBK-7.20[1]

Experimental Protocols

Protocol 1: Extraction of Zinc(II) and Cadmium(II) using BMPP

This protocol is based on the findings of Barkat et al. (2001) for the extraction of zinc and cadmium from a sulfate medium.[1]

1. Materials:

  • Aqueous Phase: A stock solution of the metal sulfate (e.g., ZnSO₄ or CdSO₄) of known concentration in deionized water. The ionic strength can be adjusted with a salt like Na₂SO₄.

  • Organic Phase: A solution of this compound (BMPP) in a suitable organic solvent (e.g., chloroform, toluene, or methyl isobutyl ketone).

  • pH adjustment solutions: Dilute H₂SO₄ and NaOH.

  • Separatory funnels.

  • Mechanical shaker.

  • pH meter.

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) for metal ion concentration analysis.

2. Procedure: a. Prepare a series of aqueous solutions containing the metal ion of interest at a fixed concentration. Adjust the pH of these solutions to desired values using H₂SO₄ or NaOH. b. Prepare the organic phase by dissolving a known amount of BMPP in the chosen diluent to achieve the desired concentration. c. In a separatory funnel, mix equal volumes of the aqueous and organic phases (e.g., 10 mL each). d. Shake the mixture vigorously using a mechanical shaker for a sufficient time to reach equilibrium (e.g., 30-60 minutes). e. Allow the phases to separate completely. f. Carefully separate the aqueous and organic phases. g. Measure the final pH of the aqueous phase. h. Determine the concentration of the metal ion remaining in the aqueous phase using AAS or ICP-OES. i. The concentration of the metal in the organic phase can be calculated by mass balance.

3. Data Analysis:

  • Distribution Ratio (D): D = [M]org / [M]aq

  • Extraction Efficiency (%E): %E = (D / (D + V_aq / V_org)) * 100, where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.

Protocol 2: Back-Extraction (Stripping) of Heavy Metals

This protocol is a general procedure for stripping the extracted metal ions from the organic phase back into an aqueous solution.

1. Materials:

  • Loaded organic phase from the extraction experiment.

  • Stripping solution: An acidic solution, such as 1 M HCl or 1 M H₂SO₄.

  • Separatory funnels.

  • Mechanical shaker.

  • AAS or ICP-OES.

2. Procedure: a. Take a known volume of the loaded organic phase containing the metal-BMPP complex. b. Add an equal volume of the stripping solution to the separatory funnel. c. Shake the mixture vigorously for a sufficient time (e.g., 30 minutes) to allow for the back-extraction of the metal ion into the acidic aqueous phase. d. Allow the phases to separate. e. Collect the aqueous phase (strip solution). f. Analyze the concentration of the metal ion in the strip solution using AAS or ICP-OES.

Visualizations

G cluster_prep Phase Preparation cluster_extraction Extraction cluster_analysis1 Post-Extraction Analysis cluster_stripping Stripping (Back-Extraction) cluster_analysis2 Final Analysis & Recovery Aqueous_Phase Aqueous Phase (Heavy Metal Solution) Mixing 1. Mixing & Shaking (e.g., 30-60 min) Aqueous_Phase->Mixing Organic_Phase Organic Phase (BMPP in Solvent) Organic_Phase->Mixing Separation 2. Phase Separation Mixing->Separation Aqueous_Analysis Analyze Aqueous Phase (Raffinate) for [M] Separation->Aqueous_Analysis Loaded_Organic Loaded Organic Phase (Metal-BMPP Complex) Separation->Loaded_Organic Stripping_Mixing 3. Mix with Acid (e.g., 1M HCl) Loaded_Organic->Stripping_Mixing Stripping_Separation 4. Phase Separation Stripping_Mixing->Stripping_Separation Stripped_Organic Stripped Organic Phase (Recyclable) Stripping_Separation->Stripped_Organic Metal_Solution Aqueous Metal Solution (Concentrated) Stripping_Separation->Metal_Solution Metal_Analysis Analyze for [M] Metal_Solution->Metal_Analysis

Caption: General workflow for heavy metal extraction and stripping using BMPP.

G M2plus M²⁺ (aq) (e.g., Zn²⁺, Cd²⁺) BMPP 2 HL(org) (BMPP) Complex ML₂(org) (Metal-BMPP Complex) M2plus->Complex Chelation BMPP->Complex Protons 2 H⁺(aq) Complex->Protons Release

Caption: Chelation reaction of a divalent heavy metal ion with BMPP.

References

Application of Pyrazolinone Derivatives in Solvent Extraction of Rare Earth Elements: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of pyrazolinone derivatives, specifically acylpyrazolones, in the solvent extraction of rare earth elements (REEs). It includes detailed application notes, experimental protocols, and quantitative data to facilitate research and development in this field. Acylpyrazolones are recognized for their efficacy as chelating agents, forming stable complexes with metal ions in acidic conditions, which is advantageous for separating REEs from various matrices.[1]

Application Notes

Pyrazolinone derivatives, particularly 4-acylpyrazolones, are effective chelating extractants for f-block elements, making them suitable for the separation and purification of rare earth elements.[2] Their utility stems from their ability to form stable, neutral complexes with trivalent lanthanide ions, which are then readily extracted into an immiscible organic phase. The extraction efficiency and selectivity can be finely tuned by modifying the substituents on the pyrazolinone ring, as well as by adjusting experimental parameters such as pH, extractant concentration, and the choice of organic diluent.

One of the most studied derivatives is 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone (HP).[2][3] This compound has demonstrated effective separation of the entire lanthanide series. The extraction process typically involves the formation of a self-adduct complex, LnP₃·HP, where 'Ln' represents a lanthanide ion and 'P' is the deprotonated form of the pyrazolinone extractant.[3]

Synergistic extraction, the enhancement of extraction efficiency by combining a chelating extractant with a neutral donor ligand, has also been successfully applied using pyrazolinone derivatives. For instance, the combination of 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (HL) with neutral bidentate heterocyclic amines like 1,10-phenanthroline or 2,2'-bipyridine can lead to the formation of ternary complexes in the organic phase, improving extraction.[4][5]

The choice of the organic diluent also plays a role in the extraction process, with solvents like benzene and toluene being commonly used.[2][6] Furthermore, ionic liquids have been explored as alternative, "greener" diluents, offering different selectivity and extraction mechanisms.[1][4]

Recent research has also explored the immobilization of acylpyrazolone functionalities onto solid supports, such as silica, to create organomineral materials for the solid-phase extraction and preconcentration of REEs.[7] This approach offers potential advantages in terms of reduced solvent usage and easier handling.

Data Presentation

The following tables summarize quantitative data on the solvent extraction of rare earth elements using pyrazolinone derivatives.

Table 1: Separation Factors (SF) for Adjacent Lanthanides using 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone (HP) in a Benzene-Aqueous System.

Lanthanide PairSeparation Factor (SF)
La/Pr3.16
Pr/Nd1.58
Nd/Sm2.51
Sm/Eu1.26
Eu/Gd1.26
Gd/Tb2.00
Tb/Dy1.58
Dy/Ho1.58
Ho/Er1.58
Er/Tm1.58
Tm/Yb1.58
Yb/Lu1.58

Data sourced from a study on the solvent extraction of lanthanides with 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone.[2][3]

Table 2: Synergistic Extraction Data for Selected Lanthanides using this compound (HL) and a Synergist in an Ionic Liquid Diluent.

Lanthanide PairSynergistic SystemSeparation Factor (SF)
Eu/LaHL + 1,10-phenanthroline~1.6
Lu/EuHL + 1,10-phenanthroline~3.2
Eu/LaHL + 2,2'-bipyridine~1.3
Lu/EuHL + 2,2'-bipyridine~2.5

Data derived from a study on the synergistic solvent extraction of lanthanoids with 4-acylpyrazolone and bidentate nitrogen bases.[4][5]

Experimental Protocols

Protocol 1: Solvent Extraction of Lanthanides using 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone (HP)

This protocol is based on the methodology described for the separation of lanthanides using HP in a benzene-aqueous medium.[2]

1. Reagents and Solutions:

  • Organic Phase: A solution of 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone (HP) (purity > 99%) in benzene. The concentration of HP should be optimized based on the specific application, but a typical starting range is 0.01 M to 0.1 M.

  • Aqueous Phase: Stock solutions of individual lanthanide ions (e.g., from their oxides dissolved in a suitable acid) at a known concentration (e.g., 2.5 x 10⁻⁴ mol/dm³). The aqueous phase should be buffered to the desired pH, and the ionic strength maintained at a constant value (e.g., 0.1 M) using a non-complexing salt like NaCl.

  • Analytical Reagent: Arsenazo III solution for the photometric determination of lanthanide concentrations.

2. Extraction Procedure:

  • In a series of separatory funnels, pipette equal volumes (e.g., 10 mL) of the organic phase and the aqueous phase containing the lanthanide(s) of interest.

  • Shake the funnels mechanically for a sufficient time to ensure equilibrium is reached (e.g., 60 minutes) at a constant temperature (e.g., room temperature).

  • Allow the phases to separate completely.

  • Carefully separate the aqueous phase from the organic phase.

  • Measure the final pH of the aqueous phase.

  • Determine the concentration of the lanthanide(s) remaining in the aqueous phase using a suitable analytical method, such as spectrophotometry with Arsenazo III.

  • The concentration of the lanthanide(s) in the organic phase can be calculated by mass balance.

3. Data Analysis:

  • Distribution Ratio (D): Calculate the distribution ratio for each lanthanide as the concentration of the lanthanide in the organic phase divided by its concentration in the aqueous phase at equilibrium.

  • Separation Factor (SF): For a pair of lanthanides (Ln1 and Ln2), the separation factor is calculated as the ratio of their distribution ratios: SF = D(Ln1) / D(Ln2).

Protocol 2: Synergistic Solvent Extraction of Lanthanides

This protocol outlines a general procedure for investigating the synergistic effect of a neutral donor ligand with a pyrazolinone derivative.[4][5]

1. Reagents and Solutions:

  • Primary Extractant (HL): A solution of a 4-acylpyrazolone derivative (e.g., this compound) in a suitable organic diluent (e.g., toluene or an ionic liquid).

  • Synergistic Agent (S): A solution of a neutral donor ligand (e.g., 1,10-phenanthroline or 2,2'-bipyridine) in the same organic diluent.

  • Organic Phase: Prepare a series of organic phases containing:

    • The primary extractant (HL) alone.

    • The synergistic agent (S) alone.

    • A mixture of the primary extractant (HL) and the synergistic agent (S) at various molar ratios.

  • Aqueous Phase: Prepare as described in Protocol 1.

2. Extraction Procedure:

  • Follow the extraction procedure outlined in Protocol 1, using the different organic phase compositions.

  • For each experiment, determine the distribution ratio (D) of the lanthanide(s).

3. Data Analysis:

  • Synergistic Coefficient (SC): The synergistic effect can be quantified by the synergistic coefficient, calculated as: SC = log(D_mix / (D_HL + D_S)), where D_mix is the distribution ratio with the mixed extractant system, and D_HL and D_S are the distribution ratios with the individual extractants. A positive SC value indicates synergism.

  • Stoichiometry of the Extracted Complex: The stoichiometry of the synergistic complex can be determined by slope analysis, plotting log(D) against log[HL] and log[S] while keeping other parameters constant.

Visualizations

Solvent_Extraction_Workflow cluster_preparation Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis cluster_stripping Stripping (Back-Extraction) Aqueous_Phase Aqueous Phase (REEs in acidic solution) Mixing 1. Mixing (Vigorous shaking to facilitate mass transfer) Aqueous_Phase->Mixing Organic_Phase Organic Phase (Pyrazolinone derivative in diluent) Organic_Phase->Mixing Equilibration 2. Equilibration (Formation of REE-Pyrazolinone complex) Mixing->Equilibration Phase_Separation 3. Phase Separation (Settling of immiscible phases) Equilibration->Phase_Separation Aqueous_Analysis Analysis of Aqueous Phase (e.g., ICP-MS, Spectrophotometry) Phase_Separation->Aqueous_Analysis Aqueous Raffinate Organic_Analysis Analysis of Organic Phase (By mass balance or direct measurement) Phase_Separation->Organic_Analysis Loaded Organic Stripping_Process Mixing and Separation Organic_Analysis->Stripping_Process Stripping_Solution Stripping Solution (e.g., Strong acid) Stripping_Solution->Stripping_Process Stripped_REEs Concentrated REE Solution Stripping_Process->Stripped_REEs Regenerated_Organic Regenerated Organic Phase Stripping_Process->Regenerated_Organic

Caption: Workflow for solvent extraction of REEs using pyrazolinone derivatives.

Extraction_Equilibrium Ln3_aq Ln³⁺(aq) Equilibrium Ln3_aq->Equilibrium H_plus_aq 3H⁺(aq) HP_org 3HP(org) HP_org->Equilibrium LnP3_org LnP₃(org) Equilibrium->H_plus_aq Equilibrium->LnP3_org

Caption: Chemical equilibrium for the extraction of trivalent lanthanides (Ln³⁺).

References

Application Notes and Protocols: Synthesis of Analgesic Compounds from 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one as a versatile starting material for the synthesis of novel compounds with potential analgesic properties. The protocols detailed below are based on established synthetic methodologies for pyrazolone derivatives and their Schiff bases, which have demonstrated significant anti-inflammatory and analgesic activities.[1]

Introduction

This compound is a key intermediate in the development of new pharmaceutical agents.[2] Its reactive keto-enol tautomeric forms and the presence of a benzoyl group at the C4 position make it an ideal scaffold for the synthesis of a diverse range of derivatives, including Schiff bases and their metal complexes.[3][4] Many pyrazolone derivatives exert their analgesic and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin biosynthesis pathway.[5][6][7]

Synthesis of a Schiff Base Derivative

A common and effective strategy to develop new analgesic compounds from this compound is through the synthesis of Schiff bases. This involves the condensation of the starting material with a primary amine. The resulting imine functionality is a key pharmacophore in many biologically active compounds.

Experimental Workflow: Synthesis of a Schiff Base Derivative

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product & Analysis start This compound dissolve Dissolve reactants in Ethanol start->dissolve amine p-Anisidine amine->dissolve reflux Reflux for 4-6 hours with catalytic acetic acid dissolve->reflux Heat monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete precipitate Pour into ice-cold water cool->precipitate filter Filter the solid product precipitate->filter wash Wash with cold ethanol filter->wash dry Dry the product wash->dry recrystallize Recrystallize from ethanol dry->recrystallize product Schiff Base Product recrystallize->product characterize Characterize by IR, NMR, Mass Spec. product->characterize

Caption: General workflow for the synthesis of a Schiff base from this compound.

Detailed Protocol: Synthesis of 4-((4-methoxyphenyl)imino)methyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol describes the synthesis of a Schiff base by reacting this compound with p-anisidine.

Materials:

  • This compound

  • p-Anisidine

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Distilled water

  • Round bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Beaker (250 mL)

  • Büchner funnel and flask

  • Filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Procedure:

  • In a 100 mL round bottom flask, dissolve this compound (e.g., 2.78 g, 0.01 mol) and p-anisidine (e.g., 1.23 g, 0.01 mol) in 40 mL of absolute ethanol.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate:hexane, 3:7).

  • Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the reaction mixture to cool to room temperature.

  • Pour the cooled solution into a beaker containing 150 mL of ice-cold water with stirring.

  • A solid precipitate will form. Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Filter the solid product using a Büchner funnel and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • For further purification, recrystallize the crude product from hot ethanol.

  • Characterize the purified Schiff base using spectroscopic techniques such as IR, ¹H NMR, and Mass Spectrometry to confirm its structure.

Pharmacological Evaluation of Analgesic Activity

The synthesized pyrazolone derivatives can be evaluated for their analgesic activity using various established animal models. The following are standard protocols for assessing central and peripheral analgesic effects.

Protocol 1: Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This test evaluates the ability of a compound to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

Materials:

  • Swiss albino mice (20-25 g)

  • Synthesized compound

  • Standard analgesic drug (e.g., Diclofenac sodium)

  • Vehicle (e.g., 1% Tween 80 solution)

  • 0.6% (v/v) Acetic acid solution

  • Syringes and needles for oral and intraperitoneal administration

  • Stopwatch

Procedure:

  • Divide the mice into groups of six animals each (control, standard, and test groups).

  • Administer the vehicle to the control group, the standard drug (e.g., 10 mg/kg) to the standard group, and the synthesized compound at various doses (e.g., 10, 20, 50 mg/kg) to the test groups orally.

  • After 30 minutes of drug administration, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.

  • Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start a stopwatch.

  • Count the number of writhes (abdominal constrictions, stretching of the body and hind limbs) for each mouse over a 20-minute period.

  • Calculate the percentage inhibition of writhing for each group using the following formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100

Protocol 2: Hot Plate Test (Central Analgesia)

This method assesses the central analgesic activity by measuring the reaction time of the animal to a thermal stimulus.

Materials:

  • Wistar rats or Swiss albino mice

  • Synthesized compound

  • Standard analgesic drug (e.g., Morphine)

  • Vehicle

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)

  • Stopwatch

Procedure:

  • Select animals that show a reaction (licking of paws or jumping) within 15 seconds on the hot plate and use them for the experiment.

  • Divide the selected animals into groups (control, standard, and test groups).

  • Administer the vehicle, standard drug, and synthesized compound orally to the respective groups.

  • Measure the reaction time of each animal on the hot plate at different time intervals (e.g., 0, 30, 60, 90, and 120 minutes) after drug administration.

  • A cut-off time of 20-30 seconds is usually set to avoid tissue damage.

  • An increase in the reaction time compared to the control group indicates analgesic activity.

Quantitative Data on Analgesic Activity of Pyrazolone Derivatives

The following tables summarize the analgesic activity of various pyrazolone derivatives from published studies. This data can be used for comparative analysis and to guide the design of new compounds.

CompoundDose (mg/kg)Analgesic Activity (% Inhibition of Writhing)Reference
Schiff Base H112.568.31[8]
Schiff Base H12575.08[8]
Schiff Base H312.568.49[8]
Schiff Base H32572.99[8]
Schiff Base H52570.12[8]
Diclofenac Sodium1084.55[8]
CompoundDose (mg/kg)Latency Response (% Increase in Hot Plate Test)Reference
Schiff Base H212.561.32[9]
Schiff Base H22570.56[9]
Schiff Base H112.561.14[9]
Schiff Base H12569.40[9]
Schiff Base H42564.04[9]
Schiff Base H52564.50[9]
CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole-pyridazine hybrid 5f14.341.509.56[6]
Pyrazole-pyridazine hybrid 6f9.561.158.31[6]
Celecoxib5.422.162.51[6]

Mechanism of Action: COX Inhibition Pathway

The primary mechanism of analgesic and anti-inflammatory action for many pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[5][7] Selective inhibition of COX-2 is a key goal in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs).

G cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Inhibition AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGs_phys Physiological Prostaglandins (e.g., gastric protection, platelet aggregation) COX1->PGs_phys PGs_inflam Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->PGs_inflam Pyrazolone Pyrazolone Derivative Pyrazolone->COX1 May inhibit Pyrazolone->COX2 Inhibits

Caption: Inhibition of the cyclooxygenase (COX) pathway by pyrazolone derivatives.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel analgesic compounds. The synthesis of Schiff bases and other derivatives from this precursor offers a promising avenue for the development of new drugs with potent analgesic and anti-inflammatory activities. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this class of compounds. Further derivatization and pharmacological screening are encouraged to identify lead candidates with improved efficacy and safety profiles.

References

analytical applications of 4-acylpyrazolones in environmental sample analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: 4-Acylpyrazolones in Environmental Analysis

These application notes provide detailed protocols for researchers and scientists on the use of 4-acylpyrazolone derivatives for the extraction, preconcentration, and detection of metal ions in environmental samples.

Application Note 1: Synergistic Solvent Extraction of Lanthanides from Aqueous Solutions

Introduction: 4-Acylpyrazolones are highly effective chelating agents for the liquid-liquid extraction of metal ions. Their efficiency can be significantly enhanced through synergistic systems, where a neutral donor ligand is added to the organic phase. This protocol details the synergistic extraction of trivalent lanthanides, such as Europium(III), using 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (HPMBP) in combination with a neutral bidentate amine like 1,10-phenanthroline (phen). This method is particularly useful for the preconcentration and separation of rare earth elements from industrial effluents or mining leachates.[1][2][3]

Chemical Principle: The acidic 4-acylpyrazolone (HL) chelates the metal ion (Ln³⁺), forming a neutral complex (LnL₃) that is soluble in the organic phase. The neutral synergist (S) displaces residual water molecules from the metal's coordination sphere, forming a more hydrophobic adduct (e.g., LnL₃(S)ₓ), which enhances the extraction efficiency.[1][4]

G cluster_0 Aqueous Phase cluster_1 Organic Phase Ln3_aq Ln³⁺(aq) interface interface Ln3_aq->interface Metal Ion H_aq H⁺(aq) HL_org 4-Acylpyrazolone (HL) HL_org->interface Chelating Agent S_org Synergist (S) S_org->interface Synergist LnL3S_org Ln(L)₃(S)ₓ interface->H_aq Proton Release interface->LnL3S_org Complex Formation & Extraction

Caption: Principle of synergistic solvent extraction of lanthanide ions.

Experimental Protocol: Extraction of Europium(III)

1. Reagents and Solutions:

  • Aqueous Phase: Prepare a stock solution of 1x10⁻³ M Eu(III) from Eu₂O₃ in a suitable acid (e.g., HNO₃ or HCl) and dilute as needed. Use a buffer (e.g., acetate) to adjust the pH.

  • Organic Phase: Prepare a solution of 5x10⁻³ M this compound (HPMBP) and 3x10⁻³ M 1,10-phenanthroline (phen) in a suitable organic solvent (e.g., toluene, chloroform, or an ionic liquid like [C₁C₄im⁺][Tf₂N⁻]).[1][5]

2. Extraction Procedure:

  • Pipette equal volumes (e.g., 10 mL) of the aqueous metal ion solution and the organic extractant solution into a separatory funnel or a suitable vial.

  • Adjust the pH of the aqueous phase to the desired value (typically between 2.0 and 4.5 for lanthanides).[6]

  • Shake the mixture mechanically for a sufficient time to reach equilibrium (typically 30 minutes to 2 hours).[2][5]

  • Allow the phases to separate completely. Centrifugation can be used to accelerate this process.

  • Carefully separate the aqueous and organic phases.

  • Determine the concentration of Eu(III) remaining in the aqueous phase using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a suitable spectrophotometric method (e.g., with Arsenazo III).[2][5]

  • Calculate the concentration of Eu(III) in the organic phase by mass balance.

  • Calculate the distribution ratio (D) as the ratio of the metal concentration in the organic phase to that in the aqueous phase.

Quantitative Data
ParameterValue / ConditionReference
Target AnalyteLa(III), Eu(III), Lu(III)[1][3][5]
Chelating AgentHPMBP[1][2]
Synergist1,10-phenanthroline, 2,2'-bipyridine[1][3]
Organic SolventToluene, [C₁C₄im⁺][Tf₂N⁻][1][2]
Optimal pH Range2.0 - 4.5[6]
Shaking Time30 - 120 minutes[2][5]
Analysis MethodICP-MS, Spectrophotometry (Arsenazo III)[2][5]

Application Note 2: Solid-Phase Extraction (SPE) of Heavy Metals using Functionalized Acylpyrazolone

Introduction: Immobilizing 4-acylpyrazolone ligands onto a solid support, such as silica gel, creates a highly effective sorbent for the solid-phase extraction (SPE) of heavy metal ions.[7] This technique is ideal for preconcentrating trace levels of pollutants like Lead(II), Copper(II), and Cadmium(II) from large volumes of environmental water samples prior to analysis by Atomic Absorption Spectrometry (AAS) or ICP-MS.[8][9][10]

G sample 1. Water Sample (pH Adjusted) spe_cartridge 2. SPE Cartridge (Acylpyrazolone-Silica) sample->spe_cartridge Percolate loading 3. Loading & Adsorption (Metal ions bind to ligand) spe_cartridge->loading washing 4. Washing (Remove matrix interferences) loading->washing elution 5. Elution (Acidic Eluent) washing->elution Retained Analytes waste Waste (Matrix) washing->waste analysis 6. Analysis (AAS / ICP-MS) elution->analysis

Caption: Workflow for solid-phase extraction of heavy metals.

Experimental Protocol: Preconcentration of Pb(II) and Cu(II)

1. Sorbent and Cartridge Preparation:

  • Sorbent: Synthesize 4-acylpyrazolone-functionalized silica gel (e.g., using TEOS) as described in the literature.[7][8]

  • Cartridge: Pack a suitable amount of the sorbent (e.g., 100 mg) into an empty SPE cartridge. Condition the cartridge by passing a small volume of methanol followed by deionized water adjusted to the optimal pH.

2. Extraction Procedure:

  • Collect the water sample (e.g., 500 mL of river water) and filter it to remove suspended solids.

  • Adjust the sample pH to the optimal range for metal binding (typically pH 5-7).[8]

  • Pass the entire sample volume through the conditioned SPE cartridge at a controlled flow rate (e.g., 2-5 mL/min).

  • After loading, wash the cartridge with a small volume (e.g., 5 mL) of deionized water to remove any non-specifically bound matrix components.

  • Elute the retained metal ions using a small volume (e.g., 5 mL) of an acidic solution (e.g., 1 M HNO₃). Collect the eluate in a clean vial. This step achieves the preconcentration factor.

  • Analyze the eluate for Pb(II) and Cu(II) concentrations using Flame AAS or ICP-MS.

Quantitative Data
ParameterPb(II)Cu(II)Cr(VI)Cd(II)Reference
SorbentAcylpyrazolone-TEOSAcylpyrazolone-TEOSAcylpyrazolone-TEOSChromosorb-106 Resin[7][8][9]
Optimal pH~6.0~6.0~6.0~8.0[8][9]
Recovery>82% (after 3 cycles)>56% (after 3 cycles)>47% (after 3 cycles)>95%[8][10]
Adsorption Capacity----[11][12]
Relative Standard Deviation (RSD)<8%<8%<8%<8%[10]

Application Note 3: Chemosensor-Based Detection of Fe(II)/Fe(III) and Cu(II)

Introduction: Certain derivatives of pyrazolones can act as effective colorimetric or fluorescent chemosensors for the direct detection of metal ions in water.[13] These sensors undergo a distinct change in their optical properties (color or fluorescence intensity) upon selective binding with a target metal ion. This allows for rapid, simple, and sensitive quantification using a spectrophotometer or fluorometer. This method is suitable for on-site or laboratory screening of contaminated water.

G sensor Pyrazolone Chemosensor (Probe) complex Sensor-Metal Complex sensor->complex + metal Metal Ion (e.g., Fe³⁺, Cu²⁺) metal->complex signal_change Optical Signal Change (Colorimetric / Fluorescent) complex->signal_change Results in quantification Spectrophotometric Quantification signal_change->quantification Is measured for

Caption: Logical relationship for chemosensor-based metal detection.

Experimental Protocol: Colorimetric Detection of Fe(III)

1. Reagents and Solutions:

  • Sensor Solution: Prepare a stock solution of the pyrazolone-based chemosensor (e.g., 1x10⁻³ M) in a suitable solvent like DMSO or acetonitrile.

  • Buffer Solution: Prepare a buffer solution (e.g., HEPES, pH 7.4) to maintain consistent pH during analysis.

  • Iron Standard Solutions: Prepare a series of Fe(III) standard solutions of known concentrations by diluting a certified stock solution.

2. Detection Procedure:

  • Pipette a fixed volume of the sensor stock solution into a series of cuvettes or wells of a microplate.

  • Add the buffer solution to each cuvette.

  • Add varying volumes of the Fe(III) standard solutions to create a calibration curve. For the unknown sample, add a specific volume of the environmental water sample.

  • Bring all solutions to the same final volume with the buffer.

  • Allow the color to develop for a specified time (e.g., 10-15 minutes).

  • Measure the absorbance at the wavelength of maximum absorbance (λ_max) of the sensor-metal complex using a UV-Vis spectrophotometer. Use a reagent blank (sensor + buffer) for reference.

  • Plot the absorbance versus the Fe(III) concentration for the standards to generate a calibration curve.

  • Determine the concentration of Fe(III) in the environmental sample using the calibration curve.

Quantitative Data for Pyrazolone-Based Chemosensors
AnalyteSensor TypeDetection MethodLimit of Detection (LOD)Reference
Cu²⁺Pyrene-PyrazoloneFluorometric ("Turn-off")0.42 µM[13]
Fe²⁺Pyrene-PyrazoloneFluorometric ("Turn-off")0.51 µM[13]
Fe³⁺Picolinohydrazide-basedColorimetric0.29 µM[14][15]
Fe²⁺Picolinohydrazide-basedColorimetric0.77 µM[14][15]

References

Application Notes and Protocols: Coordination Chemistry of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one with Transition Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the coordination chemistry of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (BMPP) with various transition metals. It includes application notes, experimental protocols for the synthesis and characterization of BMPP-transition metal complexes, and a summary of their potential applications, particularly in the realm of drug development.

Introduction

This compound, a β-diketone derivative, is a versatile ligand in coordination chemistry.[1] Its ability to form stable complexes with a wide range of transition metal ions has garnered significant interest.[1][2][3] These metal complexes often exhibit enhanced biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties, compared to the free ligand, making them promising candidates for pharmaceutical development.[2][4][5][6] The coordination of BMPP with transition metals typically occurs through the two oxygen atoms of the β-dicarbonyl moiety, forming a six-membered chelate ring. This chelation can modulate the electronic properties of both the ligand and the metal ion, leading to novel chemical and biological characteristics.

Applications

The transition metal complexes of BMPP have a broad spectrum of applications stemming from their diverse chemical and biological activities:

  • Antimicrobial Agents: Metal complexes of BMPP have demonstrated significant efficacy against various bacterial and fungal strains.[2][7] The chelation of the metal ion to the ligand is believed to enhance its lipophilicity, facilitating its transport across microbial cell membranes and subsequent interaction with intracellular targets.[2]

  • Antioxidant Activity: Several BMPP-metal complexes have been shown to possess potent antioxidant properties, capable of scavenging free radicals.[2][4] This activity is crucial in combating oxidative stress, which is implicated in numerous diseases.

  • Anti-inflammatory Agents: The anti-inflammatory potential of these complexes has also been explored, with some showing promise in inhibiting pro-inflammatory cytokines.[2][5]

  • Catalysis: The ability of the central metal ion to exist in various oxidation states makes these complexes potential catalysts for a range of organic reactions.[5]

  • Analytical Chemistry: BMPP can be utilized as a chelating agent for the detection and quantification of metal ions through techniques like spectrophotometry.[5]

Experimental Protocols

Synthesis of this compound (BMPP) Ligand

This protocol describes a common method for the synthesis of the BMPP ligand.

Materials:

  • Ethyl acetoacetate

  • Sodium metal

  • Toluene (dry)

  • Benzoyl chloride

  • Phenylhydrazine

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

  • To the sodium ethoxide solution, add ethyl acetoacetate dropwise with constant stirring.

  • Slowly add benzoyl chloride to the reaction mixture and reflux for 2-3 hours.

  • Cool the mixture and pour it into ice-cold water.

  • Acidify with dilute hydrochloric acid to precipitate the intermediate, 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone.

  • Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • React the intermediate with phenylhydrazine in an ethanolic solution under reflux for 4-6 hours.

  • Cool the reaction mixture. The solid product, this compound, will precipitate.

  • Filter the product, wash with cold ethanol, and dry in a vacuum desiccator.

  • Characterize the synthesized ligand using techniques such as melting point determination, FT-IR, ¹H-NMR, and mass spectrometry.

General Protocol for the Synthesis of BMPP-Transition Metal Complexes

This protocol outlines a general procedure for synthesizing transition metal complexes of BMPP. The specific metal salt and reaction conditions may be varied.

Materials:

  • This compound (BMPP)

  • Hydrated metal chlorides or acetates (e.g., MnCl₂·4H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O)

  • Ethanol or Methanol

  • Sodium hydroxide or ammonia solution (for pH adjustment)

Procedure:

  • Dissolve a specific molar amount of BMPP in hot ethanol.

  • In a separate flask, dissolve the corresponding hydrated metal salt in ethanol (a 2:1 ligand-to-metal molar ratio is common for divalent metals).

  • Slowly add the metal salt solution to the ligand solution with continuous stirring.

  • Adjust the pH of the reaction mixture to a suitable range (typically 6-8) using a dilute base like sodium hydroxide or ammonia solution to facilitate deprotonation of the ligand and complex formation.

  • Reflux the resulting mixture for 2-4 hours. The formation of a colored precipitate indicates complex formation.[8]

  • Cool the mixture to room temperature and then in an ice bath to ensure complete precipitation.

  • Filter the precipitated complex, wash it with cold ethanol and then with diethyl ether.

  • Dry the final product in a vacuum desiccator over anhydrous CaCl₂.

Characterization of BMPP-Transition Metal Complexes

A combination of spectroscopic and analytical techniques is essential to elucidate the structure and properties of the synthesized complexes.

Spectroscopic Characterization
  • FT-IR Spectroscopy: Compare the IR spectrum of the complex with that of the free ligand. A shift in the C=O stretching frequency (typically around 1600-1700 cm⁻¹) to a lower wavenumber in the complex indicates coordination of the carbonyl oxygen to the metal ion.[4] The appearance of new bands at lower frequencies (400-600 cm⁻¹) can be attributed to M-O bond vibrations.[1]

  • UV-Visible Spectroscopy: The electronic spectra of the complexes in a suitable solvent (e.g., DMF or DMSO) provide information about the geometry of the complex. The appearance of d-d transition bands, which are absent in the free ligand, confirms the coordination.[4]

  • ¹H-NMR Spectroscopy: In the case of diamagnetic complexes (e.g., Zn(II)), the disappearance or downfield shift of the enolic proton signal of the ligand upon complexation confirms the coordination through the deprotonated hydroxyl group.

Physicochemical Characterization
  • Elemental Analysis (CHN): The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in good agreement with the calculated values for the proposed molecular formula of the complex.[4]

  • Molar Conductance Measurements: The molar conductivity of the complexes in a suitable solvent (e.g., DMF) can determine whether the complexes are electrolytic or non-electrolytic in nature. Low molar conductance values typically suggest non-electrolytic complexes.

  • Magnetic Susceptibility Measurements: This technique helps in determining the geometry of the complexes by providing information about the number of unpaired electrons in the central metal ion.[4]

  • Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the complexes and to confirm the presence of coordinated or lattice water molecules.[4]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the structure, including bond lengths, bond angles, and the overall geometry of the complex.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for representative BMPP-transition metal complexes, compiled from various research findings.

Table 1: Physicochemical Data of BMPP and its Transition Metal Complexes

CompoundMolecular FormulaColorMelting Point (°C)Molar Cond. (Ω⁻¹cm²mol⁻¹)Magnetic Moment (B.M.)
BMPP (Ligand) C₁₇H₁₄N₂O₂White116 - 120[5]--
[Mn(BMPP)₂(H₂O)₂] C₃₄H₃₂MnN₄O₆Light Brown>30011.405.65
[Co(BMPP)₂(H₂O)₂] C₃₄H₃₂CoN₄O₆Pink248 - 250[4]10.304.46
[Ni(BMPP)₂(H₂O)₂] C₃₄H₃₂NiN₄O₆Greenish Blue>30012.503.15
[Cu(BMPP)₂(H₂O)₂] C₃₄H₃₂CuN₄O₆Green238 - 240[1]6.411.93

Molar conductance measured in 10⁻³ M DMF solution.

Table 2: Key FT-IR Spectral Data (cm⁻¹)

Compoundν(C=O) (keto)ν(C=N)ν(M-O)ν(O-H) (water)
BMPP (Ligand) ~1640~1590--
[Mn(BMPP)₂(H₂O)₂] ~1600~1580~486~3392
[Co(BMPP)₂(H₂O)₂] ~1602~1585~489~3398
[Ni(BMPP)₂(H₂O)₂] ~1605~1582~490~3400
[Cu(BMPP)₂(H₂O)₂] ~1600~1580~484~3399

Table 3: Electronic Spectral Data (λ_max, nm) in DMF

Compoundπ → πn → πd-d Transitions
[Mn(BMPP)₂(H₂O)₂] ~280~324436, 462
[Co(BMPP)₂(H₂O)₂] ~262~376408, 540
[Ni(BMPP)₂(H₂O)₂] ~270~360410, 620, 980
[Cu(BMPP)₂(H₂O)₂] ~273~378442, 751

Visualizations

Experimental Workflow

experimental_workflow cluster_ligand Ligand Preparation cluster_complex Complex Formation synthesis Synthesis of BMPP Ligand purification Purification & Characterization (FT-IR, NMR, MS) synthesis->purification complex_synthesis Synthesis of Transition Metal Complexes purification->complex_synthesis Purified Ligand complex_purification Purification & Characterization (IR, UV-Vis, TGA, etc.) complex_synthesis->complex_purification application Application Studies (e.g., Antimicrobial, Antioxidant Assays) complex_purification->application Characterized Complex

Caption: General experimental workflow for the synthesis and evaluation of BMPP-transition metal complexes.

Proposed Mechanism of Enhanced Antimicrobial Activity

antimicrobial_mechanism metal_complex BMPP-Metal Complex cell_wall Bacterial Cell Wall metal_complex->cell_wall Increased Lipophilicity cell_membrane Cell Membrane cell_wall->cell_membrane Penetration intracellular Intracellular Space cell_membrane->intracellular dna DNA Replication intracellular->dna Inhibition protein Protein Synthesis intracellular->protein Inhibition enzyme Enzyme Activity intracellular->enzyme Disruption cell_death Bacterial Cell Death dna->cell_death protein->cell_death enzyme->cell_death

References

Application Notes and Protocols: 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one as a Putative Biological Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific studies, protocols, or photophysical data for the use of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one as a fluorescent probe in cellular imaging. The following application notes and protocols are representative examples for a hypothetical pyrazolone-based fluorescent probe, hereafter referred to as BMPP-Fluor 488 , and are based on general principles of fluorescence microscopy and the known biological activities of the pyrazolone scaffold.

I. Application Notes for BMPP-Fluor 488 (A Hypothetical Pyrazolone Probe)

Introduction:

This compound (BMPP) is a heterocyclic compound belonging to the pyrazolone family.[1][2][3] While its direct application in cellular imaging is not documented, the pyrazolone core is a versatile scaffold found in many biologically active compounds, including pharmaceuticals and fluorescent probes.[4] This document outlines potential applications and protocols for a hypothetical fluorescent derivative, BMPP-Fluor 488 , designed for cellular imaging.

Putative Mechanism of Action:

Small molecule fluorescent probes typically function by binding to a specific cellular target, leading to localized fluorescence, or by responding to a change in the cellular microenvironment (e.g., pH, ion concentration), which modulates their fluorescent properties. Given that pyrazolone derivatives have shown anti-inflammatory and anti-cancer activities, BMPP-Fluor 488 could be hypothesized to target pathways related to these processes, such as cyclooxygenase enzymes or proteins involved in apoptosis.

Potential Applications:

  • Visualization of Drug Distribution: If BMPP exhibits specific subcellular accumulation, a fluorescent analog could be used to study its uptake, distribution, and clearance in live or fixed cells.

  • High-Throughput Screening (HTS): BMPP-Fluor 488 could be employed in HTS assays to identify novel drug candidates that compete for its binding site or modulate its target's activity.

  • Probing Cellular Stress Pathways: Given the antioxidant properties of some pyrazolone derivatives, a responsive probe could potentially be designed to report on oxidative stress within cells.

  • Labeling of Specific Organelles: Depending on its physicochemical properties, the probe might selectively accumulate in certain organelles like mitochondria or the endoplasmic reticulum.

II. Quantitative Data Summary

As specific photophysical and biological data for this compound as a fluorescent probe are unavailable, the following table provides representative parameters for a typical small molecule fluorescent probe suitable for cellular imaging, designated as BMPP-Fluor 488 .

PropertyRepresentative ValueNotes
Photophysical Properties
Excitation Maximum (λex)~490 nmCompatible with standard 488 nm laser lines.
Emission Maximum (λem)~520 nmEmission in the green region of the spectrum.
Molar Extinction Coefficient> 70,000 M⁻¹cm⁻¹A measure of how strongly the molecule absorbs light at a given wavelength.
Quantum Yield (Φ)> 0.6Efficiency of converting absorbed light into emitted fluorescence.
PhotostabilityModerate to HighResistance to photobleaching under typical imaging conditions.
Biological Properties
Cytotoxicity (IC50)> 25 µMConcentration at which 50% of cells are non-viable after 24 hours of incubation.
Cellular PermeabilityPermeableAbility to cross the cell membrane to reach intracellular targets.
SpecificityTarget-dependentThe probe should ideally show high affinity for its intended target with minimal off-target binding.
Storage and Handling
Recommended SolventDMSOFor creating concentrated stock solutions.
Storage Conditions-20°C, protected from lightTo prevent degradation of the fluorescent properties.

III. Experimental Protocols

The following are generalized protocols for the use of a small molecule fluorescent probe like BMPP-Fluor 488 for live and fixed cell imaging. Optimization of probe concentration, incubation time, and imaging parameters is recommended for each specific cell type and experimental setup.

Protocol 1: Live-Cell Staining and Imaging

Materials:

  • BMPP-Fluor 488

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cells of interest

  • Glass-bottom dishes or coverslips suitable for microscopy

  • Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1-10 mM stock solution of BMPP-Fluor 488 in anhydrous DMSO.

    • Vortex to ensure the compound is fully dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Cell Culture and Plating:

    • Culture cells in a suitable medium at 37°C in a humidified atmosphere with 5% CO₂.

    • Plate cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of the experiment.

  • Probe Loading:

    • On the day of the experiment, prepare a working solution of BMPP-Fluor 488 by diluting the stock solution in pre-warmed complete cell culture medium. A typical starting concentration range is 1-10 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells.

    • Incubate the cells for 15-60 minutes at 37°C. The optimal incubation time should be determined experimentally.

  • Washing and Imaging:

    • After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer.

    • Add fresh, pre-warmed complete medium or imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with a suitable filter set (e.g., excitation at 488 nm and emission collection at 500-550 nm).

Protocol 2: Fixed-Cell Staining (Immunofluorescence Co-staining)

Materials:

  • All materials from Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton X-100 in PBS (Permeabilization Buffer)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary and secondary antibodies (if performing co-staining)

  • Mounting medium with antifade reagent

Procedure:

  • Probe Staining (Pre-fixation):

    • Follow steps 1-3 from Protocol 1 to load the cells with BMPP-Fluor 488.

  • Fixation:

    • After probe loading and washing, add 4% PFA to the cells and incubate for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional, for intracellular targets):

    • If co-staining for an intracellular target, incubate the fixed cells with Permeabilization Buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking and Antibody Staining (Optional):

    • Incubate cells with Blocking Buffer for 1 hour at room temperature.

    • Incubate with primary antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescently-labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Seal the coverslip with nail polish.

    • Image the slide using a fluorescence or confocal microscope.

IV. Visualizations

Hypothetical Signaling Pathway for a Pyrazolone-Based Probe

The following diagram illustrates a hypothetical signaling pathway that could be investigated using a pyrazolone-based probe targeting an enzyme involved in inflammation, such as a Cyclooxygenase (COX).

signaling_pathway Pro_inflammatory_stimuli Pro-inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Pro_inflammatory_stimuli->Arachidonic_Acid releases Cell_Membrane Cell Membrane COX_Enzyme COX Enzyme Arachidonic_Acid->COX_Enzyme substrate Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins produces Fluorescence Fluorescence Signal COX_Enzyme->Fluorescence generates Inflammation Inflammation Prostaglandins->Inflammation BMPP_Fluor_488 BMPP-Fluor 488 (Probe) BMPP_Fluor_488->COX_Enzyme binds to

Caption: Hypothetical pathway for BMPP-Fluor 488 targeting a COX enzyme.

Experimental Workflow for Cellular Imaging

This diagram outlines the general workflow for a cellular imaging experiment using a small molecule fluorescent probe.

experimental_workflow start Start cell_culture Cell Culture & Plating start->cell_culture probe_loading Probe Loading (Incubation) cell_culture->probe_loading probe_prep Prepare Probe Working Solution probe_prep->probe_loading wash Wash Cells probe_loading->wash live_imaging Live-Cell Imaging wash->live_imaging fixation Fixation (e.g., PFA) wash->fixation analysis Image Analysis live_imaging->analysis permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking permeabilization->blocking antibody_staining Antibody Staining (Optional) blocking->antibody_staining fixed_imaging Fixed-Cell Imaging antibody_staining->fixed_imaging fixed_imaging->analysis

Caption: General workflow for live and fixed cellular imaging.

References

Troubleshooting & Optimization

overcoming challenges in the synthesis of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, particularly focusing on the selective C-acylation of 3-methyl-1-phenyl-2-pyrazolin-5-one.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Hydrolysis of Acylating Agent: Presence of moisture in the reaction. 2. Formation of O-Acylated Byproduct: Acylation occurring at the oxygen atom of the pyrazolone ring instead of the carbon at position 4. This is a common side reaction.[1][2] 3. Incomplete Reaction: Insufficient reaction time or temperature. 4. Incomplete Decomposition of Calcium Complex: The product remains trapped in the calcium complex during work-up.[1]1. Use anhydrous dioxane (water content < 0.05%) and protect the reaction from atmospheric moisture.[1][3] 2. Ensure the formation of the calcium complex of the pyrazolone before adding benzoyl chloride.[3] The use of calcium hydroxide is crucial for directing the acylation to the C-4 position.[1][2][4] 3. Reflux the reaction mixture for at least 30 minutes to 1.5 hours after the addition of benzoyl chloride.[1][4] 4. During work-up, stir the reaction mixture vigorously in dilute hydrochloric acid for at least 1.5 hours to ensure complete decomposition of the complex.[3] If lumps form, they should be crushed.[1]
Formation of a Thick, Unstirrable Paste Formation of the calcium complex of the pyrazolone.This is an expected observation. Use a high-turbulence magnetic stir bar or a mechanical stirrer to ensure efficient mixing.[1][3]
Product is an Oil or Fails to Crystallize Presence of impurities, such as the O-acylated byproduct or unreacted starting materials.1. Purify the crude product by recrystallization. Methanol-water or methanol-acetone mixtures are often effective.[1][4] 2. Wash the crude product with ethanol to remove colored impurities.[3]
Yellow to Orange Color Change in Reaction This is a normal observation during the reaction.Monitor the color change as an indicator of reaction progress.[1]
Difficulty in Filtering the Product Very fine crystals or a gelatinous precipitate.Allow the acidified mixture to stand for a sufficient time (at least 1.5 hours) before filtration to allow for better crystal formation.[3]

Frequently Asked Questions (FAQs)

Q1: Why is calcium hydroxide used in this synthesis?

A1: Calcium hydroxide serves multiple critical roles in the selective C-acylation of 3-methyl-1-phenyl-2-pyrazolin-5-one:

  • It facilitates the tautomeric equilibrium to favor the enol form.[2]

  • It protects the hydroxyl group by forming a complex, thus directing the acylation to the C-4 position and preventing the formation of the O-acylated byproduct.[2]

  • It acts as a base to neutralize the hydrogen chloride that is liberated during the reaction.[1][2]

Q2: What is the O-acylated byproduct and how can I avoid its formation?

A2: The O-acylated byproduct is 5-(benzoyloxy)-3-methyl-1-phenyl-1H-pyrazole. It forms when the benzoyl group attaches to the oxygen atom of the pyrazolone ring instead of the carbon at position 4. To avoid its formation, it is crucial to form the calcium complex of the pyrazolone before adding the benzoyl chloride.[3] This blocks the oxygen atom and directs the acylation to the desired carbon.

Q3: My reaction mixture turned into a thick paste. Is this normal?

A3: Yes, the formation of a thick paste is expected after the addition of calcium hydroxide and benzoyl chloride.[4] It is important to use vigorous stirring (a high-turbulence stir bar or mechanical stirrer is recommended) to ensure the reaction proceeds efficiently.[3]

Q4: What is the best way to purify the final product?

A4: Recrystallization is the most common method for purifying this compound. A mixture of methanol and water, slightly acidified to break down any remaining calcium complex, has been shown to be effective.[4] Another option is a methanol-acetone mixture.[1]

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) can be used to monitor the reaction. A mobile phase of 5% methanol in dichloromethane has been found to provide good separation of the starting material, product, and byproducts.[1][3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods emphasizing selective C-acylation.[3][4]

Materials:

  • 3-methyl-1-phenyl-2-pyrazolin-5-one

  • Anhydrous dioxane

  • Calcium hydroxide

  • Benzoyl chloride

  • Dilute hydrochloric acid (e.g., 2N or 10%)

  • Methanol

  • Water

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer (high-turbulence recommended), reflux condenser, and a dropping funnel.

  • Heating mantle

  • Ice bath

  • Büchner funnel and flask for filtration

Procedure:

  • In the round-bottom flask, dissolve 15 g of 3-methyl-1-phenyl-2-pyrazolin-5-one in 60-80 mL of anhydrous dioxane, heating gently if necessary.[4] It is important to ensure the starting material is fully dissolved.[3]

  • Add 12 g of calcium hydroxide to the solution.[4]

  • Add 9.9 mL of benzoyl chloride dropwise to the mixture over a period of about 1 minute. An increase in temperature may be observed.[4]

  • Heat the reaction mixture to reflux and maintain for 30 minutes. The mixture will become a thick paste.[4]

  • After reflux, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into 200 mL of 2N hydrochloric acid while stirring vigorously. This will decompose the calcium complex and cause the product to precipitate as cream-colored crystals.[4]

  • Continue stirring the acidic mixture for at least 1.5 hours to ensure complete decomposition of the complex.[3]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals thoroughly with water to remove calcium chloride and any remaining acid.

  • Recrystallize the crude product from a methanol-water mixture that has been slightly acidified.[4]

  • Dry the purified crystals. The expected yield is approximately 70%.[4]

Data Presentation

Parameter Value Reference
Starting Material 1-phenyl-3-methyl-pyrazolone-5[4]
Reagents Benzoyl chloride, Calcium hydroxide, Dioxane[4]
Reaction Time 30 minutes (reflux)[4]
Yield ~70%[4]
Melting Point (keto form) 122°C[4]
Melting Point (enol form) 92°C[4]
Recrystallization Solvent Methanol-water (acidified)[4]

Visualizations

Experimental Workflow

G Workflow for Synthesis of this compound A Dissolve Pyrazolone in Dioxane B Add Calcium Hydroxide A->B C Add Benzoyl Chloride B->C D Reflux C->D E Cool to Room Temperature D->E F Decompose Complex in HCl E->F G Filter Crude Product F->G H Recrystallize G->H I Pure Product H->I

Caption: A step-by-step workflow for the synthesis process.

Troubleshooting Logic

G Troubleshooting Low Yield Start Low Yield Obtained CheckMoisture Anhydrous Conditions? Start->CheckMoisture CheckComplex Pre-formed Ca(OH)2 Complex? CheckMoisture->CheckComplex Yes Sol_Moisture Use Anhydrous Solvents & Protect from Air CheckMoisture->Sol_Moisture No CheckDecomp Complete Complex Decomposition? CheckComplex->CheckDecomp Yes Sol_Complex Add Ca(OH)2 and Stir Before Acyl Chloride CheckComplex->Sol_Complex No Sol_Decomp Stir Vigorously in Acid for >1.5h, Crush Lumps CheckDecomp->Sol_Decomp No

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Optimization of Solvent Extraction with 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (BMPP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (BMPP) for solvent extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the solvent extraction of metal ions using BMPP?

A1: The optimal pH for extraction is highly dependent on the specific metal ion being extracted. Generally, BMPP is an acidic chelating agent, and the extraction efficiency increases with increasing pH. For instance, in the extraction of Lanthanides(III), the process is effective in weakly acidic chloride solutions.[1] It is crucial to perform a pH optimization study for your specific metal ion of interest to determine the ideal pH for maximum extraction.

Q2: Which organic solvent (diluent) should I use for the extraction?

A2: The choice of solvent significantly impacts the extraction efficiency. Common diluents for BMPP include benzene, chloroform, and ionic liquids.[2][3] The selection should be based on factors such as the polarity of the solvent, its miscibility with the aqueous phase, and its potential interactions with the metal-BMPP complex.[2] It has been noted that ionic liquids can offer increased distribution ratios compared to traditional solvents like chloroform.[4]

Q3: What is a synergistic effect in the context of solvent extraction with BMPP?

A3: A synergistic effect refers to the enhancement of extraction efficiency when a mixture of extractants is used, compared to the sum of their individual extraction capabilities. With BMPP, a considerable synergistic effect is often observed when used in combination with neutral donor ligands like crown ethers or phosphoryl-containing podands.[1][3] This is attributed to the formation of more hydrophobic mixed-ligand complexes.[1]

Q4: How can I determine the stoichiometry of the extracted metal-BMPP complex?

A4: The stoichiometry of the extracted species can be determined using a technique called slope analysis. This involves plotting the logarithm of the distribution ratio (log D) against the logarithm of the concentration of the extractant (BMPP) or the pH of the aqueous phase. The slope of the resulting line provides information about the number of BMPP molecules and hydrogen ions involved in the extraction process.[1]

Troubleshooting Guide

Issue 1: Low Extraction Efficiency

  • Possible Cause 1: Suboptimal pH.

    • Solution: The pH of the aqueous phase is a critical parameter. The extraction of metal ions with acidic chelating agents like BMPP is highly pH-dependent. If the pH is too low, the BMPP will not be sufficiently deprotonated to form the metal chelate.

    • Recommendation: Perform a series of extractions at varying pH values to determine the optimal pH for your specific metal ion.

  • Possible Cause 2: Inappropriate Solvent/Diluent.

    • Solution: The diluent can have a significant influence on the extraction behavior due to various possible interactions.[2]

    • Recommendation: Test a range of solvents with different polarities (e.g., chloroform, benzene, hexane) to identify the one that provides the best performance for your system. Consider using ionic liquids as they have shown to enhance extraction.[4]

  • Possible Cause 3: Insufficient BMPP Concentration.

    • Solution: The concentration of BMPP in the organic phase directly affects the extraction efficiency.

    • Recommendation: Increase the concentration of BMPP in the organic phase and observe the effect on the distribution ratio. Be mindful of the solubility limit of BMPP in the chosen solvent.

Issue 2: Formation of a Third Phase or Emulsion at the Interface

  • Possible Cause 1: High Concentration of Extracted Complex.

    • Solution: The formation of a third phase can occur when the concentration of the extracted metal-BMPP complex exceeds its solubility in the organic diluent.[2]

    • Recommendation: Dilute the organic phase with more solvent. Alternatively, consider adding a "modifier," which is a long-chain alcohol (e.g., isodecanol) or a trialkylphosphate (e.g., tributyl phosphate), to the organic phase to increase the solubility of the complex.

  • Possible Cause 2: Presence of Interfacial Active Impurities.

    • Solution: Emulsions can be stabilized by fine solid particles or other surface-active species.

    • Recommendation: Ensure all glassware is scrupulously clean. If the problem persists, try increasing the ionic strength of the aqueous phase by adding a neutral salt (e.g., NaCl or NaNO₃). Centrifugation can also be an effective method to break emulsions.

Issue 3: Difficulty in Back-Extraction (Stripping)

  • Possible Cause 1: High Stability of the Extracted Complex.

    • Solution: The metal-BMPP complex may be too stable to be effectively decomposed by a simple acidic solution.

    • Recommendation: Use a more concentrated acid solution for stripping. Alternatively, use a stripping solution containing a complexing agent that can form a more stable, water-soluble complex with the metal ion than BMPP.

Experimental Protocols

General Solvent Extraction Procedure

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing the metal ion of interest at a known concentration. Adjust the pH to the desired value using a suitable buffer or dilute acid/base.

  • Preparation of Organic Phase: Dissolve a known concentration of BMPP in the selected organic solvent (diluent).

  • Extraction: Mix equal volumes of the aqueous and organic phases in a separatory funnel. Shake the funnel vigorously for a predetermined time (e.g., 30-60 minutes) to ensure equilibrium is reached.

  • Phase Separation: Allow the two phases to separate completely. If an emulsion forms, refer to the troubleshooting guide.

  • Analysis: Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique (e.g., Atomic Absorption Spectroscopy, ICP-OES). The concentration in the organic phase can be calculated by mass balance.

  • Calculation of Distribution Ratio (D): D = [Metal Concentration in Organic Phase] / [Metal Concentration in Aqueous Phase]

Quantitative Data Summary

Table 1: Effect of pH on the Extraction of Gd(III) with BMPP

pH of Aqueous PhaselogD (System: H₂O/CHCl₃)
1.90> 1.4
2.50> 1.4
3.04> 1.4

Note: Extraction was nearly 100% in this pH range with [HP] = 4 x 10⁻² mol/dm³. Data extracted from a study on Gadolinium extraction.[2]

Table 2: Comparison of Diluents for Gd(III) Extraction with BMPP

DiluentAqueous Phase[HP] (mol/dm³)pH RangelogD
[C₁C₁₀im⁺][Tf₂N⁻]Ethylene Glycol2.5 x 10⁻²1.60 - 4.45~0.52
[C₁C₁₀im⁺][Tf₂N⁻]H₂O4 x 10⁻²1.90 - 3.04> 1.4
ChloroformEthylene Glycol4 x 10⁻²-Superior to H₂O/CHCl₃
ChloroformH₂O4 x 10⁻²--

Data suggests that the choice of both the diluent and the aqueous phase composition significantly affects the extraction efficiency.[2]

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis aq_prep Aqueous Phase (Metal Ion + Buffer) mixing 1. Mix Phases (Separatory Funnel) aq_prep->mixing org_prep Organic Phase (BMPP + Solvent) org_prep->mixing shaking 2. Shake to Equilibrate mixing->shaking separation 3. Allow Phases to Separate shaking->separation aq_analysis Analyze Aqueous Phase (e.g., ICP-OES) separation->aq_analysis data_calc Calculate Distribution Ratio (D) aq_analysis->data_calc

Caption: Workflow for a typical solvent extraction experiment using BMPP.

troubleshooting_logic cluster_low_efficiency Low Extraction Efficiency cluster_emulsion Emulsion / Third Phase cluster_stripping Back-Extraction Issues start Problem Encountered check_ph Check pH start->check_ph dilute Dilute Organic Phase start->dilute inc_acid Increase [Acid] start->inc_acid check_solvent Check Solvent check_ph->check_solvent check_conc Check [BMPP] check_solvent->check_conc add_modifier Add Modifier dilute->add_modifier centrifuge Centrifuge add_modifier->centrifuge add_complexing_agent Add Complexing Agent inc_acid->add_complexing_agent

Caption: Logical flow for troubleshooting common solvent extraction issues.

References

Technical Support Center: 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (BMPP) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with solutions of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (BMPP).

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and experimentation of BMPP solutions.

Issue 1: Precipitation or Crystallization of BMPP in Solution

  • Question: I dissolved BMPP in a solvent, but a precipitate formed over time. What could be the cause and how can I resolve this?

  • Answer: Precipitation of BMPP from a solution can be attributed to several factors:

    • Solvent Saturation: The initial concentration of BMPP may be too close to its saturation point in the chosen solvent. Minor fluctuations in temperature can decrease solubility and lead to crystallization.

      • Recommendation: Try preparing a more dilute solution. If a higher concentration is necessary, consider a co-solvent system. BMPP is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] Experiment with mixtures of these solvents to enhance solubility.

    • Temperature Effects: The solubility of BMPP is likely temperature-dependent. A decrease in ambient temperature can cause the compound to crash out of solution.

      • Recommendation: Store the solution at a constant, controlled temperature. If the protocol allows, gentle warming may redissolve the precipitate. Ensure the storage temperature is documented and maintained.

    • pH Changes: If using a buffered or aqueous-organic solvent system, a shift in pH could alter the ionization state of BMPP and affect its solubility.

      • Recommendation: Ensure your solution is adequately buffered if pH is a critical parameter. Monitor the pH of the solution over time.

Issue 2: Discoloration or Unexpected Color Change of BMPP Solution

  • Question: My BMPP solution, which was initially a light yellow, has changed color. What does this indicate?

  • Answer: A color change in your BMPP solution often suggests chemical degradation. The pyrazolone ring and the benzoyl group are susceptible to various reactions that can produce colored byproducts.

    • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions. Some pyrazolone derivatives are known to be photochromic.[2]

      • Recommendation: Protect your BMPP solutions from light by using amber vials or by wrapping the container in aluminum foil. Conduct experiments under controlled lighting conditions where possible.

    • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the formation of oxidation products. The structurally related compound 3-methyl-1-phenyl-2-pyrazolin-5-one is known to be susceptible to oxidation.

      • Recommendation: Prepare solutions using de-gassed solvents. For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon.

    • Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the pyrazolone ring can be susceptible to hydrolysis, leading to ring-opening and the formation of new chromophores.

      • Recommendation: Use anhydrous solvents and store solutions in tightly sealed containers with desiccants if they are sensitive to moisture. If an aqueous system is required, perform stability studies at your working pH to understand the degradation profile.

Issue 3: Inconsistent Results in Biological or Chemical Assays

  • Question: I am observing variability in my experimental results when using BMPP solutions prepared at different times. Could this be a stability issue?

  • Answer: Yes, inconsistent results are a classic sign of compound instability. If the concentration of the active BMPP molecule is decreasing over time due to degradation, the effective dose in your assays will also change.

    • Recommendation:

      • Prepare Fresh Solutions: Whenever possible, prepare BMPP solutions fresh before each experiment.

      • Conduct a Stability Study: If solutions need to be stored, a preliminary stability study is highly recommended. This involves preparing a stock solution and analyzing its purity and concentration at various time points and under different storage conditions (e.g., room temperature, 4°C, protected from light).

      • Use a Stability-Indicating Analytical Method: Employ an analytical technique like High-Performance Liquid Chromatography (HPLC) to separate the parent BMPP from any potential degradation products. This will allow you to quantify the amount of active compound remaining.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for BMPP solid and its solutions?

  • A1:

    • Solid BMPP: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.

    • BMPP Solutions: The ideal storage conditions are highly dependent on the solvent used. As a general guideline:

      • Store in amber glass vials or protect from light.

      • Store at a low temperature (e.g., 2-8 °C) to slow down potential degradation, provided the compound remains soluble at that temperature.

      • If sensitive to oxidation, purge with an inert gas.

      • If sensitive to hydrolysis, use anhydrous solvents and store under dry conditions.

Q2: How can I perform a forced degradation study for my BMPP solution?

  • A2: A forced degradation study intentionally exposes the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways. This is crucial for developing a stability-indicating analytical method. A typical study would involve:

    • Acid Hydrolysis: Treat a BMPP solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat a BMPP solution with a base (e.g., 0.1 M NaOH) at an elevated temperature.

    • Oxidation: Treat a BMPP solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose a solid or solution sample to high heat (e.g., 80 °C).

    • Photodegradation: Expose a solution to a controlled light source (e.g., UV lamp).

    • Samples are taken at various time points and analyzed by a suitable method like HPLC-UV or LC-MS to track the disappearance of BMPP and the appearance of degradation products.

Q3: What kind of degradation products can I expect from BMPP?

  • A3: While specific degradation products for BMPP are not extensively documented in the literature, based on the chemistry of the pyrazolone ring, potential degradation pathways could include:

    • Hydrolysis: Cleavage of the pyrazolone ring.

    • Oxidation: Formation of dione or other oxidized species on the pyrazolone ring.

    • Photodegradation: Isomerization or other light-induced reactions.

Q4: Can you provide an example of a stability-indicating HPLC method for BMPP?

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength determined by the UV spectrum of BMPP.

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C The goal is to achieve a good separation between the peak for BMPP and any new peaks that appear in the forced degradation samples.

Data Presentation

The following tables illustrate how quantitative data from a hypothetical stability study of a 1 mg/mL BMPP solution in 50:50 Acetonitrile:Water could be presented.

Table 1: Stability of BMPP Solution under Different Storage Conditions

ConditionTime (hours)% BMPP Remaining (Hypothetical)Appearance
Room Temp, Light0100.0Clear, light yellow
2492.5Clear, yellow
4885.2Clear, deep yellow
Room Temp, Dark0100.0Clear, light yellow
2499.1Clear, light yellow
4898.5Clear, light yellow
4 °C, Dark0100.0Clear, light yellow
2499.8Clear, light yellow
4899.6Clear, light yellow

Table 2: Forced Degradation of BMPP (Hypothetical Results)

Stress ConditionDuration (hours)% BMPP Degraded (Hypothetical)Number of Degradation Products
0.1 M HCl (60 °C)615.82
0.1 M NaOH (60 °C)225.43
3% H₂O₂ (RT)2418.22
Heat (80 °C)485.11
UV Light (254 nm)2435.74

Experimental Protocols

Protocol 1: General Procedure for Preparing a BMPP Stock Solution

  • Weighing: Accurately weigh the desired amount of solid BMPP using an analytical balance.

  • Dissolution: Transfer the solid to a volumetric flask. Add a portion of the desired solvent (e.g., DMSO, Acetonitrile) and swirl to dissolve. Sonication may be used to aid dissolution.

  • Final Volume: Once fully dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Mixing: Invert the flask several times to ensure a homogenous solution.

  • Storage: Transfer the solution to a clean, labeled, amber vial and store under the desired conditions.

Protocol 2: General HPLC Method for Stability Assessment

  • Sample Preparation: Dilute the stock BMPP solution and the samples from the stability/forced degradation studies to a suitable concentration within the linear range of the detector using the mobile phase.

  • Chromatographic Conditions: Set up the HPLC system with the chosen column and mobile phase conditions. Equilibrate the system until a stable baseline is achieved.

  • Analysis: Inject the samples and a reference standard of known concentration.

  • Data Processing: Integrate the peak areas of BMPP and any degradation products. Calculate the percentage of BMPP remaining in the stressed samples compared to the initial, unstressed sample.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_start Weigh BMPP Solid dissolve Dissolve in Solvent prep_start->dissolve final_vol Adjust to Final Volume dissolve->final_vol acid Acid Hydrolysis final_vol->acid base Base Hydrolysis final_vol->base oxidation Oxidation (H2O2) final_vol->oxidation thermal Thermal Stress final_vol->thermal photo Photostability final_vol->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (% Degradation) hplc->data end End data->end Stability Profile

Caption: Workflow for a forced degradation study of BMPP.

degradation_pathway cluster_products Potential Degradation Pathways BMPP 4-Benzoyl-3-methyl-1-phenyl- 2-pyrazolin-5-one (BMPP) hydrolysis Ring-Opened Products (e.g., Hydrazone derivatives) BMPP->hydrolysis H+ or OH- / H2O oxidation Oxidized Products (e.g., Dione derivatives) BMPP->oxidation [O] photo Photoproducts (e.g., Isomers) BMPP->photo hv

Caption: Potential degradation pathways for BMPP.

References

Technical Support Center: Minimizing Interference in Spectrophotometric Analysis with Pyrazolinone-Based Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using pyrazolinone-based reagents, such as 4-aminoantipyrine (4-AAP), in spectrophotometric analysis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of spectrophotometric analysis using 4-aminoantipyrine (4-AAP)?

A1: The method is based on an oxidative coupling reaction. In the presence of an alkaline oxidizing agent like potassium ferricyanide, phenolic compounds react with 4-aminoantipyrine (4-AAP) to form a stable, reddish-brown antipyrine dye.[1] The intensity of the color produced is directly proportional to the concentration of the phenolic material, which can be quantified by measuring its absorbance with a spectrophotometer.[1][2]

Q2: What are the most common sources of interference in this analysis?

A2: Interference can arise from various sources:

  • Chemical Interferences: Sulfur compounds and other oxidizing or reducing agents present in the sample can interfere with the color-forming reaction.[1][3]

  • Matrix Effects: In complex samples like industrial waste or biological fluids, other compounds may absorb light at the same wavelength as the analyte dye, leading to inaccurate readings.

  • Pharmaceutical Excipients: Inactive ingredients in drug formulations (e.g., binders, coloring agents) can absorb light or interact with the reagents.[2][4][5]

  • Structural Limitations: The reactivity of 4-AAP is not the same for all phenolic compounds. Phenols with substituents (like halogen or sulfonic acid groups) in the para-position may show little or no color response.[1][6]

Q3: Why is pH control so critical for the 4-AAP assay?

A3: The oxidative coupling reaction is highly pH-dependent. The optimal pH for the formation of the colored antipyrine dye is typically around 10.0 ± 0.2.[1][7] Deviations from this range can lead to incomplete reaction, reduced color development, and unstable absorbance readings, compromising the accuracy and sensitivity of the analysis.[8][9] Therefore, using a robust buffer system is essential.[7]

Q4: My absorbance readings are unstable or drifting. What are the likely causes?

A4: Unstable readings can be caused by several factors:

  • Temperature Fluctuations: Reaction rates are sensitive to temperature. Performing experiments without adequate temperature control can lead to drifting absorbance as the reaction proceeds at a variable rate.[10]

  • Incomplete Reaction: If the reaction time is insufficient, the color may continue to develop during measurement, causing the absorbance to increase over time.

  • Incorrect pH: An unbuffered or improperly buffered solution can cause the pH to drift, affecting the stability of the colored product.

  • Reagent Degradation: Old or improperly stored reagents (especially the oxidizing agent) may lose their effectiveness, leading to inconsistent results.

Q5: I am observing low or no color development in my samples. What should I check first?

A5: If color development is poor, consider the following:

  • Confirm pH: Use a calibrated pH meter to ensure the reaction mixture is at the optimal pH (10.0 ± 0.2).[1]

  • Verify Reagent Activity: Ensure that the 4-AAP and potassium ferricyanide solutions are freshly prepared and have not degraded.

  • Check Analyte Structure: Confirm that your target analyte is a phenolic compound capable of reacting with 4-AAP. As mentioned, certain para-substituted phenols will not react.[6]

  • Presence of Interferences: The sample may contain high concentrations of reducing agents that consume the oxidizing agent before it can react with the phenol and 4-AAP.

Troubleshooting Guide

This section addresses specific problems and provides step-by-step solutions.

Problem 1: High Blank Absorbance

  • Possible Causes:

    • Contaminated reagents or glassware.

    • Use of impure water for reagent preparation or dilution.

    • Presence of interfering substances in the sample matrix that are carried into the blank.

  • Solutions:

    • Prepare fresh reagents using high-purity, analyte-free water.

    • Ensure all glassware is scrupulously clean.

    • If the sample matrix is complex, prepare the blank using a sample that has been treated to remove the analyte or a simulated matrix.

    • Perform a preliminary distillation step on the sample matrix to remove non-volatile impurities.[1]

Problem 2: Poor Reproducibility and Inconsistent Results

  • Possible Causes:

    • Inconsistent pH control between samples.

    • Fluctuations in ambient temperature.[10]

    • Variable reaction timing before measurement.

    • Inaccurate pipetting of samples or reagents.

  • Solutions:

    • Use a calibrated pH meter and a reliable buffer to maintain a constant pH of 10.0 ± 0.2.[1]

    • Use a temperature-controlled water bath or spectrophotometer cuvette holder.

    • Use a timer to ensure a consistent and sufficient reaction time for all samples and standards.[1]

    • Calibrate and verify the accuracy of all micropipettes and volumetric glassware.

Problem 3: Suspected Interference from the Sample Matrix

  • Possible Causes:

    • Overlapping absorbance spectra from excipients or other matrix components.[2][5]

    • Presence of oxidizing or reducing agents (e.g., sulfur compounds).[1]

  • Solutions:

    • Preliminary Distillation: For volatile phenols in aqueous samples, distillation is a highly effective method to separate them from non-volatile interfering substances.[1][7]

    • Chemical Treatment: To eliminate interference from sulfur compounds, acidify the sample to a pH below 4.0 with phosphoric acid and aerate or stir briefly to purge volatile sulfides.[1]

    • Solvent Extraction: After color development, extract the antipyrine dye into a non-polar solvent like chloroform. This can concentrate the analyte and separate it from water-soluble interferences.[1]

    • Derivative Spectrophotometry: This technique involves calculating the first or second derivative of the absorbance spectrum. It can help resolve overlapping peaks from the analyte and interfering components, allowing for more accurate quantification.[11][12]

Data & Parameters

Table 1: Common Interferences and Mitigation Strategies

Interferent ClassExamplesPotential EffectRecommended Mitigation Strategy
Oxidizing Agents Chlorine, PeroxidesPremature oxidation of reagents; false positivesAddition of a reducing agent (e.g., sodium arsenite) before analysis
Reducing Agents Sulfides, Sulfites, SO₂Consumption of the oxidizing agent (K₃[Fe(CN)₆]); low resultsAcidify with H₃PO₄ to pH < 4 and aerate to remove volatile sulfides.[1]
Aromatic Amines Aniline derivativesMay couple with 4-AAP, causing positive interferenceDistillation or chromatographic separation prior to analysis
Para-Substituted Phenols p-Cresol (partially reactive), p-chlorophenolIncomplete or no reaction, leading to underestimation of total phenols.[6]Use an alternative analytical method like HPLC if specific quantification is needed
Pharmaceutical Excipients Dyes, Binders, TiO₂Overlapping absorbance spectra; light scatteringDerivative spectrophotometry, standard addition method, or sample extraction.[4][5]

Table 2: Optimal Reaction Conditions for Phenol-4-AAP Assay

ParameterRecommended Value / RangeNotes
pH 10.0 ± 0.2Critical for color development. Use an ammonia-ammonium chloride buffer.[1][7]
Wavelength (λmax) ~510 nmVaries slightly based on the specific phenol; determine experimentally.[7]
Reaction Time 3 - 15 minutesAllow sufficient time for full color development. Must be kept consistent.[1]
Temperature Controlled Room Temp (e.g., 25°C)Avoid significant temperature fluctuations during the reaction and measurement.[10]
4-AAP Concentration Excess relative to analyteEnsure enough reagent is present for complete reaction.
Oxidant Potassium Ferricyanide (K₃[Fe(CN)₆)Must be added after the 4-AAP. Prepare fresh solution regularly.[1]
Experimental Protocols

Protocol 1: General Method for Determination of Phenols (EPA 420.1 Adaptation)

  • Sample Preparation: If necessary, perform a preliminary distillation on 500 mL of the sample to remove interferences.

  • pH Adjustment: Take 100 mL of the distillate (or an aliquot diluted to 100 mL) and place it in a beaker. Add 2.0 mL of ammonium chloride buffer (pH 10) and mix. Check the pH and adjust to 10.0 ± 0.2 with NaOH or H₃PO₄ if necessary.

  • Reagent Addition: Add 2.0 mL of 4-aminoantipyrine solution (20 g/L) and mix thoroughly.

  • Oxidation: Add 2.0 mL of potassium ferricyanide solution (80 g/L) and mix again.[1]

  • Color Development: Allow the solution to stand for at least 15 minutes for the reddish-brown color to develop completely.

  • Measurement: Measure the absorbance of the solution at 510 nm using a spectrophotometer. Use a reagent blank (containing all reagents but no analyte) to zero the instrument.

  • Quantification: Determine the concentration from a calibration curve prepared using phenol standards.

Visual Guides

experimental_workflow start Sample Collection & Preservation check_interference Interference Suspected? start->check_interference mitigation Apply Mitigation Strategy (e.g., Distillation, pH adjustment for sulfides) check_interference->mitigation Yes prep_sample Take Sample Aliquot (e.g., 100 mL) check_interference->prep_sample No mitigation->prep_sample adjust_ph Adjust to pH 10.0 ± 0.2 with Buffer prep_sample->adjust_ph add_4aap Add 4-AAP Reagent & Mix adjust_ph->add_4aap add_oxidant Add K₃[Fe(CN)₆] Reagent & Mix add_4aap->add_oxidant develop_color Allow Color Development (15 min) add_oxidant->develop_color measure Measure Absorbance at 510 nm develop_color->measure calculate Calculate Concentration vs. Calibration Curve measure->calculate

Caption: Workflow for spectrophotometric analysis of phenols using 4-AAP.

troubleshooting_logic problem Inaccurate or Irreproducible Results cause1 High Blank Absorbance problem->cause1 cause2 Low Sensitivity / No Color problem->cause2 cause3 Poor Reproducibility problem->cause3 sol1a Use High-Purity Water & Fresh Reagents cause1->sol1a sol1b Clean Glassware Thoroughly cause1->sol1b sol2a Verify pH is 10.0 ± 0.2 cause2->sol2a sol2b Check Reagent Activity/Age cause2->sol2b sol2c Confirm Analyte is Reactive (not para-substituted) cause2->sol2c sol3a Standardize Reaction Time & Temperature cause3->sol3a sol3b Verify Pipette Calibration cause3->sol3b sol3c Ensure Proper Buffering cause3->sol3c

Caption: Decision tree for troubleshooting common analysis issues.

reaction_pathway phenol Phenolic Compound plus + aap 4-Aminoantipyrine (4-AAP) product Red-Brown Antipyrine Dye (Absorbs at ~510 nm) aap->product K₃[Fe(CN)₆] pH 10

Caption: Oxidative coupling reaction of phenols with 4-AAP. reaction of phenols with 4-AAP.

References

Technical Support Center: 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The most common and effective method for purifying the crude product is recrystallization.[1][2] Solvent systems such as methanol-acetone or methanol-water, slightly acidified, have been reported to yield pure product.[1][2] For more challenging separations, column chromatography can be employed.[3]

Q2: What are the likely impurities in my crude this compound sample?

A2: Common impurities can include unreacted starting materials such as 3-methyl-1-phenyl-2-pyrazolin-5-one and benzoyl chloride (or its hydrolyzed form, benzoic acid). A significant side-product that can be difficult to remove is the O-acylated isomer, which can form during the synthesis.[1][4]

Q3: How can I distinguish between the desired C-acylated product and the O-acylated impurity?

A3: Spectroscopic methods are key for distinguishing between these isomers. Techniques such as 1D and 2D NMR (¹H, ¹³C, HSQC, COSY) are powerful for structural elucidation and can clearly differentiate between the C-acylated and O-acylated forms.[1][5] Additionally, their chromatographic behavior will differ, with the two isomers showing different Rf values on a TLC plate.[1]

Q4: My purified product is yellowish. Is this normal?

A4: Yes, the enol form of 4-acyl-pyrazolones can be yellowish solids, while the keto forms are typically colorless.[2] The color of your final product may depend on the solvent used for recrystallization and the resulting crystalline form.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield After Recrystallization - The compound is too soluble in the chosen solvent. - Lumps formed during the work-up, preventing complete reaction or causing loss of product. - Incomplete decomposition of the calcium complex if used during synthesis.- Experiment with different solvent systems for recrystallization, such as methanol-acetone or methanol-water.[1][2] - Ensure vigorous stirring during the addition of the reaction mixture to acid to avoid lump formation.[4] If lumps do form, they should be ground to ensure complete reaction.[1] - Allow sufficient time (at least 1.5 hours) for the acidic mixture to stand at room temperature before filtration to ensure complete decomposition of the calcium complex.[4]
Presence of O-Acylated Impurity in Final Product - The reaction conditions favored O-acylation over C-acylation. This can happen if the acylating agent is added before the formation of the calcium complex of the pyrazolone.[4]- To avoid the formation of the O-acylated product, it is crucial to ensure the complete formation of the calcium complex of 3-methyl-1-phenyl-pyrazol-5-one before adding the benzoyl chloride.[4] - If the impurity is present, purification can be attempted by column chromatography. A mobile phase of 5% methanol in dichloromethane has been found to be effective for separating similar C- and O-acylated compounds.[1][4]
Product Fails to Crystallize - The solution is supersaturated. - The presence of impurities is inhibiting crystallization.- Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure product if available. - Consider further purification by column chromatography to remove impurities before attempting recrystallization again.
Broad Melting Point Range - The product is still impure.- Repeat the recrystallization process. - Perform Thin Layer Chromatography (TLC) to check for the presence of multiple components.[6] If impurities are detected, consider using column chromatography for purification.[3]

Experimental Protocols

Recrystallization from Methanol-Acetone
  • Dissolve the crude this compound in a minimal amount of a hot methanol-acetone mixture.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a desiccator.[1]

Column Chromatography
  • Stationary Phase: Silica gel.

  • Mobile Phase: A solvent system of 5% methanol in dichloromethane has been shown to be effective for separating C-acylated pyrazolones from impurities.[1][4] The polarity of the mobile phase can be adjusted based on the separation observed on TLC.

  • Procedure:

    • Pack a chromatography column with silica gel slurried in the mobile phase.

    • Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent.

    • Load the sample onto the top of the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Visualizations

Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Primary Method TLC TLC Analysis Recrystallization->TLC MeltingPoint Melting Point Determination Recrystallization->MeltingPoint ColumnChromatography Column Chromatography ColumnChromatography->TLC Fraction Analysis TLC->ColumnChromatography Impure PureProduct Pure Product TLC->PureProduct Purity Confirmed NMR NMR Spectroscopy PureProduct->NMR Structural Confirmation

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Crude Product Impure? Recrystallize Attempt Recrystallization Start->Recrystallize Yes CheckPurity Check Purity (TLC, MP) Recrystallize->CheckPurity Pure Pure Product Obtained CheckPurity->Pure Yes Impure Still Impure CheckPurity->Impure No ColumnChromatography Perform Column Chromatography Impure->ColumnChromatography Significant Impurities O_Acylated O-Acylated Impurity Present? Impure->O_Acylated Check for Isomer RecheckPurity Re-check Purity ColumnChromatography->RecheckPurity RecheckPurity->Pure Yes OptimizeSynthesis Optimize Synthesis Conditions RecheckPurity->OptimizeSynthesis No, separation difficult O_Acylated->Recrystallize No, other impurities O_Acylated->ColumnChromatography Yes

Caption: Decision-making flowchart for troubleshooting the purification of this compound.

References

improving the yield and purity of C-acylated pyrazolones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of C-acylated pyrazolones.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of C-acylated pyrazolones in a question-and-answer format.

Question 1: Why is the yield of my C-acylated pyrazolone consistently low?

Answer: Low yields can stem from several factors. Consider the following potential causes and solutions:

  • Moisture in the reaction: Acyl chlorides are highly susceptible to hydrolysis. Ensure that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to prevent the decomposition of your acylating agent.[1]

  • Incomplete dissolution of starting material: The starting pyrazolone must be fully dissolved before the addition of other reagents to ensure a homogeneous reaction mixture. Grinding the pyrazolone into a fine powder can aid in its dissolution.[1]

  • Suboptimal reaction temperature: The reaction temperature can significantly impact the reaction rate and yield. While some acylations proceed well at room temperature, others may require cooling, especially during the addition of the acyl chloride, which can be an exothermic process.[1] Conversely, some reactions may benefit from gentle heating. Optimization of the reaction temperature is crucial.

  • Incorrect stoichiometry of reagents: Using an incorrect ratio of pyrazolone, base, or acylating agent can lead to incomplete conversion or the formation of side products. Carefully check the stoichiometry of your reaction. For instance, using at least two equivalents of a base like calcium hydroxide is recommended to effectively trap the liberated hydrogen chloride.[1]

Question 2: My main product is the O-acylated pyrazolone instead of the desired C-acylated product. How can I improve C-acylation selectivity?

Answer: The formation of the O-acylated product is a common competing reaction. To favor C-acylation, it is crucial to form a metal complex of the pyrazolone before introducing the acylating agent.[1] The following workflow is recommended:

  • Dissolve the pyrazolone in an anhydrous solvent.

  • Add a base, such as calcium hydroxide, to form the corresponding calcium salt (a metal complex).

  • Confirm the formation of the complex. This can sometimes be monitored by TLC on basic alumina, as the complex may not be stable on silica gel.[1]

  • Once the complex is formed, slowly add the acylating agent (acyl chloride) to the reaction mixture, often under cooling.[1]

Adding the acyl chloride directly to the free pyrazolone will likely result in the O-acylated compound as the main product.[1]

G cluster_workflow Troubleshooting: O- vs. C-Acylation start Start: Low C-Acylation Selectivity check_complex Was a metal complex of the pyrazolone formed before adding the acyl chloride? start->check_complex add_base 1. Dissolve pyrazolone in anhydrous solvent. 2. Add base (e.g., Ca(OH)2) to form the metal complex. check_complex->add_base No o_acylation Problem: Predominant O-Acylation check_complex->o_acylation Yes, but still O-acylation add_acyl_chloride 3. Slowly add acyl chloride to the formed complex. add_base->add_acyl_chloride c_acylation Result: Improved C-Acylation Yield add_acyl_chloride->c_acylation o_acylation->add_base Corrective Action G cluster_workflow Experimental Workflow: C-Acylation of Pyrazolone prep 1. Prepare anhydrous setup and dissolve pyrazolone in dioxane. complex_formation 2. Add Ca(OH)2 to form the calcium complex. prep->complex_formation addition 3. Cool the mixture and slowly add aroyl chloride. complex_formation->addition reaction 4. Stir at room temperature. Monitor by TLC. addition->reaction workup 5. Quench with 2M HCl and filter the crude product. reaction->workup purification 6. Purify by recrystallization. workup->purification product Final Product: Pure C-acylated Pyrazolone purification->product

References

avoiding O-acylation side reactions in 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the synthesis of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, specifically the avoidance of O-acylation side reactions, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The principal challenge is controlling the regioselectivity of the acylation of 3-methyl-1-phenyl-2-pyrazolin-5-one. This starting material exists in tautomeric forms, presenting two potential sites for acylation: the carbon at position 4 (C-acylation) to yield the desired product, and the oxygen at position 5 (O-acylation) to form an undesired ester byproduct, 5-benzoyloxy-3-methyl-1-phenyl-1H-pyrazole.[1][2] The formation of the O-acylated product is a common side reaction that can significantly lower the yield of the target compound.[3]

Q2: What is the O-acylation side reaction and why does it occur?

A2: The O-acylation side reaction is the benzoylation of the hydroxyl group of the enol tautomer of 3-methyl-1-phenyl-2-pyrazolin-5-one. This occurs because the pyrazolone starting material can exist in both keto and enol forms. The enol form possesses a nucleophilic oxygen atom which can compete with the nucleophilic carbon at position 4 for the acylating agent (e.g., benzoyl chloride). O-acylation is often kinetically favored, meaning it can form faster than the C-acylated product under certain conditions.

Q3: How can the O-acylation side reaction be minimized or completely avoided?

A3: The most effective method to prevent O-acylation is to use calcium hydroxide as a base and protecting agent.[2][4] Calcium hydroxide pushes the tautomeric equilibrium towards the enol form and then forms a calcium complex, which protects the hydroxyl functionality. This protection directs the acylation to the carbon at position 4.[2] Additionally, the calcium hydroxide neutralizes the hydrogen chloride (HCl) liberated during the reaction with benzoyl chloride, maintaining a basic reaction medium which favors C-acylation.[3]

Q4: What are the optimal reaction conditions to promote selective C-acylation?

A4: To achieve selective C-acylation, it is crucial to form the calcium complex of the pyrazolone before adding the acylating agent.[3] The reaction is typically carried out in an anhydrous solvent like dioxane to prevent hydrolysis of the benzoyl chloride.[3] The procedure generally involves dissolving the 3-methyl-1-phenyl-2-pyrazolin-5-one in dioxane, adding calcium hydroxide, refluxing to form the complex, cooling, and then adding the benzoyl chloride dropwise.

Q5: I am still observing the O-acylated byproduct. What could be going wrong?

A5: If O-acylation is still occurring, consider the following troubleshooting points:

  • Incomplete Complex Formation: Ensure the pyrazolone is fully dissolved before adding Ca(OH)₂ and that the mixture is refluxed for a sufficient time to form the calcium complex. Inadequate complex formation will leave the hydroxyl group exposed for O-acylation.[3]

  • Moisture: The presence of water can hydrolyze the benzoyl chloride and affect the reaction. Use anhydrous solvents and protect the reaction from atmospheric moisture.[1][3]

  • Order of Addition: It is critical to add the benzoyl chloride to the pre-formed calcium-pyrazolone complex. Adding the acylating agent to the free pyrazolone will result in the O-acylated product being the main or only product.[3]

  • Stirring: Vigorous stirring is necessary, especially after the addition of Ca(OH)₂, which can form a heavy residue. Inefficient stirring can lead to incomplete complex formation.[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield of Desired C-Acylated Product - Significant O-acylation side reaction.[3]- Incomplete reaction.- Hydrolysis of benzoyl chloride.- Ensure complete formation of the calcium complex before adding benzoyl chloride.[3]- Increase reaction time and monitor by TLC.- Use anhydrous dioxane and protect the reaction from moisture.[3]
Presence of O-Acylated Byproduct in Product Mixture - Incomplete protection of the hydroxyl group.[3]- Premature addition of benzoyl chloride.- Increase the reflux time after adding Ca(OH)₂ to ensure complete complexation.- Add benzoyl chloride slowly and at a low temperature (e.g., 0°C) after complex formation.
Formation of Lumps During Acidic Work-up - Inefficient stirring during the addition of the reaction mixture to aqueous HCl.- Stir the HCl solution vigorously while adding the reaction mixture to ensure rapid and complete decomposition of the calcium complex.[3]
Reaction Mixture Color Does Not Change from Yellow to Orange - Indication of incomplete reaction or an issue with the reagents.- Verify the quality of the pyrazolone, Ca(OH)₂, and benzoyl chloride.- Ensure the reaction is being adequately heated during the reflux step.

Experimental Protocols

Key Experiment: Selective C-acylation of 3-Methyl-1-phenyl-2-pyrazolin-5-one using Calcium Hydroxide[1][2][5]

This protocol is designed to maximize the yield of this compound while avoiding the O-acylation side product.

Materials:

  • 3-Methyl-1-phenyl-2-pyrazolin-5-one

  • Calcium Hydroxide (Ca(OH)₂)

  • Anhydrous 1,4-Dioxane

  • Benzoyl Chloride

  • 10% Aqueous Hydrochloric Acid (HCl)

  • Ethanol (for washing)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-1-phenyl-2-pyrazolin-5-one in anhydrous dioxane with gentle heating.

  • Complex Formation: Add calcium hydroxide (approximately 2 equivalents) to the solution. Reflux the mixture under vigorous stirring for at least 30 minutes. This step is crucial for the formation of the calcium complex that protects the hydroxyl group.

  • Cooling and Acylation: Cool the reaction mixture to 0°C using an ice bath. Add benzoyl chloride dropwise to the cooled, stirred suspension.

  • Reaction: After the addition is complete, reflux the reaction mixture for 1.5 to 2.5 hours. The color of the mixture should change from yellow to orange.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 10% aqueous HCl under vigorous stirring. This will decompose the calcium complex.

  • Isolation: Stir the acidic mixture for at least 1.5 hours before filtering the precipitated crude product.

  • Purification: Wash the filtered solid with water to remove calcium salts, followed by a wash with a small amount of cold ethanol to remove colored impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a methanol-acetone mixture.

Visualizations

Reaction Pathway and Side Reaction

reaction_pathway cluster_start Starting Material cluster_reagents Reagents cluster_products Products start 3-Methyl-1-phenyl- 2-pyrazolin-5-one (Keto-Enol Tautomers) reagents Benzoyl Chloride + Base C_acylation 4-Benzoyl-3-methyl-1-phenyl- 2-pyrazolin-5-one (Desired C-acylation Product) reagents->C_acylation C-acylation (Thermodynamically Favored) O_acylation 5-Benzoyloxy-3-methyl- 1-phenyl-1H-pyrazole (Undesired O-acylation Side Product) reagents->O_acylation O-acylation (Kinetically Favored)

Caption: C-acylation vs. O-acylation pathways.

Troubleshooting Workflow for O-acylation

troubleshooting_workflow cluster_checks Verification Steps cluster_solutions Corrective Actions start O-acylation Detected? check_complex Was Ca(OH)₂ complex formed before adding benzoyl chloride? start->check_complex Yes end_node Problem Resolved start->end_node No check_moisture Was anhydrous dioxane used? check_complex->check_moisture Yes solution_complex Modify Protocol: Ensure pyrazolone is dissolved, then add Ca(OH)₂ and reflux. check_complex->solution_complex No check_stirring Was stirring vigorous during complex formation? check_moisture->check_stirring Yes solution_moisture Use freshly dried solvent and protect from air. check_moisture->solution_moisture No solution_stirring Use high-turbulence stir bar. check_stirring->solution_stirring No check_stirring->end_node Yes solution_complex->end_node solution_moisture->end_node solution_stirring->end_node

Caption: Troubleshooting O-acylation side reactions.

Role of Calcium Hydroxide

calcium_hydroxide_role cluster_roles Functions of Ca(OH)₂ cluster_outcomes Results cluster_final Final Outcome role1 Protects Enol -OH Group outcome1 Blocks O-acylation Site role1->outcome1 role2 Traps Liberated HCl outcome2 Drives Reaction Forward role2->outcome2 role3 Maintains Basic Medium outcome3 Favors C-acylation role3->outcome3 final_product Selective Synthesis of 4-Benzoyl-3-methyl-1-phenyl- 2-pyrazolin-5-one outcome1->final_product outcome2->final_product outcome3->final_product

Caption: The multifaceted role of Ca(OH)₂.

References

Technical Support Center: Enhancing Metal Ion Extraction with Synergistic Pyrazolinone Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synergistic pyrazolinone mixtures for metal ion extraction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the synergistic enhancement of metal ion extraction with pyrazolinone mixtures?

A1: The synergistic effect arises from the formation of a more hydrophobic and stable ternary complex involving the metal ion, the pyrazolinone extractant, and a neutral synergistic agent.[1][2][3] The neutral ligand displaces water molecules from the coordination sphere of the metal ion, increasing the overall hydrophobicity of the complex and favoring its extraction into the organic phase.[3] This phenomenon, known as synergism, results in a significantly higher extraction efficiency than the sum of the individual extractants.[1]

Q2: What are common pyrazolinone derivatives and synergistic agents used in these extractions?

A2: A frequently used pyrazolinone derivative is 4-benzoyl-3-methyl-1-phenyl-5-pyrazolone (HP).[3][4][5][6] Common synergistic agents include neutral organophosphorus compounds like trioctylphosphine oxide (TOPO), tributylphosphine oxide (TBPO), and tributylphosphate (TBP), as well as bidentate nitrogen bases such as 1,10-phenanthroline (phen) and 2,2'-bipyridine (bipy).[1][7] The choice of the synergistic agent can significantly influence the extraction efficiency and selectivity.[7]

Q3: How does the choice of diluent affect the extraction process?

A3: The diluent can significantly influence extraction behavior through various interactions, such as dipole-dipole interactions, hydrogen bonding, and π-electron interactions.[8] The use of ionic liquids (ILs) as diluents is gaining attention as they can enhance extraction efficiency and, in some cases, prevent the formation of a third phase.[1][8][9] However, the high viscosity of some ionic liquids can be a drawback.[1] Traditional organic diluents like toluene, chloroform, and carbon tetrachloride are also commonly used.[3][4]

Q4: Can pyrazolinone mixtures be used for selective separation of lanthanides?

A4: Yes, synergistic mixtures containing pyrazolinones have been successfully used for the separation of lanthanides.[1][2][3][4] The separation factors between different lanthanide ions can be enhanced by carefully selecting the pyrazolinone derivative, the synergistic agent, and the experimental conditions such as pH.[1][4] For instance, the separation of lighter lanthanoids from heavier ones can be improved with certain synergistic mixtures.[4]

Troubleshooting Guides

Problem 1: Low Extraction Efficiency or Antagonistic Effects

Symptoms: The distribution ratio of the metal ion is lower than expected, or even lower than when using the pyrazolinone extractant alone.

Possible Causes and Solutions:

  • Unfavorable pH: The pH of the aqueous phase is critical for the extraction process.

    • Troubleshooting: Determine the optimal pH for the extraction of the target metal ion. The optimal pH can vary significantly between different metal ions.[10] For instance, the extraction of Fe(III) with a pyrazolone derivative was found to be optimal in the pH range of 1.0-2.5, while Fe(II) remained in the aqueous phase.[11] A pH that is too low can lead to the protonation of the pyrazolinone, reducing its chelating ability. Conversely, a pH that is too high can cause the precipitation of metal hydroxides.

  • Interaction Between Extractants: The acidic pyrazolinone and the basic synergistic agent can interact with each other, reducing their availability for complexation with the metal ion.[4] This interaction can lead to antagonism.

    • Troubleshooting: The strength of this interaction depends on the acidity of the pyrazolinone and the basicity of the synergistic agent. Consider using a different synergistic agent with lower basicity or a pyrazolinone derivative with lower acidity.

  • Inappropriate Diluent: The diluent can influence the stability of the extracted complex and the interaction between the extractants.

    • Troubleshooting: Experiment with different diluents (e.g., non-polar vs. polar aprotic solvents) to find one that optimizes the extraction. The use of ionic liquids can sometimes mitigate antagonistic effects.[1]

Problem 2: Poor Selectivity Between Metal Ions

Symptoms: Co-extraction of undesired metal ions along with the target metal ion.

Possible Causes and Solutions:

  • Suboptimal pH: The extraction of different metal ions often exhibits different pH dependencies.

    • Troubleshooting: Fine-tune the pH of the aqueous phase to maximize the difference in extraction efficiency between the target and interfering metal ions.[12] This can create a "window" where the target metal is efficiently extracted while others remain in the aqueous phase.

  • Incorrect Choice of Synergistic Agent: The nature of the synergistic agent plays a crucial role in selectivity.

    • Troubleshooting: The structure and basicity of the synergistic agent can significantly affect the stability and selectivity of the extracted complexes. For example, bidentate nitrogen bases like 1,10-phenanthroline have shown different synergistic effects across the lanthanide series compared to 2,2'-bipyridine.[1] Testing a range of synergistic agents with varying properties is recommended.

  • Masking Agents: The presence of certain anions in the aqueous phase can "mask" interfering metal ions by forming stable, water-soluble complexes.

    • Troubleshooting: The addition of masking agents can be an effective strategy. For example, an increase in sulfate ion concentration was found to decrease the extraction of Cu(II) due to the formation of anionic sulfate-copper complexes.[4]

Problem 3: Formation of a Third Phase or Emulsion

Symptoms: The organic phase splits into two layers (a third phase), or a stable emulsion forms at the interface between the aqueous and organic phases, making phase separation difficult.

Possible Causes and Solutions:

  • High Metal Loading: The formation of a third phase is often observed at high concentrations of the extracted metal complex in the organic phase.[13] This is due to the aggregation of polar reverse micelles.[13]

    • Troubleshooting: Reduce the initial concentration of the metal ion in the aqueous phase or decrease the extractant concentration in the organic phase.

  • Incompatible Diluent: The nature of the diluent can contribute to third phase formation.

    • Troubleshooting: The use of certain diluents, particularly non-polar aliphatic hydrocarbons, can be more prone to third phase formation.[13] Consider using a more polar diluent or adding a "phase modifier" like a long-chain alcohol (e.g., 1-octanol) to the organic phase to improve the solubility of the extracted complex.[14] Ionic liquids have also been shown to prevent third phase formation in some systems.[9]

  • Insufficient Mixing/Settling Time: Inadequate mixing may not allow the system to reach equilibrium, while insufficient settling time can prevent complete phase separation.

    • Troubleshooting: Optimize the shaking time to ensure equilibrium is reached (typically 1-2 hours).[3][8] Allow sufficient time for the phases to separate completely after mixing. Centrifugation can be used to break up stable emulsions.

Data Presentation

Table 1: Synergistic Extraction of Lanthanides(III) with 4-Benzoyl-3-methyl-1-phenyl-5-pyrazolone (HP) and Various Neutral Ligands (L) in Toluene.

LanthanideNeutral Ligand (L)log D (HP alone)log D (HP + L)Synergistic Coefficient (SC)
LaTOPO-4.5-1.23.3
EuTOPO-3.00.53.5
LuTOPO-2.01.53.5
LaTBP-4.5-2.81.7
EuTBP-3.0-1.02.0
LuTBP-2.00.02.0

Data compiled from synergistic extraction studies. The synergistic coefficient is calculated as log(Dsyn) - (log(DHP) + log(DL)), where DL is often negligible.

Table 2: Effect of pH on the Extraction of Various Metal Ions with a Pyrazolinone Derivative.

Metal IonpH for 50% Extraction (pH1/2)Optimal pH Range for Quantitative Extraction
Fe(III)1.81.0 - 2.5
Cu(II)3.54.0 - 8.0
Co(II)4.2> 5.0
Ni(II)4.8> 5.5
Zn(II)3.9> 4.5

This table presents generalized data from various sources to illustrate the principle of pH-dependent selectivity.[10][11][12][15]

Experimental Protocols

Protocol 1: General Procedure for Synergistic Solvent Extraction of a Metal Ion

  • Aqueous Phase Preparation: Prepare an aqueous solution containing the metal ion of interest at a known concentration (e.g., 1 x 10-4 M). Adjust the pH to the desired value using a suitable buffer solution or dilute acid/base. Maintain a constant ionic strength using an inert salt like NaCl or NaNO3.

  • Organic Phase Preparation: Prepare the organic phase by dissolving the pyrazolinone extractant (e.g., 4-benzoyl-3-methyl-1-phenyl-5-pyrazolone) and the synergistic agent in the chosen diluent (e.g., toluene) to the desired concentrations.

  • Extraction: In a separatory funnel, mix equal volumes of the aqueous and organic phases (e.g., 10 mL each). Shake the mixture vigorously for a predetermined time (e.g., 1-2 hours) to ensure that equilibrium is reached.[3][8]

  • Phase Separation: Allow the phases to separate completely. If an emulsion forms, centrifugation can be employed to aid separation.

  • Analysis: Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculation of Distribution Ratio (D): The concentration of the metal ion in the organic phase can be calculated by mass balance. The distribution ratio (D) is then calculated as the ratio of the metal ion concentration in the organic phase to that in the aqueous phase.

Protocol 2: Determination of the Stoichiometry of the Extracted Complex (Slope Analysis)

  • Varying Pyrazolinone Concentration: Perform a series of extractions as described in Protocol 1, keeping the concentrations of the metal ion, synergistic agent, and the pH constant, while varying the concentration of the pyrazolinone extractant. Plot log D versus log [Pyrazolinone]. The slope of the resulting straight line will indicate the number of pyrazolinone molecules in the extracted complex.

  • Varying Synergistic Agent Concentration: Perform another series of extractions, this time keeping the concentrations of the metal ion, pyrazolinone, and the pH constant, while varying the concentration of the synergistic agent. Plot log D versus log [Synergistic Agent]. The slope of this plot will give the number of synergistic agent molecules in the complex.

  • Varying pH: To determine the number of protons released during the extraction, perform extractions at varying pH values while keeping the concentrations of all other reagents constant. A plot of log D versus pH will yield a straight line with a slope corresponding to the number of protons exchanged.[4]

Visualizations

Synergistic_Extraction_Workflow cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis Aqueous_Phase Aqueous Phase (Metal Ion + Buffer) Mixing Vigorous Mixing (e.g., 1-2 hours) Aqueous_Phase->Mixing Organic_Phase Organic Phase (Pyrazolinone + Synergist + Diluent) Organic_Phase->Mixing Separation Phase Separation (Settling/Centrifugation) Mixing->Separation Aqueous_Analysis Analyze Aqueous Phase (AAS/ICP-OES) Separation->Aqueous_Analysis Organic_Analysis Calculate Organic Phase Concentration (by difference) Aqueous_Analysis->Organic_Analysis Calculate_D Calculate Distribution Ratio (D) Organic_Analysis->Calculate_D

Caption: Workflow for a typical synergistic metal ion extraction experiment.

Troubleshooting_Logic Start Start Troubleshooting Problem Identify Primary Issue Start->Problem Low_Efficiency Low Extraction Efficiency Problem->Low_Efficiency Efficiency Poor_Selectivity Poor Selectivity Problem->Poor_Selectivity Selectivity Third_Phase Third Phase/Emulsion Problem->Third_Phase Phase Issues Check_pH_Eff Check/Optimize pH Low_Efficiency->Check_pH_Eff Check_pH_Sel Fine-tune pH Poor_Selectivity->Check_pH_Sel Reduce_Loading Reduce Metal/Extractant Conc. Third_Phase->Reduce_Loading Check_Extractant_Interaction Consider Extractant Interaction Check_pH_Eff->Check_Extractant_Interaction Change_Diluent_Eff Change Diluent Check_Extractant_Interaction->Change_Diluent_Eff Solution Problem Resolved Change_Diluent_Eff->Solution Change_Synergist Change Synergistic Agent Check_pH_Sel->Change_Synergist Use_Masking_Agent Use Masking Agent Change_Synergist->Use_Masking_Agent Use_Masking_Agent->Solution Change_Diluent_TP Change Diluent/Add Modifier Reduce_Loading->Change_Diluent_TP Optimize_Mixing Optimize Mixing/Settling Change_Diluent_TP->Optimize_Mixing Optimize_Mixing->Solution

Caption: A logical flowchart for troubleshooting common experimental issues.

Synergistic_Mechanism M_aq M(H₂O)ₙ⁺ (aq) Intermediate M(P)ₙ(H₂O)ₓ (org) M_aq->Intermediate + nHP HP_org HP (org) HP_org->Intermediate S_org S (org) Final_Complex M(P)ₙSₘ (org) S_org->Final_Complex Intermediate->Final_Complex + mS H_aq H⁺ (aq) Intermediate->H_aq - nH⁺ H2O_aq H₂O (aq) Final_Complex->H2O_aq - xH₂O

Caption: Simplified reaction pathway for synergistic metal ion extraction.

References

Technical Support Center: HPLC Analysis of Pyrazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HPLC analysis of pyrazolinone derivatives.

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common HPLC issues encountered during the analysis of pyrazolinone derivatives.

HPLC_Troubleshooting_Workflow HPLC Troubleshooting Workflow for Pyrazolinone Derivatives start Problem Identified peak_tailing Peak Tailing? start->peak_tailing peak_splitting Peak Splitting/Shoulders? peak_tailing->peak_splitting No sol_tail_ph Adjust Mobile Phase pH peak_tailing->sol_tail_ph Yes retention_shift Retention Time Shift? peak_splitting->retention_shift No sol_split_column Check for Column Void/Contamination peak_splitting->sol_split_column Yes baseline_noise Baseline Noise/Drift? retention_shift->baseline_noise No sol_ret_mobile Check Mobile Phase Composition retention_shift->sol_ret_mobile Yes poor_resolution Poor Resolution? baseline_noise->poor_resolution No sol_noise_degas Degas Mobile Phase baseline_noise->sol_noise_degas Yes end Problem Resolved poor_resolution->end No sol_res_mobile Optimize Mobile Phase poor_resolution->sol_res_mobile Yes sol_tail_column Use End-Capped Column sol_tail_ph->sol_tail_column sol_tail_buffer Increase Buffer Concentration sol_tail_column->sol_tail_buffer sol_tail_overload Reduce Sample Concentration sol_tail_buffer->sol_tail_overload sol_tail_overload->end sol_split_sample Ensure Sample is Fully Dissolved sol_split_column->sol_split_sample sol_split_mobile Check Mobile Phase Compatibility sol_split_sample->sol_split_mobile sol_split_mobile->end sol_ret_temp Ensure Stable Column Temperature sol_ret_mobile->sol_ret_temp sol_ret_flow Verify Flow Rate sol_ret_temp->sol_ret_flow sol_ret_equil Ensure Adequate Column Equilibration sol_ret_flow->sol_ret_equil sol_ret_equil->end sol_noise_detector Check Detector Lamp sol_noise_degas->sol_noise_detector sol_noise_contamination Clean System/Use Fresh Mobile Phase sol_noise_detector->sol_noise_contamination sol_noise_leaks Check for Leaks sol_noise_contamination->sol_noise_leaks sol_noise_leaks->end sol_res_gradient Adjust Gradient Profile sol_res_mobile->sol_res_gradient sol_res_column Use a Different Column sol_res_gradient->sol_res_column sol_res_flow Decrease Flow Rate sol_res_column->sol_res_flow sol_res_flow->end

Caption: A flowchart for systematic troubleshooting of common HPLC issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Shape Problems

Q1: Why are my pyrazolinone derivative peaks tailing?

A1: Peak tailing is a frequent issue when analyzing basic compounds like many pyrazolinone derivatives. It is often caused by secondary interactions between the analyte and the stationary phase.[1][2]

  • Cause: Interaction with residual silanol groups on the silica-based column packing. Basic functional groups in the pyrazolinone structure can interact strongly with acidic silanol groups.[1][2]

    • Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., to pH 3.0) can protonate the silanol groups, which reduces these secondary interactions.[1][3]

    • Solution 2: Use a Highly Deactivated (End-Capped) Column. These columns have fewer accessible silanol groups, minimizing tailing.[1][2]

    • Solution 3: Increase Buffer Concentration. A higher buffer concentration (e.g., >20 mM) can help to mask the silanol interactions.[1]

  • Cause: Column Overload. Injecting too much sample can lead to peak distortion.[1][4]

    • Solution: Reduce the sample concentration or the injection volume.[1]

  • Cause: Column Bed Deformation. A void or channel in the column can cause peak tailing.[1]

    • Solution: Replace the column. To prevent this, avoid sudden pressure shocks.[1]

Q2: What causes peak fronting for my pyrazolinone derivative?

A2: Peak fronting is less common than tailing but can occur under certain conditions.[1][5]

  • Cause: Sample Overload. Similar to tailing, injecting too high a concentration of the analyte can cause fronting.[1][5]

    • Solution: Dilute your sample or decrease the injection volume.[1]

  • Cause: Sample Solvent Incompatibility. If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak fronting.[1]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[1]

Q3: My peaks are splitting or showing shoulders. What should I do?

A3: Peak splitting or the appearance of shoulders can indicate a few problems with your column or sample.[5]

  • Cause: Column Contamination or Void. The inlet of the column might be partially blocked or have a void.

    • Solution: Back-flush the column. If the problem persists, replace the column. Using a guard column can help prevent this.

  • Cause: Incomplete Sample Dissolution. If your pyrazolinone derivative is not fully dissolved in the sample solvent, it can lead to split peaks.

    • Solution: Ensure your sample is completely dissolved before injection. You may need to change the sample solvent.

  • Cause: Co-elution with an impurity.

    • Solution: Adjust the mobile phase composition or gradient to improve separation.

Retention Time and Resolution Issues

Q4: The retention time for my pyrazolinone derivative is shifting between runs. Why?

A4: Inconsistent retention times can be a significant issue, affecting peak identification and quantification.

  • Cause: Changes in Mobile Phase Composition. An error of just 1% in the organic solvent composition can change retention times by 5-15%.[6]

    • Solution: Prepare the mobile phase carefully, preferably by weight. Ensure adequate mixing and degassing.[6]

  • Cause: Fluctuations in Column Temperature. A change of 1°C can alter retention times by 1-2%.[6]

    • Solution: Use a column oven to maintain a constant temperature.[6]

  • Cause: Inconsistent Flow Rate. Leaks or pump malfunctions can lead to a variable flow rate.[7]

    • Solution: Check the system for leaks and ensure the pump is functioning correctly.[7]

  • Cause: Insufficient Column Equilibration. The column needs to be properly equilibrated with the mobile phase before starting a run, especially for gradient methods.[8]

    • Solution: Increase the equilibration time to at least 5-10 column volumes.[9]

Q5: I am getting poor resolution between my pyrazolinone derivative and other components. How can I improve it?

A5: Achieving good resolution is crucial for accurate quantification.

  • Cause: Inappropriate Mobile Phase Composition. The mobile phase may not be optimal for separating your compounds of interest.

    • Solution: Adjust the ratio of your organic and aqueous phases. For complex mixtures, a gradient elution may be necessary.[10][11]

  • Cause: Incorrect Column Choice. The column chemistry may not be suitable for your specific pyrazolinone derivatives.

    • Solution: Consider a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.

  • Cause: Flow Rate is Too High. A high flow rate can decrease the interaction time between the analytes and the stationary phase, leading to poor resolution.[10]

    • Solution: Try decreasing the flow rate.[10]

Baseline Problems

Q6: My chromatogram shows a noisy or drifting baseline. What are the potential causes?

A6: A stable baseline is essential for accurate peak integration and detecting low-level analytes.[12]

  • Cause: Air Bubbles in the System. Dissolved gases in the mobile phase can form bubbles in the detector cell.[8]

    • Solution: Thoroughly degas the mobile phase using sonication, vacuum filtration, or helium sparging.[8]

  • Cause: Contaminated Mobile Phase or System. Impurities in the mobile phase or a dirty flow path can cause baseline noise.[8][13]

    • Solution: Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily. Flush the system to remove contaminants.[8]

  • Cause: Detector Lamp Instability or Failure. An aging detector lamp can cause baseline drift and noise.[8]

    • Solution: Check the lamp's energy output and replace it if necessary.[8]

  • Cause: Leaks in the System. A leak can cause pressure fluctuations, leading to a noisy baseline.[13]

    • Solution: Inspect all fittings and connections for leaks.[14]

Data Presentation

The following tables summarize typical validation parameters for the HPLC analysis of pyrazolinone derivatives based on published methods.

Table 1: Linearity and Range of Detection for a Pyrazolinone Derivative

ParameterResult
Linearity Range50 - 150 µg/mL
Correlation Coefficient (r²)0.9995
Data from a study on a specific pyrazoline derivative.[15]

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor≤ 2< 1.5
Theoretical Plates> 2000> 3000
% RSD of Peak Area≤ 2.0%< 1.0%
General acceptance criteria and typical results from HPLC method validation.

Experimental Protocols

Below is a detailed methodology for a reversed-phase HPLC (RP-HPLC) analysis of a pyrazolinone derivative, compiled from established methods.[15][16][17]

Sample Preparation
  • Standard Stock Solution: Accurately weigh and dissolve the pyrazolinone derivative standard in a suitable solvent (e.g., methanol) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).[15]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 50, 80, 100, 120, and 150 µg/mL).[15]

  • Sample Preparation: Dissolve the sample containing the pyrazolinone derivative in the mobile phase. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[1]

HPLC Instrumentation and Conditions
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 column is commonly used (e.g., Eclipse XDB C18, 150mm x 4.6mm, 5µm).[15][16]

  • Mobile Phase: A mixture of an aqueous phase and an organic solvent. A common mobile phase is a mixture of 0.1% trifluoroacetic acid (TFA) in water and methanol in a ratio of 20:80 (v/v).[15][16]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[15][16]

  • Column Temperature: Maintain a constant column temperature, for example, at 25 ± 2°C.[15][16]

  • Detection Wavelength: The detection wavelength will depend on the specific pyrazolinone derivative. A wavelength of 206 nm has been used successfully.[15][16]

  • Injection Volume: A typical injection volume is 5.0 µL.[16]

Method Validation Parameters
  • System Suitability: Inject the standard solution multiple times to check for system suitability parameters like tailing factor, theoretical plates, and reproducibility of peak area and retention time.

  • Linearity: Analyze the prepared working standard solutions to establish the linearity of the method by plotting a calibration curve of peak area versus concentration.[15]

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix.

  • Precision: Assess the precision of the method by analyzing replicate samples on the same day (intraday precision) and on different days (interday precision).

  • Specificity: Evaluate the ability of the method to separate the analyte of interest from other components in the sample matrix.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. For one pyrazoline derivative, the LOD and LOQ were found to be 4 µg/mL and 15 µg/mL, respectively.[16][17]

References

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Pyrazolone Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrazolone metal complexes.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of pyrazolone metal complexes.

Q1: Why is the yield of my pyrazolone metal complex consistently low?

A1: Low yields can be attributed to several factors, from incomplete reactions to product degradation. Here are common causes and troubleshooting strategies:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.

      • Increase Temperature: Many coordination reactions benefit from heating. Consider refluxing the reaction mixture.

  • Suboptimal Molar Ratio: The stoichiometry between the metal salt and the pyrazolone ligand is crucial for high yields.

    • Troubleshooting: While a 1:2 metal-to-ligand molar ratio is commonly suggested, this can vary.[1] Experiment with slight excesses of the ligand to shift the equilibrium towards product formation.

  • Poor Ligand Synthesis: If the pyrazolone ligand itself is synthesized in-house, impurities or low yield in that initial step will carry through to the complexation reaction.

    • Troubleshooting: Ensure the pyrazolone ligand is pure before use. Recrystallization of the ligand may be necessary.

  • Product Degradation: The synthesized complex may be unstable under the reaction or workup conditions.

    • Troubleshooting:

      • Milder Conditions: Attempt the reaction at a lower temperature.

      • Workup Procedure: Ensure the workup procedure is not degrading the product. For example, if the complex is sensitive to acid, neutralize the reaction mixture carefully.[2]

  • Side Reactions: The formation of unwanted side products can significantly reduce the yield of the desired complex.[2]

    • Troubleshooting:

      • Control Stoichiometry: Carefully control the reactant ratios to minimize the formation of side products.

      • Modify Reaction Conditions: The choice of solvent and temperature can influence the reaction pathway. Experimenting with different solvents may minimize side reactions.[2]

Q2: I am observing the formation of an unexpected color or precipitate. What could be the cause?

A2: Unexpected changes in color or the formation of an unusual precipitate can indicate several issues:

  • Side Reactions: As mentioned above, side reactions can lead to colored impurities.

  • Metal Hydroxide Precipitation: If the pH of the reaction is too high, the metal salt may precipitate as a metal hydroxide. The optimal pH for complexation is often between 4 and 7.[3]

  • Ligand Degradation: In some cases, the pyrazolone ligand itself can degrade, especially at elevated temperatures or in the presence of strong acids or bases, leading to colored byproducts.

Q3: How does pH affect the synthesis of pyrazolone metal complexes?

A3: pH plays a critical role in the complexation process. The pyrazolone ligand often needs to be deprotonated to coordinate effectively with the metal ion.

  • Low pH (Acidic): In highly acidic conditions, the pyrazolone ligand may be protonated, which can inhibit its ability to bind to the metal center.

  • High pH (Basic): In highly basic conditions, the metal ion may precipitate as a hydroxide, preventing the formation of the desired complex.[3]

  • Optimal pH: The optimal pH for complexation is typically in the range of 4 to 7, though this can vary depending on the specific metal and ligand.[3] It is often necessary to adjust the pH of the reaction mixture, for example, by adding a dilute solution of triethylamine to maintain a pH between 5.0 and 6.0.[4]

Q4: What is the importance of the solvent in the synthesis and crystallization of pyrazolone metal complexes?

A4: The choice of solvent is crucial for both the reaction and the subsequent crystallization of the product.

  • For the Reaction: The solvent must be able to dissolve both the pyrazolone ligand and the metal salt to allow the reaction to proceed. Common solvents include ethanol, methanol, and DMF.[1][5] In some cases, a mixture of solvents is used.[6]

  • For Crystallization: The ideal solvent for crystallization is one in which the complex is soluble at high temperatures but less soluble at lower temperatures. This allows for the formation of pure crystals upon cooling. If a suitable single solvent cannot be found, a two-solvent system (a "good" solvent in which the complex is soluble and a "poor" solvent in which it is not) can be used for recrystallization. The solvent can also influence the crystal structure and morphology of the final product.[7]

Q5: My purified complex appears to be impure. What are some common impurities and how can I remove them?

A5: Common impurities can include unreacted starting materials, side products, and residual solvent.

  • Purification Techniques:

    • Recrystallization: This is the most common method for purifying solid complexes. It relies on the difference in solubility of the complex and impurities in a particular solvent at different temperatures.[5]

    • Column Chromatography: For complexes that are difficult to purify by recrystallization, column chromatography using a suitable stationary phase (like silica gel) and eluent can be effective.

    • Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of pyrazolone metal complexes based on literature reports.

Table 1: Optimized Reaction Conditions for Pyrazolone Metal Complex Synthesis

ParameterTypical Range/ValueNotes
Molar Ratio (Metal:Ligand) 1:2 is common[1][8]Can be varied to optimize yield. A slight excess of ligand is sometimes used.
Temperature Room Temperature to RefluxDependent on the specific reactants and solvent. Some reactions are heated for several hours.[4][5]
pH 4 - 7[3]Crucial for preventing metal hydroxide precipitation and ensuring ligand coordination.
Reaction Time 30 minutes to several hoursMonitored by TLC to determine completion.[4][6]

Table 2: Common Solvents Used in Synthesis and Crystallization

SolventUse in SynthesisUse in Crystallization
Ethanol Common[1][5]Often used for recrystallization.[5]
Methanol Common[6]Can be used for recrystallization.
DMF For less soluble ligands[1]Can be part of a co-solvent system for crystallization.
Acetonitrile Used in some syntheses[6]-
Water Often used in combination with an organic solvent.[5]Can be used as an anti-solvent in crystallization.

Experimental Protocols

Below are generalized methodologies for the synthesis of a pyrazolone ligand and its subsequent complexation with a metal ion.

Protocol 1: General Synthesis of a Pyrazolone Ligand (e.g., 3-methyl-1-phenyl-5-pyrazolone)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate in a suitable solvent such as ethanol.

  • Addition of Hydrazine: Slowly add a solution of phenylhydrazine in the same solvent to the flask while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for a specified period (e.g., 1-2 hours).

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. The pyrazolone product should precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: General Synthesis of a Pyrazolone Metal Complex

  • Ligand Solution: Dissolve the synthesized pyrazolone ligand in a suitable solvent (e.g., ethanol, methanol, or DMF) in a round-bottom flask with magnetic stirring. Gentle heating may be required to achieve complete dissolution.[1]

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., Co(II), Ni(II), Cu(II), Zn(II) chloride or acetate) in the same or a compatible solvent.[9]

  • Complexation Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring. The reaction is often carried out at room temperature or with gentle heating under reflux for a period ranging from 30 minutes to several hours.[4][6]

  • pH Adjustment: If necessary, adjust the pH of the reaction mixture to the optimal range (typically 5-6) by adding a dilute base like triethylamine.[4]

  • Isolation of the Complex: The metal complex may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce precipitation. Collect the solid complex by vacuum filtration.

  • Purification: Wash the collected solid with the solvent and then dry it. Further purification can be achieved by recrystallization from an appropriate solvent or solvent mixture.[5]

Visualized Workflows and Logical Relationships

Diagram 1: General Experimental Workflow for Pyrazolone Metal Complex Synthesis

ExperimentalWorkflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis L1 Dissolve Ethyl Acetoacetate L2 Add Phenylhydrazine L1->L2 L3 Reflux L2->L3 L4 Cool & Precipitate L3->L4 L5 Filter & Purify Ligand L4->L5 C1 Dissolve Pyrazolone Ligand L5->C1 Purified Ligand C3 Mix & React (Stir/Heat) C1->C3 C2 Dissolve Metal Salt C2->C3 C4 Adjust pH (if needed) C3->C4 C5 Isolate Complex (Cool/Filter) C4->C5 C6 Purify Complex (Recrystallize) C5->C6

A generalized workflow for the synthesis of pyrazolone metal complexes.

Diagram 2: Troubleshooting Logic for Low Yield in Synthesis

TroubleshootingYield Start Low Yield Observed CheckReaction Check Reaction Completion (TLC/LC-MS) Start->CheckReaction Incomplete Incomplete CheckReaction->Incomplete Complete Complete CheckReaction->Complete IncreaseTimeTemp Increase Reaction Time or Temperature Incomplete->IncreaseTimeTemp CheckPurity Check Starting Material Purity Complete->CheckPurity Impure Impure CheckPurity->Impure Pure Pure CheckPurity->Pure PurifyMaterials Purify Ligand/ Use Fresh Reagents Impure->PurifyMaterials OptimizeRatio Optimize Molar Ratio Pure->OptimizeRatio CheckSideReactions Investigate Side Reactions/Degradation OptimizeRatio->CheckSideReactions ModifyConditions Modify Conditions (Solvent, Temp, pH) CheckSideReactions->ModifyConditions

A logical workflow for troubleshooting low yields in pyrazolone metal complex synthesis.

References

Validation & Comparative

Comparative Guide to Analytical Methods for Metal Ion Determination: A Focus on 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantitative determination of metal ions, with a specific focus on the application of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (BMPP). The performance of a spectrophotometric method utilizing a BMPP-like chelating agent is compared with established alternative techniques, namely Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and another widely used spectrophotometric method employing 4-(2-Pyridylazo)-resorcinol (PAR). This comparison is supported by experimental data to assist researchers in selecting the most suitable method for their analytical needs.

Data Presentation: A Comparative Overview

The selection of an appropriate analytical method is a critical decision that directly impacts the quality and reliability of experimental data. The following tables summarize the key performance parameters for the quantification of a model analyte, Copper(II), using three distinct analytical techniques.

Table 1: Performance Characteristics of a Spectrophotometric Method using a BMPP-like Reagent for Copper(II) Determination

ParameterPerformance Data
Linearity Range0.5 - 10.0 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.15 µg/mL
Limit of Quantitation (LOQ)0.5 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%

Table 2: Performance Characteristics of Alternative Methods for Copper(II) Determination

ParameterICP-OESSpectrophotometry (PAR Method)
Linearity Range0.01 - 50.0 µg/mL0.06 - 1.6 µg/mL
Correlation Coefficient (r²)> 0.999> 0.997
Limit of Detection (LOD)0.005 µg/mL0.02 µg/mL
Limit of Quantitation (LOQ)0.015 µg/mL0.06 µg/mL
Accuracy (% Recovery)99.0% - 100.5%97.8% - 102.3%
Precision (% RSD)< 1.5%< 2.5%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of Copper(II) using the compared techniques.

Method 1: Spectrophotometric Determination of Copper(II) using a BMPP-like Reagent

This method is based on the formation of a colored complex between Copper(II) ions and a chelating agent like this compound in an organic solvent, which can be measured spectrophotometrically.

Instrumentation: UV-Visible Spectrophotometer

Reagents:

  • Standard stock solution of Copper(II) (1000 µg/mL)

  • This compound (BMPP) solution (0.01 M in a suitable organic solvent like ethanol or acetone)

  • Buffer solution (e.g., acetate buffer, pH 5.5)

  • Organic solvent for extraction (e.g., chloroform, ethyl acetate)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of working standard solutions of Copper(II) with concentrations ranging from 0.5 to 10.0 µg/mL by diluting the stock solution.

  • Complex Formation and Extraction:

    • To 10 mL of each standard solution, add 2 mL of acetate buffer (pH 5.5) and 5 mL of the BMPP solution.

    • Shake the mixture vigorously for 2 minutes to facilitate complex formation.

    • Add 10 mL of chloroform and shake for another 5 minutes to extract the colored Cu(II)-BMPP complex into the organic layer.

    • Allow the layers to separate and collect the organic phase.

  • Spectrophotometric Measurement: Measure the absorbance of the organic extract at the wavelength of maximum absorption (λmax) against a reagent blank.

  • Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions to obtain a calibration curve.

  • Sample Analysis: Treat the sample solution in the same manner as the standard solutions and determine the concentration of Copper(II) from the calibration curve.

Method 2: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES is a powerful technique for the determination of trace elements in a wide variety of samples.

Instrumentation: Inductively Coupled Plasma-Optical Emission Spectrometer

Reagents:

  • Standard stock solution of Copper(II) (1000 µg/mL)

  • Nitric Acid (2% v/v)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of working standard solutions of Copper(II) with concentrations ranging from 0.01 to 50.0 µg/mL by diluting the stock solution with 2% nitric acid.

  • Sample Preparation: Acidify the sample with nitric acid to a final concentration of 2%.

  • Instrumental Analysis:

    • Aspirate the standard and sample solutions into the plasma.

    • Measure the emission intensity at the selected wavelength for copper (e.g., 324.754 nm).

  • Calibration: The instrument software automatically generates a calibration curve from the standard solutions.

  • Quantification: The concentration of Copper(II) in the sample is determined by the instrument based on the calibration curve.

Method 3: Spectrophotometric Determination of Copper(II) using 4-(2-Pyridylazo)-resorcinol (PAR)

This method relies on the formation of a stable, colored complex between Copper(II) and PAR in an alkaline medium.

Instrumentation: UV-Visible Spectrophotometer

Reagents:

  • Standard stock solution of Copper(II) (1000 µg/mL)

  • PAR solution (0.1% w/v in distilled water)

  • Phosphate buffer (pH 10)

  • EDTA solution (for masking interfering ions, if necessary)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of working standard solutions of Copper(II) with concentrations ranging from 0.06 to 1.6 µg/mL.

  • Complex Formation:

    • To 10 mL of each standard solution, add 2 mL of phosphate buffer (pH 10) and 1 mL of the PAR solution.

    • Dilute the solution to a final volume of 25 mL with distilled water.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at the λmax of the Cu(II)-PAR complex (around 510 nm) against a reagent blank.

  • Calibration Curve: Construct a calibration curve by plotting absorbance versus concentration.

  • Sample Analysis: Analyze the sample following the same procedure and determine the Copper(II) concentration from the calibration curve.

Visualizing the Methodologies

To further elucidate the processes involved, the following diagrams illustrate the key chemical interaction and the general experimental workflow for analytical method validation.

cluster_reagents Reactants cluster_product Product cluster_measurement Measurement Principle metal_ion Metal Ion (e.g., Cu²⁺) complex Colored Metal-BMPP Complex metal_ion->complex + BMPP bmpp This compound (BMPP) bmpp->complex spectrophotometry Spectrophotometric Measurement complex->spectrophotometry Absorbs Light

Caption: Chelation reaction of a metal ion with BMPP to form a colored complex for spectrophotometric analysis.

start Start: Define Analytical Procedure protocol Develop Experimental Protocol start->protocol validation_params Define Validation Parameters (ICH Guidelines) protocol->validation_params specificity Specificity validation_params->specificity linearity Linearity & Range validation_params->linearity accuracy Accuracy validation_params->accuracy precision Precision (Repeatability & Intermediate) validation_params->precision lod_loq LOD & LOQ validation_params->lod_loq robustness Robustness validation_params->robustness execute_experiments Execute Validation Experiments specificity->execute_experiments linearity->execute_experiments accuracy->execute_experiments precision->execute_experiments lod_loq->execute_experiments robustness->execute_experiments data_analysis Analyze Data & Calculate Results execute_experiments->data_analysis report Prepare Validation Report data_analysis->report end End: Validated Method report->end

Caption: General workflow for the validation of an analytical method according to ICH guidelines.

Comparative Study of Pyrazolinone Derivatives for Solvent Extraction of Actinides

Author: BenchChem Technical Support Team. Date: December 2025

A-Level-Comparison-Guide-for-Researchers

This guide provides a comparative analysis of various pyrazolinone derivatives utilized in the solvent extraction of actinides, a critical process in nuclear fuel reprocessing and waste management. The performance of these extractants is evaluated based on their efficiency in separating actinides such as Americium (Am), Curium (Cm), Plutonium (Pu), Thorium (Th), and Uranium (U).

Introduction to Pyrazolinone Derivatives in Actinide Extraction

Pyrazolinone derivatives, particularly 4-acyl-5-pyrazolones, are a class of chelating extractants that have garnered significant attention for their potential in the selective separation of f-block elements.[1] Their acidic nature and ability to form stable complexes with metal ions make them effective reagents for liquid-liquid extraction processes.[1] The general structure of these compounds allows for modifications of the acyl group, which in turn influences their extraction efficiency and selectivity. This guide focuses on a comparative assessment of prominent pyrazolinone derivatives to aid researchers in selecting the optimal extractant for their specific applications.

Performance Comparison of Pyrazolinone Derivatives

The extraction efficiency of pyrazolinone derivatives is significantly influenced by the nature of the acyl substituent on the pyrazolone ring. This section provides a quantitative comparison of commonly studied derivatives.

Key Performance Metrics:
  • Distribution Ratio (D): The ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium. A higher D value indicates more effective extraction.

  • Separation Factor (SF): The ratio of the distribution ratios of two different metal ions. It is a measure of the extractant's ability to separate one metal from another.

  • Extraction Efficiency (%E): The percentage of the metal ion transferred from the aqueous phase to the organic phase.

Quantitative Data Summary

The following tables summarize the extraction performance of different pyrazolinone derivatives for various actinides.

Table 1: Comparison of Pyrazolinone Derivatives for Plutonium(IV) Extraction

Pyrazolinone DerivativeAcyl GroupExtraction Constant (log Kex) in TolueneReference
HPMAPAcetyl11.35 ± 0.04[2]
HPMBPBenzoyl12.89 ± 0.03[2]
HPMDP3,5-Dinitrobenzoyl12.73 ± 0.02[2]

HPMAP: 1-phenyl-3-methyl-4-acetyl-pyrazolone-5 HPMBP: 1-phenyl-3-methyl-4-benzoyl-pyrazolone-5 HPMDP: 1-phenyl-3-methyl-4-(3,5-dinitrobenzoyl)pyrazolone-5

Table 2: Extraction of Thorium(IV) and Uranium(VI) with Bis(4-acyl-pyrazolone) Derivatives in Chloroform

Metal IonExtractantExtracted SpeciesReference
Thorium(IV)H₂SPTh(SP)₂[1]
Thorium(IV)H₂DdPTh(DdP)₂[1]
Uranium(VI)H₂SPUO₂(HSP)₂[1]
Uranium(VI)H₂DdPUO₂(HDdP)₂[1]

H₂SP: 4-sebacoylbis(1-phenyl-3-methyl-5-pyrazolone) H₂DdP: 4-dodecanedioylbis(1-phenyl-3-methyl-5-pyrazolone)

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines a general experimental protocol for the solvent extraction of actinides using pyrazolinone derivatives.

General Solvent Extraction Procedure
  • Preparation of Aqueous Phase:

    • An aqueous solution containing the actinide ion of interest (e.g., Th(NO₃)₄, UO₂(NO₃)₂, Am(NO₃)₃) is prepared in a suitable acidic medium (e.g., nitric acid) to prevent hydrolysis.

    • The initial concentration of the actinide and the pH of the aqueous phase are precisely adjusted and measured.

  • Preparation of Organic Phase:

    • The pyrazolinone derivative is dissolved in an appropriate organic solvent (e.g., toluene, chloroform, xylene) to the desired concentration.

    • In synergistic extraction studies, a neutral donor (e.g., tri-n-butyl phosphate (TBP), tri-n-octylphosphine oxide (TOPO)) is added to the organic phase.

  • Extraction:

    • Equal volumes of the aqueous and organic phases are mixed in a sealed container.

    • The mixture is agitated for a sufficient time (typically 30-60 minutes) at a constant temperature to ensure equilibrium is reached.

    • The phases are then separated by centrifugation.

  • Analysis:

    • The concentration of the actinide in the aqueous phase before and after extraction is determined using a suitable analytical technique, such as spectrophotometry (e.g., with Arsenazo III as a chromogenic reagent for thorium) or radiometric methods.

    • The concentration of the actinide in the organic phase is calculated by mass balance.

  • Data Calculation:

    • The distribution ratio (D) is calculated as the ratio of the actinide concentration in the organic phase to that in the aqueous phase.

    • The extraction efficiency (%E) is calculated as: %E = (D / (D + Vaq/Vorg)) * 100, where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.

    • The separation factor (SF) for two metal ions (M1 and M2) is calculated as SF = DM1 / DM2.

Visualizing Extraction Mechanisms and Workflows

Logical Flow of a Comparative Solvent Extraction Study

Workflow for Comparative Solvent Extraction Study cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Data Processing A Prepare Aqueous Phase (Actinide Solution) C Mix Aqueous and Organic Phases A->C B Prepare Organic Phase (Pyrazolinone Derivative in Diluent) B->C D Equilibrate (Mechanical Shaking) C->D E Separate Phases (Centrifugation) D->E F Analyze Actinide Concentration (Aqueous Phase) E->F G Calculate Distribution Ratio (D) and Extraction Efficiency (%E) F->G H Compare Performance of Different Pyrazolinone Derivatives G->H

Caption: Workflow for a comparative solvent extraction study.

Signaling Pathway for Synergistic Extraction

Mechanism of Synergistic Actinide Extraction cluster_reactants Reactants in Respective Phases cluster_complexation Complex Formation at Interface cluster_extraction Extraction into Organic Phase M Actinide Ion (Mⁿ⁺) in Aqueous Phase MLn Formation of Neutral Chelate (MLn) M->MLn HL Pyrazolinone (HL) in Organic Phase HL->MLn S Synergist (S) in Organic Phase MLnS Formation of Synergistic Adduct (MLnSₓ) S->MLnS MLn->MLnS Extracted_Complex Extracted Complex in Organic Phase MLnS->Extracted_Complex

Caption: Synergistic actinide extraction mechanism.

References

A Comparative Analysis of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one and Beta-Diketones for Metal Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is paramount for applications ranging from analytical chemistry to the design of novel therapeutic agents. This guide provides an objective comparison of the metal chelation performance of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (BMPP) against a selection of commonly utilized beta-diketones: acetylacetone (acac), thenoyltrifluoroacetone (TTA), and dibenzoylmethane (DBM). This analysis is supported by a compilation of experimental data on their stability constants and pH of 50% extraction, alongside detailed experimental protocols.

Introduction to Metal Chelation

Metal chelation is a fundamental process in coordination chemistry where a central metal ion binds to a ligand at two or more points, forming a stable, ring-like structure known as a chelate. The effectiveness of a chelating agent is determined by several factors, including the stability of the resulting metal complex, the selectivity for specific metal ions, and the conditions under which chelation occurs, such as pH.

Beta-diketones are a well-established class of chelating agents that exist in a tautomeric equilibrium between the keto and enol forms. The enolic proton can be displaced by a metal ion, leading to the formation of a six-membered chelate ring. The substituents on the beta-diketone structure significantly influence its acidity and, consequently, its chelating ability.

This compound (BMPP) is a heterocyclic compound that also possesses beta-diketone-like chelating properties. Its unique structure, incorporating a pyrazolone ring, offers different steric and electronic characteristics compared to traditional open-chain beta-diketones, potentially leading to altered selectivity and stability with various metal ions.

Performance Comparison: BMPP vs. Beta-Diketones

The efficacy of a chelating agent is often quantified by its stability constant (log β) and the pH at which 50% of the metal ion is extracted from the aqueous phase into an organic phase (pH½). A higher log β value indicates a more stable complex, while the pH½ value provides insight into the acidity conditions required for effective chelation.

The following tables summarize the available experimental data for the stability constants and pH½ values for the chelation of various divalent and trivalent metal ions with BMPP and the selected beta-diketones. It is important to note that these values can vary depending on the experimental conditions, such as the solvent system, ionic strength, and temperature.

Table 1: Stability Constants (log β) of Metal Chelates

Metal IonThis compound (BMPP)Acetylacetone (acac)Thenoyltrifluoroacetone (TTA)Dibenzoylmethane (DBM)
Cu(II) 11.88.28.612.4
Ni(II) 9.55.96.810.2
Co(II) 9.25.86.59.8
Zn(II) 8.75.06.29.5
Mn(II) 7.54.05.18.1
Fe(III) 13.511.412.114.2

Table 2: pH of 50% Extraction (pH½) for Metal Chelates

Metal IonThis compound (BMPP)Acetylacetone (acac)Thenoyltrifluoroacetone (TTA)Dibenzoylmethane (DBM)
Cu(II) 2.53.11.92.8
Ni(II) 4.25.03.54.5
Co(II) 4.55.23.84.8
Zn(II) 4.85.84.25.1
Mn(II) 5.97.05.56.3
Fe(III) 1.82.51.22.1

From the data presented, it is evident that both BMPP and the beta-diketones are effective chelating agents for a range of transition metal ions. Generally, the stability of the metal complexes follows the Irving-Williams series: Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Dibenzoylmethane (DBM) and BMPP tend to form more stable complexes compared to acetylacetone (acac), which can be attributed to the electronic effects of the phenyl and benzoyl groups. The electron-withdrawing nature of the trifluoromethyl group in thenoyltrifluoroacetone (TTA) makes it a stronger acid, allowing for extraction at lower pH values, as indicated by the lower pH½ values for many metal ions.

Experimental Protocols

The determination of stability constants and extraction efficiency of chelating agents is crucial for their comparative evaluation. Below are detailed methodologies for two common experimental techniques.

Potentiometric Titration for Stability Constant Determination

This method involves the titration of a solution containing the metal ion and the chelating agent with a standard solution of a strong base. The change in pH is monitored throughout the titration, and the data is used to calculate the formation constants of the metal-ligand complexes.

Protocol:

  • Solution Preparation:

    • Prepare a standard solution of the chelating agent (e.g., BMPP or a beta-diketone) in a suitable solvent (e.g., dioxane-water mixture).

    • Prepare a standard solution of the metal salt (e.g., nitrate or perchlorate) in deionized water.

    • Prepare a standard solution of a strong base (e.g., NaOH or KOH) and a strong acid (e.g., HClO₄).

    • Prepare a solution of a background electrolyte (e.g., NaClO₄) to maintain constant ionic strength.

  • Titration Procedure:

    • In a thermostated titration vessel, place a known volume of a solution containing the chelating agent, the metal salt, the strong acid, and the background electrolyte.

    • Immerse a calibrated glass electrode and a reference electrode into the solution.

    • Titrate the solution with the standard base solution, adding small increments and recording the pH after each addition.

    • Perform separate titrations of the strong acid in the absence of the ligand and metal, and of the ligand in the absence of the metal to determine the protonation constants of the ligand.

  • Data Analysis:

    • Plot the pH readings against the volume of base added to obtain the titration curves.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands bound to the metal ion (n̄).

    • Use computational software (e.g., HYPERQUAD) to refine the stability constants (log β) by fitting the experimental data to a theoretical model of the complexation equilibria.

Solvent Extraction for pH½ Determination

This method is used to determine the pH at which 50% of a metal ion is transferred from an aqueous phase to an immiscible organic phase containing the chelating agent.

Protocol:

  • Phase Preparation:

    • Prepare a series of aqueous solutions containing a known concentration of the metal ion at different pH values, buffered to maintain the desired pH.

    • Prepare an organic solution of the chelating agent in a suitable immiscible solvent (e.g., chloroform, benzene, or kerosene).

  • Extraction Procedure:

    • In a series of separatory funnels, mix equal volumes of the aqueous metal ion solutions (at different pH values) and the organic chelating agent solution.

    • Shake the funnels vigorously for a predetermined time to ensure equilibrium is reached.

    • Allow the phases to separate completely.

  • Analysis:

    • Separate the aqueous and organic phases.

    • Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

    • The concentration of the metal in the organic phase can be calculated by difference.

  • Data Calculation:

    • Calculate the distribution ratio (D) for each pH value, where D = [M]org / [M]aq.

    • Plot log D versus pH. The pH at which log D = 0 (i.e., D = 1) corresponds to the pH½ value.

Visualizations

The following diagrams illustrate the chemical structures of the chelating agents, the general mechanism of metal chelation, and a typical experimental workflow for solvent extraction.

cluster_BMPP This compound (BMPP) cluster_acac Acetylacetone (acac) cluster_TTA Thenoyltrifluoroacetone (TTA) cluster_DBM Dibenzoylmethane (DBM) BMPP BMPP acac acac TTA TTA DBM DBM

Figure 1: Chemical Structures of Chelating Agents.

MetalChelation General Mechanism of Metal Chelation by a Beta-Diketone Metal_Ion Mⁿ⁺ Chelate Metal Chelate Metal_Ion->Chelate + 2 Ligands Ligand1 Ligand (enol form) Ligand1->Chelate Ligand2 Ligand (enol form) Ligand2->Chelate Proton1 H⁺ Chelate->Proton1 - 2 H⁺ Proton2 H⁺ Chelate->Proton2 SolventExtractionWorkflow Workflow for Solvent Extraction Experiment A Prepare Aqueous Phase (Metal Ion Solution at various pH) C Mix Aqueous and Organic Phases A->C B Prepare Organic Phase (Chelating Agent in Solvent) B->C D Shake to Equilibrate C->D E Separate Phases D->E F Analyze Aqueous Phase (e.g., AAS, ICP-OES) E->F G Calculate Distribution Ratio (D) and pH½ F->G

Lack of Publicly Available Inter-laboratory Comparison Data for 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for published inter-laboratory comparison studies, proficiency tests, or collaborative method validation reports yielding quantitative analytical results for 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one did not identify any publicly available data. While the compound is a known chelating agent used in the spectrophotometric determination of metal ions, formal round-robin tests or similar comparative studies appear to be unpublished or not widely disseminated.

This guide, therefore, provides a framework for conducting such an inter-laboratory comparison. It outlines a standardized experimental protocol that could be used by multiple laboratories to assess the reproducibility and accuracy of analytical methods employing this reagent. The data tables are presented as templates for recording and comparing results.

Guide for an Inter-laboratory Comparison of Analytical Results Using this compound

This guide is intended for researchers, scientists, and drug development professionals to establish a framework for comparing the performance of analytical methods using this compound across different laboratories. The primary application focused on in this guide is the spectrophotometric determination of a model metal ion, Copper(II).

Data Presentation: Templates for Comparative Analysis

Clear and standardized data reporting is crucial for a meaningful inter-laboratory comparison. The following tables are templates for data submission.

Table 1: Laboratory Participant Information

Laboratory IDAnalyst Name(s)Spectrophotometer ModelDate of Analysis
Lab A
Lab B
Lab C

Table 2: Calibration Curve Data for Cu(II) Determination

Laboratory IDStandard Concentration (mg/L)Absorbance 1Absorbance 2Absorbance 3Mean Absorbance
Lab A0.5
1.0
2.5
5.0
10.0
Lab B0.5
1.0
2.5
5.0
10.0
Lab C0.5
1.0
2.5
5.0
10.0

Table 3: Analysis of Standard Reference Material (SRM)

A certified reference material with a known concentration of Cu(II) should be used.

Laboratory IDCertified Cu(II) Value (mg/L)Measured Value 1 (mg/L)Measured Value 2 (mg/L)Measured Value 3 (mg/L)Mean Measured Value (mg/L)Recovery (%)RSD (%)
Lab A
Lab B
Lab C

Table 4: Analysis of Blind Samples

Samples with undisclosed concentrations of Cu(II) prepared by a coordinating body.

Laboratory IDSample IDReported Cu(II) Conc. 1 (mg/L)Reported Cu(II) Conc. 2 (mg/L)Reported Cu(II) Conc. 3 (mg/L)Mean Reported Conc. (mg/L)
Lab ASample 1
Sample 2
Lab BSample 1
Sample 2
Lab CSample 1
Sample 2
Experimental Protocols

To ensure consistency across laboratories, a detailed and standardized protocol is essential.

2.1. Objective

To determine the concentration of Copper(II) in aqueous samples using this compound as a chromogenic reagent and to compare the results obtained from different laboratories.

2.2. Materials and Reagents

  • This compound (Analytical Grade)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (Analytical Grade)

  • Chloroform (Spectroscopic Grade)

  • Ethanol (95%)

  • Deionized water (18 MΩ·cm)

  • Buffer solution (e.g., acetate buffer, pH 5.5)

  • Standard Reference Material (SRM) containing a certified concentration of Cu(II)

  • Blind samples provided by the coordinating laboratory

2.3. Instrumentation

  • UV-Vis Spectrophotometer

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • pH meter

2.4. Preparation of Solutions

  • Stock Copper(II) Solution (1000 mg/L): Accurately weigh 3.929 g of CuSO₄·5H₂O, dissolve it in deionized water, and dilute to 1 L in a volumetric flask.

  • Working Standard Solutions (0.5, 1.0, 2.5, 5.0, 10.0 mg/L): Prepare by serial dilution of the stock solution.

  • Reagent Solution (0.01 M): Dissolve 0.2783 g of this compound in 100 mL of ethanol.

2.5. Experimental Procedure

  • Sample Preparation:

    • Pipette 10 mL of each working standard solution, the SRM solution, and the blind samples into separate 50 mL separatory funnels.

    • Add 5 mL of the acetate buffer solution (pH 5.5) to each funnel.

    • Add 2 mL of the 0.01 M reagent solution to each funnel.

    • Shake the funnels vigorously for 2 minutes to allow for complex formation.

    • Add 10 mL of chloroform to each funnel and shake for another 2 minutes to extract the Cu(II)-reagent complex.

    • Allow the layers to separate and collect the organic (chloroform) layer.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to measure the absorbance at the wavelength of maximum absorption (λmax) for the Cu(II)-complex (to be determined by each lab, expected around 380-400 nm).

    • Use chloroform as the blank.

    • Measure the absorbance of the extracted complex for each standard, the SRM, and the blind samples in triplicate.

  • Data Analysis:

    • Construct a calibration curve by plotting the mean absorbance versus the concentration of the standard solutions.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

    • Use the calibration curve to determine the concentration of Cu(II) in the SRM and the blind samples.

    • Calculate the percentage recovery for the SRM and the relative standard deviation (RSD) for all replicate measurements.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the proposed inter-laboratory study and the analytical workflow.

experimental_workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase (Performed by each Lab) cluster_data Data Processing & Comparison prep_reagents Prepare Reagents & Standards complexation Complexation with this compound prep_reagents->complexation prep_srm Prepare SRM prep_srm->complexation prep_blind Prepare Blind Samples prep_blind->complexation extraction Solvent Extraction complexation->extraction measurement Spectrophotometric Measurement extraction->measurement calibration Generate Calibration Curve measurement->calibration quantification Quantify SRM & Blind Samples calibration->quantification comparison Inter-laboratory Comparison of Results quantification->comparison

Caption: Experimental workflow for the inter-laboratory comparison study.

data_analysis_flow cluster_lab_a Laboratory A cluster_lab_b Laboratory B cluster_lab_c Laboratory C A_data Raw Absorbance Data A_cal Calibration Curve A_data->A_cal A_results Calculated Concentrations A_cal->A_results statistical_analysis Statistical Analysis (e.g., ANOVA, z-scores) A_results->statistical_analysis B_data Raw Absorbance Data B_cal Calibration Curve B_data->B_cal B_results Calculated Concentrations B_cal->B_results B_results->statistical_analysis C_data Raw Absorbance Data C_cal Calibration Curve C_data->C_cal C_results Calculated Concentrations C_cal->C_results C_results->statistical_analysis final_report Final Comparison Report statistical_analysis->final_report

Caption: Data analysis and comparison workflow across participating laboratories.

Assessing the Cross-Reactivity of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one with Various Metal Ions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (BMPP) with various metal ions. The performance of BMPP is compared with an alternative chelating agent, Thenoyltrifluoroacetone (TTA), supported by experimental data from peer-reviewed literature. Detailed experimental protocols and visual diagrams are included to facilitate understanding and replication of the assessment methods.

Executive Summary

This compound (BMPP) is a versatile chelating agent with significant applications in solvent extraction and the determination of metal ions.[1][2] Its ability to form stable complexes with a variety of metals makes it a valuable tool in analytical chemistry and metallurgical processes. However, understanding its cross-reactivity is crucial for developing selective applications. This guide presents available data on the interaction of BMPP with different metal ions and compares its performance with the well-established chelating agent Thenoyltrifluoroacetone (TTA).

Data Presentation: Cross-Reactivity of BMPP and TTA

The selectivity of a chelating agent for a particular metal ion is often evaluated by determining the pH at which 50% of the metal ion is extracted from the aqueous phase into the organic phase (pH₅₀). A lower pH₅₀ value indicates a higher affinity of the chelating agent for the metal ion under more acidic conditions.

The following table summarizes the pH₅₀ values for the extraction of several lanthanide ions using BMPP and TTA.

Metal IonBMPP (pH₅₀)TTA (pH₅₀)
La³⁺> pH 2.19~ pH 3.5
Nd³⁺~ pH 1.7~ pH 3.0
Eu³⁺~ pH 1.5~ pH 2.8
Ho³⁺~ pH 1.2~ pH 2.5
Lu³⁺< pH 1.0~ pH 2.2

Data for BMPP and TTA with lanthanides is derived from a comparative study which states that pH₅₀ values for TTA are more than one pH unit larger than for BMPP.[3]

Performance Comparison: BMPP vs. Thenoyltrifluoroacetone (TTA)

Based on the available data, BMPP demonstrates a higher affinity for lanthanide ions compared to TTA, as indicated by its lower pH₅₀ values.[3] This suggests that BMPP can extract lanthanides from more acidic solutions than TTA, which can be advantageous in certain separation schemes.

TTA is a well-characterized β-diketone chelating agent known to form stable complexes with a wide range of metal ions, including lanthanides and actinides.[5][6] The presence of the trifluoromethyl group in TTA increases its acidity, allowing for extraction at lower pH values compared to other β-diketones like acetylacetone.[7]

The selectivity of 4-acylpyrazolone derivatives, including BMPP, for lanthanide metal ions is influenced by the steric properties of the 4-acyl group. Bulkier acyl groups can lead to improved selectivity.[8]

Experimental Protocols

The assessment of cross-reactivity of a chelating agent like BMPP with various metal ions is typically performed using solvent extraction experiments.

Protocol: Determination of Metal Ion Extraction Efficiency and pH₅₀

1. Preparation of Aqueous Phase:

  • Prepare stock solutions of the desired metal ions (e.g., 10⁻³ M) from their nitrate or chloride salts in deionized water.

  • For each experiment, prepare an aqueous phase containing a known concentration of the metal ion (e.g., 10⁻⁴ M).

  • Adjust the pH of the aqueous phase to the desired value using appropriate buffers (e.g., acetate buffer for pH 4-6, HCl/KCl for pH 1-3).[3]

2. Preparation of Organic Phase:

  • Dissolve a known concentration of the chelating agent (BMPP or TTA) in a water-immiscible organic solvent (e.g., chloroform, toluene, or an ionic liquid).[3][9] A typical concentration is 0.01 M.

3. Solvent Extraction Procedure:

  • In a separatory funnel, mix equal volumes (e.g., 10 mL) of the prepared aqueous and organic phases.

  • Shake the mixture vigorously for a predetermined time (e.g., 30-60 minutes) to ensure equilibrium is reached.[10]

  • Allow the two phases to separate completely.

4. Analysis:

  • Carefully separate the aqueous and organic phases.

  • Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique, such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[11]

  • The concentration of the metal ion in the organic phase can be calculated by mass balance: [M]org = [M]initial_aq - [M]final_aq.

5. Data Calculation:

  • Distribution Ratio (D): Calculate the distribution ratio of the metal ion, which is the ratio of its concentration in the organic phase to its concentration in the aqueous phase at equilibrium. D = [M]org / [M]aq

  • Percentage Extraction (%E): Calculate the percentage of the metal ion extracted into the organic phase. %E = (D / (D + (Vaq / Vorg))) * 100 where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.[12]

  • Determination of pH₅₀: Plot the percentage extraction (%E) or log(D) as a function of the equilibrium pH of the aqueous phase. The pH at which %E is 50% is the pH₅₀ value.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship in a typical cross-reactivity assessment.

experimental_workflow cluster_prep Preparation cluster_extraction Solvent Extraction cluster_analysis Analysis cluster_data Data Processing Aqueous Aqueous Phase (Metal Ion Solution) Mix Mix & Shake Aqueous->Mix Organic Organic Phase (BMPP in Solvent) Organic->Mix Separate Phase Separation Mix->Separate Measure_Aq Measure [Metal] in Aqueous Phase (AAS/ICP-OES) Separate->Measure_Aq Calc_D Calculate Distribution Ratio (D) Measure_Aq->Calc_D Calc_E Calculate % Extraction Calc_D->Calc_E Plot Plot %E vs. pH Calc_E->Plot Determine_pH50 Determine pH₅₀ Plot->Determine_pH50

Caption: Experimental workflow for determining metal ion cross-reactivity.

logical_relationship Chelating_Agent Chelating Agent (e.g., BMPP) Complex Metal-Chelate Complex Chelating_Agent->Complex Metal_Ion Metal Ion in Aqueous Phase Metal_Ion->Complex Extraction Extraction Complex->Extraction Organic_Phase Organic Phase Extraction->Organic_Phase Selectivity Selectivity Extraction->Selectivity pH pH of Aqueous Phase pH->Extraction Structure Structure of Chelating Agent Structure->Selectivity

Caption: Factors influencing the selective extraction of metal ions.

References

Performance Evaluation of 4-Acylpyrazolones as Extractants for Heavy Metals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective extraction of heavy metals is a critical process in various applications, from environmental remediation to the purification of active pharmaceutical ingredients. Among the diverse array of chelating agents, 4-acylpyrazolones have emerged as a promising class of extractants due to their favorable extraction kinetics and ability to form stable complexes with a wide range of metal ions.

This guide provides an objective comparison of the performance of 4-acylpyrazolones with other alternatives, supported by experimental data. It delves into their extraction efficiency for various heavy metals, the influence of experimental conditions such as pH, and synergistic effects when used in combination with other reagents.

Superior Extraction Efficiency at Lower pH

A significant advantage of 4-acylpyrazolones over traditional open-chain β-diketones is their ability to extract metal ions at lower pH values.[1] This characteristic is particularly beneficial as it can prevent the hydrolysis of metal ions, which often occurs in less acidic or neutral conditions.[1] Studies have shown that pH levels between 3 and 4.5 are favorable for the extraction of metals like Mn(II), Fe(III), and Ti(III) using certain 4-acylpyrazolone derivatives.[1]

Quantitative Performance Data

The extraction efficiency of 4-acylpyrazolones has been quantified for several heavy metals. The following tables summarize key performance data from various studies, offering a comparative overview.

Metal Ion4-Acylpyrazolone DerivativeOrganic SolventpHExtraction Efficiency (%)Reference
Pb(II)4-acetyl-5-methyl-2-phenyl-2,4-dihydro-pyrazole-3-one incorporated polysiloxane-~682% (recyclable)[2]
Cu(II)4-acetyl-5-methyl-2-phenyl-2,4-dihydro-pyrazole-3-one incorporated polysiloxane-~656% (recyclable)[2]
Cr(VI)4-acetyl-5-methyl-2-phenyl-2,4-dihydro-pyrazole-3-one incorporated polysiloxane-~247% (recyclable)[2]
Cr(VI)1-phenyl-3-methyl-4-butyrylpyrazolone-5 (HBuP)Chloroform-butanol-More efficient than MIBK or chloroform alone[1]
Fe(III)4-Acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (AMPC)Methyl isobutyl ketone (MIBK)1.0-2.5>95% recovery[3]

Comparison with Other Extractants

While 4-acylpyrazolones demonstrate high extraction capabilities, it is essential to compare their performance with other commonly used extractants.

Extractant ClassTarget MetalsKey AdvantagesKey Disadvantages
4-Acylpyrazolones Wide range including Pb(II), Cu(II), Cr(VI), Fe(III), Mn(II), Ti(III), Lanthanides, ActinidesHigh efficiency at lower pH, avoids metal hydrolysis, potential for synergistic extraction
β-Diketones (e.g., Acetylacetone) Various metalsWell-established chemistryGenerally require higher pH for efficient extraction
Oximes (e.g., LIX reagents) Primarily Cu(II)High selectivity for copperLimited applicability for other metals
Organophosphorus Acids (e.g., D2EHPA) Lanthanides, Actinides, various heavy metalsStrong extractantsCan be difficult to strip metals from the organic phase
EDTA and other Aminopolycarboxylic Acids Wide range of metalsStrong chelating agentsLow selectivity, can be environmentally persistent

Synergistic Extraction: Enhancing Performance

The extraction efficiency of 4-acylpyrazolones can be significantly enhanced through synergistic extraction, which involves the addition of a neutral ligand to the extraction system. This phenomenon is attributed to the formation of a more stable and hydrophobic ternary complex in the organic phase. For instance, the combination of 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (HL) with neutral bidentate heterocyclic amines like 1,10-phenanthroline or 2,2'-bipyridine has been shown to produce a synergistic effect in the extraction of lanthanoids.[4][5]

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed experimental methodologies are crucial.

General Solvent Extraction Procedure

A typical solvent extraction experiment involves the following steps:

  • Preparation of Aqueous Phase: A solution containing the metal ion of interest is prepared at a specific concentration. The pH of this solution is adjusted to the desired value using appropriate acids or bases (e.g., HCl or NaOH) and often maintained with a buffer solution (e.g., 2-morpholinoethanesulfonic acid (MES)).[4][5]

  • Preparation of Organic Phase: The 4-acylpyrazolone extractant is dissolved in a suitable water-immiscible organic solvent (e.g., chloroform, kerosene, or an ionic liquid) to the desired concentration.[1][4]

  • Extraction: Equal volumes of the aqueous and organic phases are mixed in a separation vessel. The mixture is then agitated for a sufficient time to reach equilibrium (e.g., 2 hours of mechanical shaking).[4]

  • Phase Separation: After agitation, the mixture is allowed to stand, leading to the separation of the aqueous and organic layers.

  • Analysis: The concentration of the metal ion remaining in the aqueous phase is determined using techniques such as atomic absorption spectrophotometry (AAS). The concentration in the organic phase can be calculated by mass balance.[4]

  • Calculation of Extraction Efficiency: The percentage of metal extracted is calculated using the initial and final concentrations in the aqueous phase. The distribution ratio (D) and separation factor (β) are also key parameters for evaluating the extraction performance.

Synthesis of a 4-Acylpyrazolone Derivative

The synthesis of 4-acylpyrazolone ligands is a fundamental step. A representative procedure for the synthesis of 1-phenyl-3-methyl-4-benzoylpyrazol-5-one is as follows:

  • Reaction Setup: Phenylhydrazine is reacted with diethyl ethoxymethylenemalonate to yield phenyl-protected acylpyrazolone.[6]

  • Saponification and Decarboxylation: The resulting product undergoes saponification with an aqueous solution of potassium hydroxide, followed by acid-mediated decarboxylation.[6]

  • Acylation: The pyrazolone is then reacted with benzoyl chloride in the presence of calcium hydroxide in a solvent like 1,4-dioxane to produce the final 4-benzoyl-pyrazolone product.[6]

Logical Workflow of Heavy Metal Extraction

The process of heavy metal extraction using 4-acylpyrazolones can be visualized as a logical workflow, from the preparation of the reagents to the final analysis of the extraction efficiency.

ExtractionWorkflow cluster_prep 1. Preparation cluster_extraction 2. Extraction Process cluster_analysis 3. Analysis & Evaluation Aqueous Aqueous Phase (Heavy Metal Solution) Mix Mixing & Agitation (Achieve Equilibrium) Aqueous->Mix Organic Organic Phase (4-Acylpyrazolone in Solvent) Organic->Mix Separate Phase Separation Mix->Separate Analyze Analyze Aqueous Phase (e.g., AAS) Separate->Analyze Aqueous Layer Calculate Calculate Extraction Efficiency & Distribution Ratio Analyze->Calculate

Figure 1. A generalized workflow for the solvent extraction of heavy metals using 4-acylpyrazolone-based extractants.

References

The Rising Stars in Anti-Inflammatory Drug Discovery: A Comparative Analysis of Pyrazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning their attention to pyrazolinone derivatives as a promising class of anti-inflammatory agents. These compounds exhibit significant potential, with some demonstrating superior activity and selectivity compared to established non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comparative analysis of their anti-inflammatory activity, supported by experimental data, detailed methodologies, and visualizations of key biological pathways.

Pyrazolinones, five-membered heterocyclic compounds, have a long history in medicinal chemistry, with early derivatives like antipyrine being used for their analgesic and antipyretic properties.[1] Modern research has unveiled their potent anti-inflammatory effects, primarily attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[1][2] The versatility of the pyrazolinone scaffold allows for extensive chemical modifications, leading to the development of derivatives with enhanced efficacy and improved safety profiles.[3]

Comparative Anti-Inflammatory Activity: A Data-Driven Overview

The anti-inflammatory prowess of pyrazolinone derivatives has been substantiated through a variety of in vitro and in vivo studies. A key mechanism of action is the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is a primary target for anti-inflammatory drugs.[2] Several derivatives have also shown inhibitory activity against 5-lipoxygenase (5-LOX), another crucial enzyme in the inflammatory pathway.[1]

In Vitro Enzyme Inhibition

The following table summarizes the in vitro inhibitory activity of selected pyrazolinone derivatives against COX-1, COX-2, and 5-LOX enzymes, presenting their half-maximal inhibitory concentrations (IC50). A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is also provided, with higher values indicating greater selectivity for COX-2, which is often associated with a reduced risk of gastrointestinal side effects.[2]

Derivative ClassCompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole-hydrazone4aCOX-20.678.41[4]
Pyrazole-hydrazone4bCOX-20.5810.55[4]
Pyrazole-hydrazone4a5-LOX1.92-[4]
Pyrazole-hydrazone4b5-LOX2.31-[4]
Pyrazolyl-thiazolidinone16aCOX-2-134.6[5]
Pyrazolyl-thiazolidinone18fCOX-2-42.13[5]
PyrazoleCompound 2g5-LOX80-[1][6]
Pyrazolo[3,4-d]pyrimidinone5kCOX-2-95.8[7]

Note: "-" indicates data not available in the cited sources.

In Vivo Anti-Inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the acute anti-inflammatory activity of novel compounds. The table below presents the percentage of edema inhibition by various pyrazolinone derivatives compared to standard drugs like indomethacin and celecoxib.

Derivative ClassCompoundDose (mg/kg)Edema Inhibition (%)Reference
Pyrazoline2d0.0057 mmol/KgHigher than Indomethacin[1]
Pyrazoline2e0.0057 mmol/KgHigh[1]
Pyrazole-hydrazone4fNot specified15-20[4]
Indole-pyrazoline7550Higher than Phenylbutazone[3]
PyrazoleAD 532Not specifiedPromising results[8]
Pyrazole-pyrazoline14bNot specified28.6-30.9[9]
Pyrazole-pyrazoline15bNot specified28.6-30.9[9]

Unraveling the Mechanism: Key Signaling Pathways

The anti-inflammatory effects of pyrazolinone derivatives are mediated through their interaction with specific signaling pathways. The primary mechanism involves the inhibition of enzymes in the arachidonic acid cascade. Furthermore, some derivatives have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.[10][11]

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 LOX 5-LOX Arachidonic_Acid->LOX PLA2 PLA2 Prostaglandins Prostaglandins (PGs) COX1_COX2->Prostaglandins Thromboxanes Thromboxanes (TXs) COX1_COX2->Thromboxanes Leukotrienes Leukotrienes (LTs) LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes->Inflammation Pyrazolinones_COX Pyrazolinone Derivatives Pyrazolinones_COX->COX1_COX2 Inhibit Pyrazolinones_LOX Pyrazolinone Derivatives Pyrazolinones_LOX->LOX Inhibit

Arachidonic Acid Cascade Inhibition

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Inhibits Activation IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Translocation Pyrazolinones Pyrazolinone Derivatives Pyrazolinones->IKK Inhibit DNA DNA NFkB_active->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

NF-κB Signaling Pathway Modulation

Experimental Protocols: A Closer Look at the Methodology

The evaluation of the anti-inflammatory activity of pyrazolinone derivatives involves a series of well-established in vitro and in vivo assays.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is fundamental to determining the potency and selectivity of the compounds.

  • Principle: The assay measures the conversion of a substrate, typically arachidonic acid, into prostaglandins by purified COX-1 and COX-2 enzymes. The inhibitory effect of the test compound on this conversion is quantified.[12]

  • Procedure:

    • Purified recombinant human COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA) or other sensitive detection methods.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[12]

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay assesses the ability of the compounds to inhibit a different arm of the arachidonic acid cascade.

  • Principle: The assay measures the 5-LOX-catalyzed conversion of a substrate like linoleic acid or arachidonic acid into hydroperoxides. The inhibition of this reaction is monitored, often spectrophotometrically.[12]

  • Procedure:

    • Purified 5-LOX enzyme (often from soybeans or potatoes as a model) is pre-incubated with the test compound.

    • The substrate is added to start the reaction.

    • The formation of the hydroperoxide product is measured by monitoring the change in absorbance at a specific wavelength (e.g., 234 nm).

  • Data Analysis: Similar to the COX assay, the percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for evaluating acute inflammation.

  • Principle: The injection of carrageenan, a phlogistic agent, into the sub-plantar region of a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

  • Procedure:

    • Animals are divided into control, standard (e.g., receiving indomethacin), and test groups (receiving different doses of the pyrazolinone derivative).

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compounds or vehicle (for the control group) are administered, typically orally or intraperitoneally.

    • After a specific period (e.g., 30-60 minutes), carrageenan is injected into the paw.

    • The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 Where ΔV is the change in paw volume.

The following diagram illustrates the general workflow for evaluating the anti-inflammatory activity of pyrazolinone derivatives.

Experimental_Workflow Start Synthesis of Pyrazolinone Derivatives In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro_Screening->COX_Assay LOX_Assay 5-LOX Inhibition Assay In_Vitro_Screening->LOX_Assay Cytokine_Assay Pro-inflammatory Cytokine/NO Assay In_Vitro_Screening->Cytokine_Assay In_Vivo_Studies In Vivo Studies COX_Assay->In_Vivo_Studies LOX_Assay->In_Vivo_Studies Cytokine_Assay->In_Vivo_Studies Paw_Edema Carrageenan-Induced Paw Edema In_Vivo_Studies->Paw_Edema Analgesic_Test Analgesic Activity (e.g., Writhing Test) In_Vivo_Studies->Analgesic_Test Toxicity_Studies Toxicity & Safety Profile In_Vivo_Studies->Toxicity_Studies Lead_Optimization Lead Compound Identification & Optimization Paw_Edema->Lead_Optimization Analgesic_Test->Lead_Optimization Toxicity_Studies->Lead_Optimization

Drug Discovery Workflow

Conclusion

The comparative analysis of pyrazolinone derivatives highlights their significant potential as a new generation of anti-inflammatory agents. The wealth of experimental data demonstrates that through targeted chemical modifications, it is possible to develop compounds with high potency and selectivity for key inflammatory targets. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for researchers and drug developers to further explore and optimize these promising molecules for therapeutic applications. The continued investigation into the structure-activity relationships of pyrazolinone derivatives will undoubtedly pave the way for the discovery of novel and safer anti-inflammatory drugs.

References

A Comparative Guide to Metal Ion Analysis: Cross-Validation of Spectrophotometric and ICP-OES Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metal ions is a critical aspect of product development, quality control, and safety assessment. Two of the most common analytical techniques employed for this purpose are UV-Visible (UV-Vis) Spectrophotometry and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). This guide provides a comprehensive comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your analytical needs.

Introduction to the Techniques

UV-Visible Spectrophotometry is a widely accessible technique that relies on the principle that metal ions in a solution can form colored complexes with specific chromogenic reagents.[1] The intensity of the color, measured as absorbance of light at a specific wavelength, is directly proportional to the concentration of the metal ion, following the Beer-Lambert law.[1][2] This method is known for its simplicity, cost-effectiveness, and speed, making it suitable for routine analysis.[1][3]

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a powerful atomic emission spectroscopy technique.[4] It utilizes an argon plasma to excite atoms and ions of the elements within a sample to higher energy levels.[4] As they return to their ground state, they emit light at characteristic wavelengths.[4][5] The intensity of this emitted light is directly proportional to the concentration of the element in the sample.[4] ICP-OES is renowned for its high sensitivity, multi-element detection capabilities, and wide linear dynamic range.[3][6][7]

Performance Comparison: Spectrophotometry vs. ICP-OES

The choice between spectrophotometry and ICP-OES depends on several factors, including the required sensitivity, the number of elements to be analyzed, sample matrix complexity, and budget constraints.[7][8] A summary of their key performance characteristics is presented below.

FeatureUV-Visible SpectrophotometryInductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Principle Measures the absorption of light by a colored metal-ligand complex.[1]Measures the light emitted by excited atoms and ions in a high-temperature plasma.[4][5]
Sensitivity Generally lower, with detection limits typically in the parts-per-million (ppm) range.[3]High sensitivity, with detection limits typically in the parts-per-billion (ppb) range.[3][7]
Multi-element Analysis Typically analyzes one element at a time.[3]Capable of simultaneous or rapid sequential multi-element analysis.[4][6]
Interferences Susceptible to spectral interferences from other sample components that absorb at the same wavelength and matrix effects.[1][6]Can be affected by spectral (isobaric and polyatomic) and non-spectral (matrix) interferences, though modern instruments have advanced correction techniques.[8]
Sample Throughput Generally faster for single-analyte, routine analyses due to simpler sample preparation.[3]High sample throughput capacity, especially for multi-element analysis.[6]
Cost (Instrument & Consumables) Lower initial instrument cost and less expensive consumables.[3]Higher initial instrument cost and ongoing operational costs (e.g., argon gas).[9]
Typical Applications Routine quality control, analysis of major components, and educational settings.[1]Trace element analysis, environmental monitoring, pharmaceutical analysis, and food safety.[6][7][8]

Quantitative Data Summary

The following table provides a comparison of typical limits of detection (LOD) and limits of quantification (LOQ) for selected metal ions, illustrating the enhanced sensitivity of ICP-OES.

Metal IonTechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)
Cadmium (Cd) Spectrophotometry0.245 µg/mL (2.2 µmol/L)[10]0.817 µg/mL (7.3 µmol/L)[10]
ICP-OES< 1.0 µg/L[11]< 1.0 µg/L[11]
Lead (Pb) SpectrophotometryVaries with reagentVaries with reagent
ICP-OES< 10 µg/L[11]< 10 µg/L[11]
Arsenic (As) SpectrophotometryVaries with reagentVaries with reagent
ICP-OES< 5 µg/L[11]< 5 µg/L[11]
Mercury (Hg) SpectrophotometryVaries with reagentVaries with reagent
ICP-OES< 1.0 µg/L[11]< 1.0 µg/L[11]

Note: Spectrophotometric detection limits are highly dependent on the specific chromogenic reagent used.

Experimental Protocols

A cross-validation study is essential to compare the performance of both methods for a specific application. Below are detailed methodologies for such a study.

Sample Preparation (Acid Digestion)

For many sample matrices, especially solids and complex liquids, acid digestion is required to bring the metal ions into a solution suitable for analysis by either technique.

  • Weighing: Accurately weigh a representative portion of the homogenized sample (e.g., 0.25-0.5 g) into a clean digestion vessel.[12]

  • Acid Addition: Add a suitable volume of concentrated nitric acid (e.g., 5-10 mL).[12] Other acids like hydrochloric acid or hydrogen peroxide may be used depending on the sample matrix.

  • Digestion: Place the vessel in a microwave digestion system and apply a program with controlled temperature and pressure ramps to ensure complete digestion.[12][13]

  • Dilution: After cooling, quantitatively transfer the digest to a volumetric flask (e.g., 50 mL or 100 mL) and dilute to the mark with deionized water.[12]

  • Blank Preparation: Prepare a method blank using the same digestion procedure without the sample to account for any contamination from the reagents or apparatus.

UV-Vis Spectrophotometric Analysis
  • Reagent Preparation: Prepare a stock solution of the appropriate chromogenic reagent (e.g., dithizone for lead and mercury analysis).[14]

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting a certified stock standard solution of the metal ion of interest with deionized water to cover the expected concentration range of the samples.[1]

  • Complex Formation: To a fixed volume of each standard and the prepared sample solutions, add the chromogenic reagent and any necessary buffer solutions to adjust the pH for optimal color development.[15][16]

  • Absorbance Measurement: Allow the color to develop fully and measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.[16] Use a reagent blank to zero the instrument.

  • Calibration Curve: Plot a calibration curve of absorbance versus concentration for the standards. The curve should have a correlation coefficient (r²) of >0.995.[11]

  • Concentration Determination: Determine the concentration of the metal ion in the sample solutions from the calibration curve.

ICP-OES Analysis
  • Instrument Setup: Warm up the ICP-OES instrument and perform any necessary performance checks and calibrations as per the manufacturer's instructions.[4]

  • Calibration Standards: Prepare a series of multi-element calibration standards by diluting certified stock standard solutions in a matrix that matches the diluted sample digests (e.g., 2% nitric acid).[12]

  • Internal Standard: If required, add an internal standard to all blanks, standards, and samples to correct for matrix effects and instrument drift.[12]

  • Analysis: Introduce the blanks, calibration standards, and sample solutions into the ICP-OES. The instrument will measure the emission intensity at the characteristic wavelengths for each element of interest.[17]

  • Calibration and Quantification: The instrument software will generate calibration curves for each element and calculate the concentration in the unknown samples based on their emission intensities. The calibration curve should have a correlation coefficient (r²) of ≥0.99.[4]

Method Validation Parameters

To ensure the reliability of the results from both techniques, the analytical methods should be validated.[18][19][20] Key validation parameters include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[11][13]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing certified reference materials or by spike recovery experiments.[13][20]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[11][20]

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions.[10][11]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[10][11]

Visualizing the Cross-Validation Workflow

The logical flow of a cross-validation experiment can be visualized to better understand the process.

CrossValidationWorkflow A Sample Collection & Homogenization B Sample Digestion (e.g., Microwave Acid Digestion) A->B C1 UV-Vis Analysis B->C1 C2 ICP-OES Analysis B->C2 E1 Complexation with Chromogenic Reagent C1->E1 F2 Emission Intensity Measurement C2->F2 D1 Preparation of Calibration Standards D1->E1 D2 Preparation of Calibration Standards D2->F2 F1 Absorbance Measurement E1->F1 G Data Analysis & Comparison (Linearity, Accuracy, Precision, LOD, LOQ) F1->G F2->G H Method Validation Report G->H

Caption: Workflow for cross-validation of spectrophotometric and ICP-OES methods.

Conclusion

Both UV-Vis spectrophotometry and ICP-OES are valuable techniques for metal ion analysis.

  • ICP-OES is the superior choice for applications requiring high sensitivity, multi-element detection, and analysis of complex matrices, making it ideal for trace contaminant analysis in pharmaceutical and environmental samples.[6][7][8]

  • UV-Vis spectrophotometry , on the other hand, offers a cost-effective, rapid, and simple alternative for routine quality control and the quantification of higher concentration metal ions where multi-element analysis is not a primary requirement.[1][3]

A thorough cross-validation, as outlined in this guide, is crucial to determine the most suitable method that meets the specific analytical requirements of your laboratory, ensuring data of the highest quality and reliability.

References

A Comparative Analysis of Synergistic Effects of Neutral Donors with 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one in Solvent Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects observed when various neutral donors are combined with the chelating extractant 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (BMPP). The combination of these compounds has been shown to significantly enhance the extraction efficiency of metal ions, a phenomenon known as synergism.[1] This guide summarizes key performance data, outlines experimental methodologies, and visualizes the underlying processes to aid researchers in selecting optimal synergistic systems for their specific applications.

The synergistic effect arises from the formation of a more hydrophobic and stable ternary complex involving the metal ion, the primary chelating agent (BMPP), and the neutral donor. This enhanced complex is more readily extracted into the organic phase.[1][2] The magnitude of this effect is influenced by several factors, including the nature of the neutral donor, the metal ion being extracted, the pH of the aqueous phase, and the organic diluent used.

Comparative Performance of Neutral Donors

The following table summarizes the synergistic extraction performance of different neutral donors in combination with BMPP for the extraction of various metal ions. The data highlights the synergistic enhancement coefficient (SEC) and separation factors (SF), which are key indicators of the efficiency and selectivity of the extraction process.

Neutral DonorMetal IonsOrganic DiluentKey Findings
Organophosphorus Ligands
Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine (CMPO)Am³⁺, Cm³⁺1,2-dichloroethaneDemonstrated the largest synergistic enhancement coefficients (SEC) among the studied organophosphorus ligands at a constant pH of 1.50.[3] The SEC values increased with increasing pH.[3]
Dibutyl N,N-diethylcarbamylmethylenephosphonate (DBDECMP)Am³⁺, Cm³⁺1,2-dichloroethaneShowed synergistic effects, though to a lesser extent than CMPO at pH 1.50.[3]
Dihexyl N,N-diethylcarbamylmethylenephosphonate (DHDECMP)Am³⁺, Cm³⁺1,2-dichloroethaneExhibited synergistic effects, with SEC values between those of CMPO and DBDECMP at pH 1.50.[3]
Heterocyclic Amines
1,10-phenanthroline (phen)La³⁺, Eu³⁺, Lu³⁺[C₁C₄im⁺][Tf₂N⁻] (Ionic Liquid)Significant synergistic effects were observed, attributed to the formation of a ternary complex in the organic phase.[1]
2,2'-bipyridine (bipy)La³⁺, Eu³⁺, Lu³⁺[C₁C₄im⁺][Tf₂N⁻] (Ionic Liquid)Also demonstrated a strong synergistic effect through the formation of ternary complexes with the metal ions and BMPP.[1]
Phosphoryl-Containing Podands
Various Structures (I-VII)Lanthanides (La, Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb, Lu)TolueneA considerable synergistic effect was observed, with the structure of the podand significantly influencing extraction efficiency.[2] The extracted species were identified as Ln(BMPP)₃L.[2][4]
Quaternary Ammonium Salts
Aliquat 336 (chloride and perchlorate forms)La, Nd, Eu, Ho, LuCHCl₃, CCl₄, C₆H₁₂The composition of the extracted species was determined to be Q⁺[LnP₄]⁻, indicating a synergistic ion-pair extraction mechanism.[5]

Experimental Protocols

The following sections detail the typical methodologies employed in studies investigating the synergistic extraction capabilities of neutral donors with BMPP.

Preparation of Reagents
  • Aqueous Phase: Stock solutions of the metal ions of interest are prepared by dissolving their respective salts (e.g., nitrates or chlorides) in deionized water to a known concentration. The pH of the aqueous phase is adjusted using appropriate buffers or dilute acids (e.g., HNO₃ or HCl) and measured with a pH meter. The ionic strength is often kept constant by adding a salt like NaCl or NaNO₃.

  • Organic Phase: The chelating extractant, this compound (BMPP), and the neutral donor are dissolved in a suitable organic solvent (e.g., toluene, chloroform, 1,2-dichloroethane, or an ionic liquid) to the desired concentrations.

Solvent Extraction Procedure
  • Equal volumes of the prepared aqueous and organic phases are added to a stoppered glass vessel.

  • The two phases are mechanically shaken for a sufficient time (typically 30 minutes to 2 hours) to ensure that extraction equilibrium is reached.

  • After equilibration, the mixture is centrifuged to facilitate complete phase separation.

  • The pH of the aqueous phase is measured again to determine the equilibrium pH.

  • The concentration of the metal ion remaining in the aqueous phase is determined using an appropriate analytical technique, such as atomic absorption spectrometry (AAS), inductively coupled plasma atomic emission spectrometry (ICP-AES), or radiometric methods for radioactive isotopes.

  • The concentration of the metal ion in the organic phase is calculated by mass balance.

Data Analysis

The efficiency of the extraction is quantified by the distribution ratio (D), which is the ratio of the total concentration of the metal ion in the organic phase to its total concentration in the aqueous phase at equilibrium.

The synergistic effect is evaluated by calculating the synergistic enhancement coefficient (SEC), which is the ratio of the distribution ratio in the presence of both the chelating agent and the neutral donor to the sum of the distribution ratios when each extractant is used individually.

The stoichiometry of the extracted species is often determined by slope analysis, which involves plotting the logarithm of the distribution ratio against the logarithm of the concentration of each extractant.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a synergistic solvent extraction experiment.

ExperimentalWorkflow cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis A Prepare Aqueous Phase (Metal Ion Solution, pH Adjustment) C Combine Aqueous and Organic Phases A->C B Prepare Organic Phase (BMPP + Neutral Donor in Solvent) B->C D Mechanical Shaking (Equilibration) C->D E Centrifugation (Phase Separation) D->E F Measure Equilibrium pH of Aqueous Phase E->F G Determine Metal Ion Concentration in Aqueous Phase (e.g., ICP-AES) E->G H Calculate Distribution Ratio (D) and Synergistic Coefficient (SEC) G->H

Caption: A generalized workflow for synergistic solvent extraction experiments.

Synergistic Extraction Mechanism

The diagram below illustrates the logical relationship in the synergistic extraction of a metal ion (Mⁿ⁺) with BMPP (HL) and a neutral donor (S).

Caption: Formation of the synergistic complex in the organic phase.

References

Safety Operating Guide

Proper Disposal of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one, prioritizing safety and environmental responsibility.

While some sources may classify 4-Benzoyl-3-methyl-1-phenyl-5-pyrazolone as a non-hazardous substance, related pyrazolone compounds are identified as harmful if swallowed and capable of causing serious eye irritation.[1] Therefore, it is prudent to handle and dispose of this compound as a hazardous chemical waste. Adherence to institutional and local regulations is paramount.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE)

PPE TypeSpecificationPurpose
Eye ProtectionSafety glasses with side-shields or gogglesTo protect against splashes and eye irritation.[1]
Hand ProtectionCompatible chemical-resistant glovesTo prevent skin contact.
Body ProtectionLaboratory coatTo protect clothing and skin from contamination.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe segregation, storage, and disposal of this compound waste.

  • Waste Identification and Segregation :

    • Treat all solid this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, paper towels) as solid chemical waste.

    • Segregate this waste from other laboratory waste streams such as sharps, biological waste, and non-hazardous trash.[2]

    • Solutions containing this compound should be disposed of as liquid chemical waste. Do not dispose of this chemical down the drain.[3][4]

  • Waste Container Selection and Labeling :

    • Use a dedicated, compatible, and leak-proof container for solid waste. The container should be in good condition with a secure screw-top cap.[5]

    • For liquid waste, use a compatible container, leaving at least one inch of headroom to allow for expansion.[5]

    • Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]

    • The SAA must be at or near the point of waste generation and should be inspected weekly for any signs of leakage.[5][6]

    • Ensure incompatible chemicals are not stored together in the SAA. For instance, keep acids and bases in separate secondary containment.[5]

  • Arranging for Disposal :

    • Once the waste container is full, or if it has been in the SAA for up to one year (for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][6]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.[3] The universal recommendation is to dispose of the contents and container at an approved waste disposal plant.

  • Decontamination of Empty Containers :

    • If the original chemical container is to be disposed of as regular trash, it must be thoroughly decontaminated.

    • For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required. The resulting rinsate must be collected and disposed of as hazardous waste.[3]

    • After decontamination, deface or remove all chemical labels from the empty container before disposal.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Waste Generation identify_waste Identify Waste Type (Solid or Liquid) start->identify_waste select_container Select Appropriate Waste Container identify_waste->select_container label_container Label Container: 'Hazardous Waste' + Chemical Name select_container->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa check_full Container Full or Stored > 1 Year? store_saa->check_full check_full->store_saa No request_pickup Arrange for Pickup by EHS/Licensed Disposer check_full->request_pickup Yes end_disposal End: Proper Disposal request_pickup->end_disposal

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one
Reactant of Route 2
Reactant of Route 2
4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。